2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKXLVYZZXFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951721 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29122-69-8 | |
| Record name | Benzeneacetamide, 4-(oxiranylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(2,3-Epoxypropoxy)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2,3-epoxypropoxy)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a molecule of significant interest in the pharmaceutical industry, primarily known as Atenolol EP Impurity C.[1][2] The following sections delve into the structural and fundamental properties of this compound, offering both established data and predictive analyses. This document is designed to serve as a vital resource for researchers engaged in the synthesis, characterization, and quality control of related pharmaceutical compounds, providing both theoretical grounding and practical methodologies. We will explore its identity, structure, and key physical characteristics, supported by detailed experimental protocols and data interpretation to ensure scientific integrity and practical applicability.
Introduction and Contextual Significance
This compound, with the CAS Number 29122-69-8, is a critical process-related impurity in the synthesis of Atenolol, a widely prescribed cardioselective β-adrenergic blocker.[1] Its molecular structure features a phenylacetamide core linked to a reactive epoxypropoxy group, making it a bifunctional molecule. This dual reactivity not only explains its role as a precursor and impurity in pharmaceutical synthesis but also suggests its potential as a synthon for more complex molecules or as a monomer in polymer chemistry. A thorough understanding of its physicochemical properties is therefore paramount for controlling its formation during drug manufacturing, for its use as a reference standard, and for exploring its potential in other chemical applications.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a compilation of reported data and predicted values from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 29122-69-8 | [1] |
| Appearance | White solid | [3] |
| Melting Point | 163.5-167 °C | [4][5] |
| Boiling Point (Predicted) | 432.1 ± 25.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Dichloromethane. | [4] |
| Storage Conditions | Long-term storage at -20°C is recommended. | [4] |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of this compound is confirmed through a suite of spectroscopic techniques. While proprietary spectral data is often held by commercial suppliers, a detailed interpretation based on the known structure and spectroscopic principles is presented below.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic, acetamide, and epoxypropoxy moieties.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Acetamide Protons: The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet around δ 3.4-3.6 ppm. The amide protons (NH₂) would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
Epoxypropoxy Protons: This system would show a more complex pattern. The methylene protons of the oxirane ring would appear as two distinct signals around δ 2.7-2.9 ppm. The methine proton of the oxirane would be a multiplet around δ 3.3 ppm. The two diastereotopic protons of the CH₂ group attached to the phenolic oxygen would likely appear as two separate multiplets (a doublet of doublets each) in the δ 3.9-4.2 ppm region.
The proton-decoupled ¹³C NMR spectrum is expected to show 9 unique carbon signals, as two pairs of aromatic carbons are chemically equivalent.
-
Carbonyl Carbon: The amide carbonyl carbon would be the most downfield signal, typically in the range of δ 170-175 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C-O) would be the most downfield of these.
-
Aliphatic Carbons: The methylene carbon of the acetamide group would appear around δ 40-45 ppm. The carbons of the epoxypropoxy group would be found in the δ 44-70 ppm range, with the CH₂-O carbon being the most downfield of this group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the N-H stretching of the primary amide.
-
C=O Stretching: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the amide I band (C=O stretch).
-
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
-
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage would result in strong bands in the 1250-1000 cm⁻¹ region.
-
Epoxide Ring Vibrations: Characteristic peaks for the epoxide ring are expected around 950-810 cm⁻¹ (asymmetric ring stretching) and a weaker band around 1250 cm⁻¹ (symmetric ring stretching).[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 207. The fragmentation pattern would likely involve:
-
Loss of the acetamide group or parts of it.
-
Cleavage of the ether bond.
-
Rearrangements involving the epoxy group. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z 208.[10]
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and solid-state properties of the compound. While specific data for this impurity is not publicly available, the principles and expected results can be inferred from studies on related compounds like Atenolol.[11][12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to study solid-state transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to approximately 200°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Causality Behind Experimental Choices:
-
A slow heating rate (10°C/min) is chosen to ensure thermal equilibrium and to obtain a high-resolution melting endotherm.
-
A nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is a key indicator of thermal stability.
Causality Behind Experimental Choices:
-
A larger sample size compared to DSC is often used to ensure accurate mass loss detection.
-
The temperature range is extended to 600°C to ensure complete decomposition is observed.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and their impurities.
Reverse-Phase HPLC (RP-HPLC) Method
A typical RP-HPLC method for a compound of this polarity would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm or 275 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Causality Behind Experimental Choices:
-
A C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.
-
Gradient elution is often necessary to separate impurities with a range of polarities from the main compound.
-
A low pH in the mobile phase ensures that any acidic or basic functional groups are in a consistent protonation state, leading to sharper peaks.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for comprehensive physicochemical characterization.
Conclusion
The physicochemical properties of this compound are well-defined through a combination of established analytical techniques. As a key impurity in the synthesis of Atenolol, a thorough understanding and robust analytical methodology for its characterization are essential for pharmaceutical quality control. This guide provides the foundational knowledge and practical protocols for researchers to confidently work with this compound, ensuring both the integrity of their research and the quality of related pharmaceutical products. The provided methodologies for spectroscopy, thermal analysis, and chromatography represent a self-validating system for the comprehensive characterization of this and similar molecules.
References
-
Journal of Chemical & Pharmaceutical Research. Synthesis of Atenolol Impurities. [Link]
-
PubMed. The combined use of DSC and TGA for the thermal analysis of atenolol tablets. [Link]
-
Latin American Journal of Pharmacy. Thermoanalytical Study of Atenolol and Commercial Tablets. [Link]
-
PubChem. this compound. [Link]
-
Chemguide. Fragmentation patterns in mass spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column. [Link]
-
GLP Pharma Standards. Atenolol EP Impurity C | CAS No- 29122-69-8. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Medea. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. FT-IR spectra of the curing agents: (a) (I), (b) (II), and (c) (III). [Link]
-
ResearchGate. Solubility of the rigid epoxy polymers in various solvents. [Link]
-
venoMS. Fragmentation rules for acylpolyamines. [Link]
-
PubChem. 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-)-. [Link]
-
ResearchGate. FT-IR spectra of bisphenol-A based novolac epoxy resins (d) II a ; (e) II b and (f) II c. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Chemipaz. SPMC Technical Review EN. [Link]
-
PubChem. 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;2-methyl-1-phenylpropan-2-amine. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Organic Process Research & Development. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. klivon.com [klivon.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. dev.usbio.net [dev.usbio.net]
- 5. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 11. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. latamjpharm.org [latamjpharm.org]
An In-Depth Technical Guide to 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(2,3-Epoxypropoxy)phenyl]acetamide, a molecule of significant interest in the pharmaceutical industry, serves as a critical intermediate and a known impurity in the synthesis of the widely used beta-blocker, Atenolol.[1][2] Its chemical structure, featuring a reactive epoxy ring and a phenylacetamide core, makes it a valuable subject of study for understanding reaction mechanisms, developing purification strategies, and exploring its potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, formula, synthesis, and detailed characterization protocols, designed to equip researchers and professionals in drug development with the necessary technical knowledge.
Molecular Structure and Chemical Formula
The chemical identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.
Molecular Formula: C₁₁H₁₃NO₃[2]
Molecular Weight: 207.23 g/mol [2]
CAS Number: 29122-69-8[2]
Synonyms: 4-(2,3-Epoxypropoxy)phenylacetamide, 2-(4-Glycidoxyphenyl)acetamide, Atenolol EP Impurity C[1][2]
The molecule consists of a central phenyl ring substituted at the 1 and 4 positions. An acetamide group (-CH₂CONH₂) is attached at one position, while an epoxypropoxy group (-OCH₂CH(O)CH₂) is linked to the other via an ether bond. The presence of the strained three-membered oxirane (epoxy) ring is a key feature, rendering this part of the molecule susceptible to nucleophilic attack, a property that is fundamental to its role in the synthesis of Atenolol.
The phenylacetamide moiety provides a rigid scaffold, while the ether linkage and the propanol backbone of the epoxypropoxy group introduce a degree of conformational flexibility. Understanding the molecule's three-dimensional structure is crucial for predicting its reactivity and interactions with other molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value |
| Appearance | White to Off-White Solid |
| Melting Point | 163.5-167.0 °C[3] |
| Boiling Point (Predicted) | 432.1 ± 25.0 °C[3] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³[3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[3] |
Synthesis and Mechanism
This compound is primarily synthesized as an intermediate in the production of Atenolol. The synthesis originates from 2-(4-hydroxyphenyl)acetamide and epichlorohydrin.
Synthesis Workflow
Caption: Synthesis of this compound.
Step-by-Step Methodology
-
Deprotonation: The synthesis is initiated by the deprotonation of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide using a suitable base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This results in the formation of an intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the epoxide ring and elimination of a chloride ion. This step is often favored under basic conditions.
The causality behind these experimental choices lies in the need to activate the starting phenol for nucleophilic attack and the inherent reactivity of epichlorohydrin as a bifunctional electrophile. The choice of base and reaction conditions can influence the yield and purity of the final product.
Role in Atenolol Synthesis
The primary significance of this compound is its role as a direct precursor to Atenolol. The synthesis proceeds via the nucleophilic ring-opening of the epoxide by isopropylamine.
Reaction Pathway
Caption: Conversion of the epoxy intermediate to Atenolol.
The nucleophilic amine attacks one of the carbon atoms of the epoxy ring, leading to its opening and the formation of a secondary amine and a secondary alcohol, the key functional groups of the Atenolol molecule.[4]
Experimental Protocols: Characterization
A self-validating system for the characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Objective: To identify the different types of protons and their connectivity in the molecule.
-
Expected Chemical Shifts (δ) in ppm (relative to TMS):
-
Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.
-
Acetamide Protons (-CH₂CONH₂): A singlet for the methylene protons adjacent to the carbonyl group around 3.5 ppm. The amide protons (-NH₂) will appear as a broad singlet, typically between 5.5 and 8.5 ppm, and its position can be concentration and solvent dependent.
-
Epoxypropoxy Protons (-OCH₂CH(O)CH₂): A complex multiplet system between 2.7 and 4.2 ppm. The methylene protons of the oxirane ring will be diastereotopic and appear as distinct signals. The methine proton of the oxirane ring will also be in this region. The methylene group attached to the ether oxygen will also resonate in this range.
-
¹³C NMR Spectroscopy:
-
Objective: To identify all the unique carbon atoms in the molecule.
-
Expected Chemical Shifts (δ) in ppm:
-
Carbonyl Carbon (-C=O): In the range of 170-175 ppm.
-
Aromatic Carbons: Between 114 and 158 ppm. The carbon attached to the ether oxygen will be the most downfield.
-
Epoxypropoxy Carbons (-OCH₂CH(O)CH₂): The carbons of the epoxy ring will appear around 44-51 ppm, while the methylene carbon of the ether linkage will be around 69 ppm.
-
Acetamide Methylene Carbon (-CH₂-): Around 42 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch (Amide): Two bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.
-
C-O-C Stretch (Ether): In the region of 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Epoxy Ring Vibrations: Characteristic bands around 915-810 cm⁻¹ (asymmetric ring stretching) and a weaker band around 1250 cm⁻¹ (symmetric ring stretching).[5][6]
-
Aromatic C-H and C=C Bending: Multiple bands in the fingerprint region below 1600 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Results:
-
Molecular Ion Peak (M⁺): At m/z = 207.
-
Key Fragmentation Patterns:
-
Loss of the acetamide group or parts of it.
-
Cleavage of the ether bond.
-
Rearrangements involving the epoxy ring.[7]
-
A prominent fragment corresponding to the glycidyl cation or related structures.
-
-
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxy ring. This strained three-membered ring is susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and water. This reactivity is the cornerstone of its utility in the synthesis of Atenolol and suggests its potential as a versatile building block in organic synthesis.
Beyond its role as a pharmaceutical intermediate, the bifunctional nature of this molecule (epoxide and acetamide) opens up possibilities for its use in the synthesis of more complex molecules and materials. For instance, it could be used as a monomer in the development of functional polymers or as a cross-linking agent. The acetamide group could also be further functionalized to introduce other chemical moieties.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a molecule of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Atenolol. A thorough understanding of its molecular structure, synthesis, and characterization is essential for process optimization, impurity profiling, and quality control in drug manufacturing. Furthermore, its inherent reactivity and bifunctional nature suggest a broader potential as a building block in organic synthesis, inviting further exploration by researchers in the field.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. This compound. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
National Institutes of Health. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. [Link]
-
ResearchGate. FT-IR spectra of the curing agents: (a) (I), (b) (II), and (c) (III). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Unknown Source.
-
SupraBank. Molecules - 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | 29122-69-8 [chemicalbook.com]
- 3. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 4. SupraBank - Molecules - 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide [suprabank.org]
- 5. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-[4-(2,3-epoxypropoxy)phenyl]acetamide: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond an Impurity—Understanding a Key Synthetic Intermediate
2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a molecule identified by CAS number 29122-69-8, holds a significant, albeit often overlooked, position in the landscape of pharmaceutical manufacturing.[1] Structurally, it is a phenylacetamide derivative featuring a reactive epoxypropoxy (glycidyl ether) group. While not a therapeutic agent itself, its primary role is that of a critical process impurity and key intermediate in the synthesis of Atenolol, a widely prescribed cardioselective β-1 adrenergic antagonist.[1][2] Consequently, for drug development professionals, a comprehensive understanding of this compound is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical and Structural Data
A precise understanding of the compound's physical and chemical properties is fundamental for its identification, quantification, and control during the drug manufacturing process.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | [5][6][7] |
| Synonyms | Atenolol EP Impurity C, 4-(2,3-Epoxypropoxy)phenylacetamide | [1][2][5] |
| CAS Number | 29122-69-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White powder / solid | [2][8] |
| Melting Point | 118-122 °C | [2] |
| Boiling Point | 432.1 ± 25.0 °C (Predicted) | [9] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in Methanol | [2] |
Synthesis and Mechanistic Rationale
The formation of this compound is a direct consequence of the synthetic route to Atenolol. It is typically prepared via the etherification of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin. This reaction is a classic Williamson ether synthesis, a robust and widely used method for forming ethers.
The choice of reactants and conditions is dictated by chemical principles. 2-(4-hydroxyphenyl)acetamide provides the necessary phenylacetamide backbone. Epichlorohydrin serves as the source of the reactive glycidyl group, which is essential for the subsequent introduction of the isopropylamine side chain to form Atenolol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenolic hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the C-Cl bond in epichlorohydrin, displacing the chloride and forming the ether linkage.
Experimental Protocol: Synthesis of this compound (Atenolol Impurity C)
This protocol is adapted from established laboratory procedures for the synthesis of Atenolol impurities.[2]
Materials:
-
2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A)
-
Epichlorohydrin (1-chloro-2,3-epoxypropane)
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol
-
Activated Carbon
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 15.1 g of 2-(4-hydroxyphenyl)acetamide in 150 mL of an aqueous solution containing 4.0 g of sodium hydroxide.
-
Addition of Epichlorohydrin: To the stirred solution, add 27.75 g of epichlorohydrin.
-
Reaction Execution: Heat the reaction mixture to 40-45°C and maintain this temperature with stirring for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mass to room temperature. The crude product will precipitate out of the solution. Filter the solid material and wash it with water to remove inorganic salts. Dry the crude product.
-
Purification:
-
Take the 13.5 g of crude product and dissolve it in 67.5 mL of methanol by heating to 40-45°C.
-
Add 0.25 g of activated carbon to the solution and stir for 30 minutes to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the clear filtrate by distilling off approximately 80% of the methanol.
-
Cool the concentrated solution to room temperature, then chill to -5 to 0°C to induce crystallization.
-
Filter the purified white solid and dry to obtain pure this compound.
-
Self-Validation: The purity of the final compound should be confirmed using HPLC analysis, and its identity verified by spectroscopic methods such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[3] The melting range (118-122°C) serves as a good indicator of purity.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Context and Significance
Role as a Pharmaceutical Impurity Standard
The primary application of this compound is as a certified reference material for the quality control of Atenolol.[1][3] Regulatory bodies like the FDA and European Pharmacopoeia mandate strict limits on impurities in pharmaceutical products.[8] Therefore, having a well-characterized standard of this compound is essential for:
-
Analytical Method Development: To develop and validate HPLC and other chromatographic methods capable of separating the impurity from the main API.
-
Quality Control: To accurately quantify its presence in batches of Atenolol, ensuring they meet regulatory specifications.
-
Toxicity Studies: To be used in toxicological assessments required for drug approval filings (ANDA).[8]
Toxicological Profile of the Glycidyl Ether Class
General toxicological concerns for glycidyl ethers include:
-
Irritation: They are often primary skin and eye irritants.[10]
-
Sensitization: They are potential skin sensitizing agents, capable of causing allergic contact dermatitis.[9][10]
-
Genotoxicity: Some glycidyl ethers have demonstrated mutagenic activity in in-vitro assays.[2][10] For example, n-butyl glycidyl ether is a known mammalian mutagen.[10]
This inherent reactivity underscores the importance of controlling the levels of this impurity in the final Atenolol drug product. Its presence, even at low levels, represents a potential safety liability due to the reactive nature of the epoxide moiety.
Relevance to the β-Adrenergic Signaling Pathway
To fully appreciate the context of this molecule, one must understand the mechanism of the drug it is associated with. Atenolol is a β-1 selective adrenergic antagonist. It exerts its therapeutic effects by blocking the action of catecholamines (like epinephrine and norepinephrine) at β-1 receptors, which are predominantly located in the heart.[8][11]
This blockade disrupts the normal β-1 adrenergic signaling cascade:
-
Receptor Activation: Under normal conditions, epinephrine binds to the β-1 adrenergic receptor, a G protein-coupled receptor (GPCR).
-
G-Protein Coupling: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gsα) binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular targets, including L-type calcium channels, leading to increased calcium influx.
The ultimate physiological outcomes of this pathway are increased heart rate (positive chronotropy), increased force of contraction (positive inotropy), and increased conduction velocity.[11][12] By blocking the initial step, Atenolol effectively inhibits this entire cascade, leading to a reduction in heart rate, blood pressure, and myocardial contractility, which is beneficial in treating hypertension and angina.[6][8]
This compound, as a synthetic precursor, lacks the N-isopropylamino-2-hydroxypropoxy side chain necessary for binding to the β-1 adrenergic receptor. Therefore, it is not expected to have any significant β-blocking activity itself. Its importance lies in being a potential contaminant that must be removed to ensure that only the intended, pharmacologically active molecule is administered to the patient.
β-1 Adrenergic Signaling Pathway Diagram
Caption: Simplified β-1 adrenergic signaling pathway blocked by Atenolol.
Conclusion
This compound is a molecule of significant industrial and regulatory importance. While devoid of the therapeutic activity of its successor, Atenolol, its synthesis is a critical step, and its presence as an impurity requires stringent control. For scientists in drug development, a thorough knowledge of its synthesis, properties, and the potential toxicological risks associated with its glycidyl ether moiety is not merely academic but a professional necessity. This understanding ensures the development of robust analytical methods and manufacturing processes that deliver a final drug product of the highest quality and safety.
References
-
Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Atendol? Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). GLVCIDYL ETHERS. CDC Stacks. Retrieved from [Link]
-
Rehman, B., & Shah, S. (2023). Atenolol. In StatPearls. StatPearls Publishing. [Link]
-
SynThink Research Chemicals. (n.d.). Atenolol EP Impurity C | 29122-69-8. Retrieved from [Link]
-
GoodRx. (2024). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. Retrieved from [Link]
-
Thompson, E. D., Coppinger, W. J., Piper, C. E., McCarroll, N., Oberly, T. J., & Robinson, D. (1981). Mutagenicity of alkyl glycidyl ethers in three short-term assays. Mutation research, 90(3), 213–231. [Link]
-
SynZeal. (n.d.). Atenolol EP Impurity C | 29122-69-8. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). Atenolol EP Impurity C | CAS 29122-69-8. Retrieved from [Link]
-
Veeprho. (n.d.). Atenolol Impurity C (CAS No: 29122-69-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Atenolol (beta blocker)? Retrieved from [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. Mutagenicity of alkyl glycidyl ethers in three short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. [PDF] Synthesis of Atenolol Impurities | Semantic Scholar [semanticscholar.org]
- 5. The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. Human Metabolome Database: Showing metabocard for 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (HMDB0032737) [hmdb.ca]
An In-depth Technical Guide to 2-[4-(2,3-epoxypropoxy)phenyl]acetamide: A Key Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a critical intermediate in the synthesis of the widely used β-adrenergic blocker, atenolol. While primarily recognized as a process impurity, "Atenolol EP Impurity C," its controlled formation is a pivotal step in the industrial production of atenolol. This document delves into the historical context of its identification, detailed synthesis methodologies, physicochemical properties, and its significant role in modern drug development and manufacturing. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering both foundational knowledge and practical insights into the chemistry and application of this essential compound.
Introduction: The Unseen Pillar of a Blockbuster Drug
In the landscape of cardiovascular medicine, atenolol stands as a cornerstone therapy for hypertension, angina, and other cardiac conditions.[1][2] The intricate chemical journey from simple precursors to the final active pharmaceutical ingredient (API) is often populated by a cast of transient, yet crucial, molecular actors. Among these is this compound, a compound whose significance is intrinsically linked to the synthesis of atenolol.[3][4][5]
While not a therapeutic agent itself, its efficient and controlled synthesis is paramount to ensuring the purity, efficacy, and safety of the final drug product.[3] This guide will illuminate the discovery of this compound not as a standalone entity, but as an integral component in the evolution of atenolol synthesis. We will explore the chemical logic behind its formation and subsequent transformation, providing a detailed narrative for professionals engaged in pharmaceutical research and manufacturing.
Historical Context and Discovery: A Tale of Synthesis and Purity
The history of this compound is inseparable from the development of atenolol. Initial patented routes for atenolol synthesis commenced with starting materials like DL-4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid to produce 2-(4-hydroxyphenyl)acetamide.[6] The subsequent reaction of this precursor with epichlorohydrin in the presence of a base leads to the formation of the epoxide, this compound.[6][7]
Its "discovery" can be framed within the context of process chemistry and impurity profiling. As analytical techniques became more sophisticated, the identification and characterization of intermediates and byproducts in drug synthesis became a critical aspect of quality control. This compound was identified as a key intermediate and also as a potential impurity (Atenolol EP Impurity C) if the subsequent reaction step is incomplete.[3][4][5] This dual role underscores the importance of understanding and controlling its formation and consumption in the manufacturing process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and the optimization of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [3][4][8] |
| Molecular Weight | 207.23 g/mol | [3][4] |
| CAS Number | 29122-69-8 | [3][4] |
| Appearance | White solid | [3][8] |
| Melting Point | 172-173 °C | [3][8] |
| Boiling Point | 432.1±25.0 °C at 760 mmHg | [3][8] |
| Density | 1.2±0.1 g/cm³ | [3][8] |
Synthesis and Mechanism
The synthesis of this compound is a classic example of a Williamson ether synthesis followed by an intramolecular cyclization. The overall process involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.
General Reaction Scheme
The synthesis proceeds in two key steps:
-
Nucleophilic attack: The phenoxide ion, generated from 2-(4-hydroxyphenyl)acetamide by a base, acts as a nucleophile and attacks the primary carbon of epichlorohydrin.
-
Intramolecular cyclization: The resulting chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the chlorine atom to form the epoxide ring.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is a synthesis of established methods for the preparation of this compound as a precursor to atenolol.[6][7]
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Piperidine
-
Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (1:2) or excess epichlorohydrin can be used as a solvent.[6]
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-hydroxyphenyl)acetamide (1 equivalent) in the chosen solvent (e.g., 1.0 g of ChCl:urea DES). Stir the mixture at 40 °C for 15 minutes to ensure homogeneity.[6]
-
Addition of Epichlorohydrin: Add epichlorohydrin (1-1.5 equivalents) dropwise to the reaction mixture. In some industrial processes, a large excess of epichlorohydrin is used, serving as both reactant and solvent.[6]
-
Base Addition: A catalytic amount of a suitable base, such as piperidine or sodium hydroxide, is added to the mixture. The base facilitates the deprotonation of the phenolic hydroxyl group.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for several hours (e.g., 6 hours).[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the excess epichlorohydrin and other volatile components are removed under reduced pressure. The reaction mixture is then quenched with water. The product, this compound, often precipitates as a white solid and can be collected by filtration.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
Role in the Synthesis of Atenolol
The primary and most significant application of this compound is its role as a direct precursor to atenolol.[6][7] The epoxide ring is highly susceptible to nucleophilic attack, a property that is exploited in the final step of atenolol synthesis.
Conversion to Atenolol
The conversion involves the ring-opening of the epoxide by isopropylamine. This reaction is a classic example of an SN2 reaction where the amine acts as the nucleophile.
Caption: Conversion of the epoxy intermediate to Atenolol.
Detailed Experimental Protocol for Atenolol Synthesis
Materials:
-
This compound
-
Isopropylamine
-
Water or an appropriate solvent
Procedure:
-
The purified this compound is dissolved or suspended in a suitable solvent, such as water.
-
An excess of isopropylamine (typically 3 equivalents) is added dropwise to the mixture.[6]
-
The reaction is stirred at room temperature or slightly elevated temperatures for an extended period (e.g., 48 hours) to ensure complete conversion.[7]
-
Upon completion, the excess isopropylamine is removed under reduced pressure.
-
Atenolol often precipitates from the reaction mixture upon cooling or addition of water and can be collected by filtration as a white solid.[6]
-
The crude atenolol is then purified by recrystallization to meet pharmaceutical-grade specifications.
Analytical Characterization
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it as an impurity in atenolol samples.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural elucidation of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the amide, ether, and epoxide functionalities.
Future Perspectives
While the primary role of this compound is firmly established in the synthesis of atenolol, its bifunctional nature—possessing both an epoxide and an acetamide group—presents theoretical potential for other applications.[3] The reactive epoxide ring makes it a candidate for use as a monomer in polymerization reactions or as a cross-linking agent.[3] Further research could explore its utility as a synthon for the creation of other complex molecules and novel pharmaceutical agents.
Conclusion
This compound is a molecule of significant industrial importance, serving as a linchpin in the synthesis of the life-saving drug, atenolol. Its history is a testament to the intricate dance of synthesis and purification that defines modern pharmaceutical manufacturing. A comprehensive understanding of its properties, synthesis, and reactivity is not merely an academic exercise but a practical necessity for ensuring the quality and accessibility of essential medicines. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of pharmaceutical sciences.
References
-
Hauk, A. et al. (2021). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 26(16), 4987. Available at: [Link]
-
Procopio, D. et al. (2022). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 27(12), 3891. Available at: [Link]
-
Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. Available at: [Link]
-
PubChem. (n.d.). Atenolol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 29122-69-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-[4-(2,3-epoxypropoxy)phenyl]acetamide as a Genotoxic Impurity in Atenolol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a critical process-related impurity in the synthesis of the beta-blocker Atenolol. Designated as Atenolol Impurity C in major pharmacopoeias, its chemical structure contains an epoxide functional group, a well-known structural alert for genotoxicity. The presence of such impurities, even at trace levels, is a significant concern for regulatory agencies and pharmaceutical manufacturers due to the potential risk of carcinogenicity. This document delves into the formation pathways of this impurity during Atenolol synthesis, its toxicological significance based on its structural alerts, and robust analytical methodologies for its detection and quantification. Furthermore, it outlines effective control strategies, including process optimization and the application of purge factor calculations, to mitigate the risk associated with this potentially genotoxic impurity, ensuring the safety and quality of the final drug product.
Introduction: The Significance of a Structurally Alert Impurity
Atenolol is a widely prescribed cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and angina pectoris. The synthetic route to Atenolol, while efficient, necessitates the use of reactive intermediates, which can persist as impurities in the final active pharmaceutical ingredient (API). One such intermediate, this compound, is of particular importance.[1][2][3] This compound, also known as Atenolol Impurity C, is formed during the etherification of 4-hydroxyphenylacetamide with epichlorohydrin.[4]
Formation Pathways and Chemical Synthesis
The presence of this compound in Atenolol is a direct consequence of its manufacturing process. It is not a degradation product but a key synthetic intermediate. The primary route to Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with an epoxide-containing reagent, typically epichlorohydrin, in the presence of a base. This reaction forms the epoxide intermediate, this compound. In the subsequent and final step, this intermediate is reacted with isopropylamine to open the epoxide ring and yield Atenolol.[4]
The following diagram illustrates the pivotal role of this epoxy intermediate in the synthesis of Atenolol:
Caption: Synthetic pathway of Atenolol highlighting the formation of the epoxy intermediate.
Given that this compound is a direct precursor to Atenolol, its presence in the final API is primarily due to an incomplete reaction in the final step or inefficient purification. Any unreacted epoxide intermediate carried over will be a direct impurity in the drug substance.
Toxicological Assessment and Regulatory Framework
The primary toxicological concern for this compound is its potential genotoxicity, stemming from the electrophilic nature of the epoxide ring.
The Genotoxicity of Epoxides
Epoxides are a well-established class of genotoxic compounds. Their reactivity allows them to form covalent bonds with DNA, which can lead to mutations if not repaired by the cell's DNA repair mechanisms. Numerous studies have demonstrated the mutagenic and carcinogenic potential of various epoxide-containing compounds.[1][4][9][10] The presence of this structural alert necessitates a thorough risk assessment.
Regulatory Perspective: The ICH M7 Guideline
For such impurities, the guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, which is considered to pose a negligible carcinogenic risk. This TTC value is used to calculate the acceptable limit of the impurity in the drug substance, based on the maximum daily dose of the drug.
The following diagram illustrates the decision tree for the classification and control of impurities under ICH M7:
Caption: ICH M7 classification of mutagenic impurities.
Analytical Methodologies for Control
Robust and sensitive analytical methods are essential for the detection and quantification of this compound at the low levels required by regulatory guidelines. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.
Recommended Analytical Technique: RP-HPLC
A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the determination of Atenolol and its related substances, including Impurity C.
Experimental Protocol: Validated RP-HPLC-UV Method
The following is a detailed, step-by-step methodology for the quantification of this compound in Atenolol drug substance.
4.2.1. Materials and Reagents
-
Atenolol API
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
4.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5) (20:20:60, v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 226 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.2.3. Preparation of Solutions
-
Buffer Preparation (0.02 M Phosphate Buffer, pH 5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and the 0.02 M phosphate buffer in the ratio of 20:20:60. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., corresponding to the reporting limit in the sample).
-
Sample Solution Preparation: Accurately weigh and dissolve about 50 mg of Atenolol API in the mobile phase and dilute to 50.0 mL in a volumetric flask.
4.2.4. System Suitability
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.
4.2.5. Analysis
Inject the sample solution and the standard solution into the chromatograph. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of the impurity in the sample by comparing the peak area with that of the standard.
Strategies for Control and Mitigation
Controlling the level of this compound in the final Atenolol API is a critical aspect of ensuring product quality and patient safety. This can be achieved through a combination of process optimization and, where necessary, dedicated purification steps.
Process Optimization
-
Stoichiometry: Careful control of the molar ratio of isopropylamine to the epoxy intermediate in the final synthetic step is crucial to drive the reaction to completion and minimize the amount of unreacted starting material.
-
Reaction Conditions: Optimizing reaction temperature, time, and solvent can enhance the rate of the epoxide ring-opening reaction and reduce the level of the unreacted intermediate.
Purification
-
Crystallization: Atenolol is a solid that is typically isolated and purified by crystallization. The solubility profile of this compound in the chosen crystallization solvent system will determine the efficiency of its removal.
-
Chromatography: In cases where crystallization is insufficient to reduce the impurity to the required level, column chromatography can be employed as a dedicated purification step.
Purge Factor Calculation
A powerful tool in the risk assessment and control of genotoxic impurities is the concept of a "purge factor".[9][12][13] This is a semi-quantitative estimation of the ability of a manufacturing process to remove a specific impurity. The purge factor is calculated for each step downstream of the impurity's point of introduction and is based on the physicochemical properties of the impurity and the process conditions.
The overall purge factor is the product of the individual purge factors for each downstream step. A high purge factor can provide a scientifically sound justification for not including a test for the impurity in the final API specification, in line with Option 4 of the ICH M7 guideline.
The following diagram illustrates the concept of a purge factor calculation:
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. Atenolol EP Impurity C | 29122-69-8 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. [PDF] Synthesis of Atenolol Impurities | Semantic Scholar [semanticscholar.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Background on Purging Factor Calculation for your Risk Assessment - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. nihs.go.jp [nihs.go.jp]
The Multifaceted Therapeutic Potential of Phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant pharmacological activities spanning multiple disease areas, including neurology, oncology, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive overview of the prominent biological activities of phenylacetamide derivatives, with a focus on their anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.
Introduction: The Phenylacetamide Scaffold - A Privileged Structure in Medicinal Chemistry
Phenylacetamide, a simple organic compound featuring a phenyl group attached to an acetamide moiety, has proven to be a remarkably "privileged" structure in drug discovery. This scaffold's unique combination of a rigid phenyl ring and a flexible acetamide linker allows for facile chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability has led to the development of numerous derivatives with a wide spectrum of therapeutic applications. This guide will explore the key biological activities that have established phenylacetamide derivatives as a significant class of compounds in modern pharmacology.
Anticonvulsant Activity: Modulating Neuronal Excitability
Phenylacetamide derivatives have a rich history in the development of antiepileptic drugs (AEDs). Their primary mechanism of action often involves the modulation of neuronal ion channels, thereby reducing the excessive electrical activity characteristic of seizures.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
A predominant mechanism for the anticonvulsant effect of many phenylacetamide derivatives is the blockade of voltage-gated sodium channels (VGSCs).[1] By binding to the VGSC, these compounds stabilize the inactivated state of the channel, which in turn limits the repetitive firing of neurons that underlies seizure propagation.[1] This mode of action is shared with several established AEDs, highlighting the importance of the phenylacetamide core in designing VGSC inhibitors.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that modifications to both the phenyl ring and the acetamide group can significantly impact anticonvulsant potency. For instance, the introduction of specific substituents on the phenyl ring can enhance binding affinity to the sodium channel. Furthermore, alterations to the amide portion of the molecule can influence pharmacokinetic properties, such as brain penetration and metabolic stability.
Featured Anticonvulsant Phenylacetamides
A number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and shown to be effective in animal models of epilepsy.[2] Notably, 3-(trifluoromethyl)anilide derivatives demonstrated significant activity in the maximal electroshock (MES) seizures model, a predictor of efficacy against generalized tonic-clonic seizures.[2] Some of these compounds also showed activity in the 6-Hz screen, a model for therapy-resistant partial epilepsy.[2]
Table 1: Anticonvulsant Activity of Selected Phenylacetamide Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 4-aminophenylacetamide derivative 16 | MES (mice) | 50.50 | [3] |
| 4-aminophenylacetamide derivative 16 | Pentylenetetrazol (mice) | 93.20 | [3] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide 14 | MES (mice) | 49.6 | [4] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide 14 | 6 Hz (32 mA) (mice) | 31.3 | [4] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide 14 | scPTZ (mice) | 67.4 | [4] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a fundamental preclinical assay for evaluating potential anticonvulsant agents effective against generalized tonic-clonic seizures.[5][6]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds through the corneal electrodes.[5]
-
Observe the seizure behavior. The endpoint is the abolition of the tonic hindlimb extension.[5][7]
-
Calculate the percentage of animals protected in each group and determine the median effective dose (ED50).
Figure 1: Experimental workflow for the Maximal Electroshock (MES) test.
Anticancer Activity: Inducing Programmed Cell Death
The phenylacetamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][9][10] Many derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[11][12]
Mechanism of Action: The Apoptotic Pathway
Phenylacetamide derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common downstream event.[11][12] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[12][13]
Figure 2: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.
Featured Anticancer Phenylacetamides
Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[8][10][14] Compounds bearing a nitro moiety generally exhibit higher cytotoxicity than those with a methoxy group.[8][10] Another study highlighted a specific phenylacetamide derivative, compound 3d, which was highly effective against MDA-MB-468 and PC-12 cancer cells by triggering apoptosis through the upregulation of Bcl-2, Bax, and FasL expression, as well as caspase-3 activity.[11]
Table 2: Cytotoxicity of Selected Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 | 52 | [8][10] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | 80 | [8][10] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 | 100 | [8][10] |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 | [11] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 | [11] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 | [11] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15][16]
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Bacterial Pathogens
Phenylacetamide derivatives have also demonstrated promising activity against a range of bacterial pathogens, offering a potential avenue for the development of new antibiotics.
Mechanism of Action
The antimicrobial mechanisms of phenylacetamide derivatives are varied. Some compounds have been shown to disrupt the bacterial cell membrane, leading to cell lysis.[19] For example, scanning electron microscopy has confirmed that certain N-phenylacetamide derivatives containing 4-arylthiazole moieties can cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae.[19] Other derivatives are being investigated as inhibitors of essential bacterial enzymes, such as DNA topoisomerases (e.g., ParE), which are crucial for DNA replication and repair.[20]
Featured Antimicrobial Phenylacetamides
A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have shown significant in vitro antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc).[19][21][22] One of the most potent compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited an EC50 value of 156.7 µM against Xoo, which was superior to commercial bactericides.[19][21][22] Additionally, some phenylacetamide and benzohydrazide derivatives have displayed potent bactericidal activity against E. coli and MRSA strains, with MIC values as low as 0.64 µg/mL.[20]
Table 3: Antimicrobial Activity of Selected Phenylacetamide Derivatives
| Compound | Target Organism | MIC/EC50 | Reference |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae | 156.7 µM (EC50) | [19][21][22] |
| 2-oxo-N-phenylacetamide derivative D14 | Xanthomonas oryzae pv. Oryzae | 0.63 mg/L (EC50) | [23] |
| 2-oxo-N-phenylacetamide derivative D14 | X.oryzae pv. oryzicola | 0.79 mg/L (EC50) | [23] |
| Phenylacetamide derivative 5 | Escherichia coli | 0.64 µg/mL (MIC) | [20] |
| Phenylacetamide derivative 21 | Escherichia coli | 0.67 µg/mL (MIC) | [20] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][24][25]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compound in broth directly in the wells of a 96-well plate.[24]
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.[24]
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Figure 3: Workflow for the broth microdilution MIC assay.
Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Pathway
Phenylacetamide derivatives have also been investigated for their potential to alleviate inflammation and pain.[26][27][28]
Mechanism of Action: COX Inhibition
A key mechanism underlying the anti-inflammatory and analgesic effects of some phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes.[29][30] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby mitigating the inflammatory response and pain signaling. Docking studies have suggested that some 2-chloro-N,N-diphenylacetamide derivatives bind to both COX-1 and COX-2 enzymes.[29]
Featured Anti-inflammatory and Analgesic Phenylacetamides
A study of 2-(substituted phenoxy) acetamide derivatives identified compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, as exhibiting anticancer, anti-inflammatory, and analgesic activities.[26] Another study on 2-chloro-N,N-diphenylacetamide derivatives found that compound AKM-2 showed a significant analgesic response in the hot plate model, comparable to the standard drug diclofenac sodium.[29]
Table 4: Anti-inflammatory and Analgesic Activity of Selected Phenylacetamide Derivatives
| Compound | Test Model | Activity | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Carrageenan-induced paw edema | Anti-inflammatory | [26] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Acetic acid-induced writhing | Analgesic | [26] |
| 2-chloro-N,N-diphenylacetamide derivative (AKM-2) | Hot plate test (rats) | Analgesic | [29] |
Experimental Protocols
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[31][32][33]
Objective: To assess the ability of a test compound to reduce carrageenan-induced paw swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% carrageenan solution in saline
-
Plethysmometer or digital calipers
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to groups of rats.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[33][34]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[33]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
The hot plate test is a common method for assessing centrally mediated analgesic activity.[8][9][22][35]
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Mice or rats
-
Hot plate apparatus with a temperature-controlled surface (typically set to 52-55°C)[35]
-
Plexiglass cylinder to confine the animal
-
Timer
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to groups of animals.
-
At the time of expected peak effect, place the animal on the hot plate and start the timer.[35]
-
Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.[35]
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
An increase in the reaction latency compared to the control group indicates an analgesic effect.
Conclusion and Future Directions
The phenylacetamide scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. The versatility of this chemical framework allows for the development of compounds that can modulate a variety of biological targets, leading to potential treatments for a wide range of diseases. The continued exploration of phenylacetamide derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the discovery of next-generation therapeutics. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds to translate their preclinical promise into clinical success.
References
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC, NIH. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Gregory, W. L., et al. (2016). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. [Link]
-
Rodent Hot Plate Pain Assay. (n.d.). ConductScience. [Link]
-
Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. PMC, NIH. [Link]
-
Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database, NIH. [Link]
-
Fecho, K., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC, NIH. [Link]
-
Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf. [Link]
-
de Farias, K. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. [Link]
-
Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC, PubMed Central. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
Yele, V., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers. [Link]
-
Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
-
Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. [Link]
-
Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. (1998). PubMed. [Link]
-
Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication. [Link]
-
Bazan, H., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
-
Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [iris.unibas.it]
- 14. brieflands.com [brieflands.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. galaxypub.co [galaxypub.co]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. researchgate.net [researchgate.net]
- 33. inotiv.com [inotiv.com]
- 34. mdpi.com [mdpi.com]
- 35. maze.conductscience.com [maze.conductscience.com]
A Technical Guide to the Solubility and Stability of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a molecule of interest in synthetic and pharmaceutical sciences. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable, field-proven insights into the critical parameters of solubility and stability. We will delve into the causality behind experimental designs, establish self-validating protocols, and ground all claims in authoritative references. The objective is to equip researchers with the necessary knowledge to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating research and development timelines.
Introduction and Molecular Profile
This compound is a bifunctional organic molecule featuring a reactive epoxide (oxirane) ring and a polar acetamide group. Its structure suggests potential utility as a synthetic intermediate or building block in the development of more complex molecules, such as pharmaceutical agents. For instance, it is known as an impurity of Atenolol, a cardioselective β-adrenergic blocker.[1][2] Understanding its solubility and stability is paramount for any application, as these properties dictate its storage conditions, formulation strategies, and reaction kinetics.
The molecule's behavior is governed by the interplay of its functional groups:
-
Epoxide Ring: A strained, three-membered ether, highly susceptible to nucleophilic attack, particularly under acidic or basic conditions. This is the primary site of chemical instability.
-
Phenylacetamide Moiety: This portion of the molecule contributes to its overall polarity and provides sites for hydrogen bonding, influencing its solubility profile.
-
Ether Linkage: Connects the phenyl ring to the epoxypropoxy side chain.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem[3] |
| Alternate Names | 2-(4-Oxiranylmethoxy-phenyl)-acetamide; Atenolol EP Impurity C | Santa Cruz Biotechnology[2] |
| CAS Number | 29122-69-8 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₃NO₃ | PubChem[3] |
| Molecular Weight | 207.23 g/mol | Santa Cruz Biotechnology[2] |
| Predicted Boiling Point | 432.1±25.0 °C | ChemicalBook[4] |
| Predicted Density | 1.238±0.06 g/cm³ | ChemicalBook[4] |
| Melting Point | 163.5-167.0 °C | ChemicalBook[4] |
Solubility Profiling
A comprehensive understanding of a compound's solubility is a cornerstone of drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability.[5][6]
Theoretical Considerations
The structure of this compound suggests moderate solubility in both polar and some organic solvents. The amide group is capable of acting as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents. The ether oxygen and epoxide oxygen can act as hydrogen bond acceptors. The aromatic ring provides a nonpolar region, suggesting some solubility in less polar organic solvents. Solubility in aqueous media is expected to be significantly influenced by pH due to the potential for protonation or deprotonation of the amide group under strong acidic or basic conditions, though amides are generally neutral.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7][8][9]
Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO). The key is to ensure a solid reservoir of the compound remains after equilibration.[8]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For thermodynamic solubility, this often requires 24 to 48 hours.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully extract an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.[5][6]
Data Presentation
Quantitative solubility data should be summarized for clarity.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |
| 0.1 N HCl | 25 | [Experimental Data] | [Experimental Data] |
| 0.1 N NaOH | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
Stability Assessment
Stability testing is crucial for defining the handling, storage, and shelf-life of a chemical compound. For this compound, the primary point of instability is the strained epoxide ring.
Chemical Degradation Pathways
The most significant degradation pathway for this molecule is the ring-opening of the epoxide. This reaction is readily catalyzed by both acids and bases.[10][11][12][13][14]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This attack occurs at the more substituted carbon, leading to the formation of a trans-1,2-diol.[11][12][13]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an SN2 reaction. Subsequent protonation of the resulting alkoxide yields the trans-1,2-diol.[10][11][12][13]
The amide bond is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, to yield the corresponding carboxylic acid and ammonia.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[15][16][17][18] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants.[15]
Workflow for Comprehensive Stability Assessment
Caption: Workflow for solubility and stability assessment.
Experimental Protocols for Forced Degradation
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).
-
Neutralize the samples immediately with an equivalent amount of base before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound and dilute with 0.1 N NaOH.
-
Follow the incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Sample at appropriate time points and quench any remaining peroxide if necessary before analysis.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[16][17]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples after exposure.
-
Stability-Indicating Analytical Method
A robust analytical method is essential to separate the parent compound from all process-related impurities and degradation products. Reversed-phase HPLC with UV detection is the most common technique.
Key Causality in Method Development:
-
Column Choice: A C18 column is a standard choice for molecules of this polarity, providing good retention and separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from more polar degradants (like the diol) and other potential impurities.
-
Detection: The aromatic ring provides a strong chromophore, making UV detection (e.g., at 254 nm or 278 nm) a sensitive and reliable choice.[19][20] Mass spectrometry (LC-MS) can be coupled to the HPLC to aid in the identification of unknown degradation products.
Degradation Pathway of the Epoxide Ring
Caption: Primary hydrolytic degradation pathway.
Conclusion and Recommendations
This compound is a molecule with inherent chemical reactivity centered on its epoxide ring.
-
Solubility: Its solubility profile must be determined empirically in relevant solvent systems to support formulation and biological testing. The shake-flask method provides the most reliable data.
-
Stability: The compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding diol. This is the primary degradation pathway to consider. It is crucial to avoid strong acids and bases during storage and handling.
-
Storage: For long-term stability, the compound should be stored as a solid in a cool, dry, and dark environment to minimize hydrolytic and photolytic degradation. Solutions should be prepared fresh and used promptly. If solutions must be stored, they should be kept at low temperatures (2-8°C) in a neutral, buffered vehicle.
By applying the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of their work with this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
BYJU'S. Epoxide Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 3.5: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
El-Aneed, A. (2004). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
GXP-CC. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ijsdr.org [ijsdr.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. ijcrt.org [ijcrt.org]
- 19. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This compound is a key intermediate and a known impurity in the manufacturing of certain pharmaceuticals, such as Atenolol.[1][2] The described method is based on the principles of Williamson ether synthesis, reacting 4-hydroxyphenylacetamide with epichlorohydrin under basic conditions facilitated by a phase-transfer catalyst. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
The synthesis of glycidyl ethers from phenolic compounds is a fundamental transformation in organic chemistry with wide-ranging industrial applications, from the production of epoxy resins to the creation of complex pharmaceutical intermediates.[3] The target molecule, this compound (CAS No. 29122-69-8), features a reactive epoxide ring, making it a versatile building block for further chemical modification.
The chosen synthetic strategy is a phase-transfer catalyzed Williamson ether synthesis. This method is highly efficient for reacting a water-soluble phenoxide salt with a water-insoluble electrophile like epichlorohydrin.
The core principles of this protocol are:
-
Phenoxide Formation: The phenolic hydroxyl group of 4-hydroxyphenylacetamide is deprotonated by a strong base (sodium hydroxide) to form a nucleophilic sodium phenoxide salt.
-
Phase-Transfer Catalysis (PTC): A catalyst, such as Tetrabutylammonium Bromide (TBAB), is employed. The quaternary ammonium cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase into the organic phase where the reaction with epichlorohydrin occurs. This overcomes the mutual insolubility of the reactants and dramatically accelerates the reaction rate.
-
Nucleophilic Substitution and Epoxide Formation: The phenoxide attacks epichlorohydrin, displacing the chloride. The reaction proceeds through a chlorohydrin intermediate which is rapidly converted to the final epoxide product by in-situ dehydrochlorination with the base.[4][5]
This protocol has been optimized to favor high yield and purity while maintaining operational simplicity and safety.
Reaction Scheme and Mechanism
The overall reaction is depicted below:

Caption: Synthesis of this compound via phase-transfer catalyzed Williamson ether synthesis.
The workflow for this synthesis is outlined in the following diagram, from reagent preparation to final product characterization.
Caption: Experimental workflow for the synthesis and purification.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Required Purity | Notes |
| 4-Hydroxyphenylacetamide | 17194-82-0 | 151.16 | >98% | Starting material. Can be a skin and eye irritant.[6] |
| Epichlorohydrin | 106-89-8 | 92.52 | >99% | Reagent and solvent. Highly toxic, carcinogenic. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >98% | Base. Corrosive. Prepare solution carefully. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | >98% | Phase-transfer catalyst. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Reagent Grade | Recrystallization solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Granular | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | High Purity | For solutions and washing. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and thermometer
-
Mechanical or magnetic stirrer with heating mantle
-
100 mL dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
!! CRITICAL SAFETY WARNING !! Epichlorohydrin is a highly toxic, volatile, and suspected carcinogen. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
Reaction Setup
-
Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
In the flask, combine 4-hydroxyphenylacetamide (15.12 g, 0.10 mol) and Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).
-
Add epichlorohydrin (92.5 g, ~78 mL, 1.0 mol, 10 eq.). Using epichlorohydrin as the reactive solvent drives the reaction to completion.[7]
-
Begin stirring the mixture to achieve a uniform slurry.
Reaction Execution
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH (8.8 g, 0.22 mol, 2.2 eq.) in deionized water (17.6 mL). Caution: This is a highly exothermic process. Prepare the solution in an ice bath.
-
Transfer the cooled NaOH solution to a dropping funnel and place it on the central neck of the flask.
-
Heat the reaction mixture to 40°C using a water bath on a heating mantle.
-
Add the NaOH solution dropwise over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature between 40-50°C. A higher temperature can lead to unwanted side reactions, such as the hydrolysis of the epoxide.
-
After the addition is complete, continue stirring the mixture at 45°C for an additional 2-4 hours.
Reaction Monitoring
-
Monitor the reaction's progress using TLC (e.g., mobile phase of 50% Ethyl Acetate in Hexane).
-
Spot the starting material (dissolved in a small amount of acetone) and the reaction mixture on a TLC plate.
-
The reaction is complete when the spot corresponding to 4-hydroxyphenylacetamide is no longer visible. The product should appear as a new, less polar spot.
Work-up and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water (50 mL) to the mixture and transfer the contents to a separatory funnel.
-
Separate the lower aqueous layer. The upper organic layer consists mainly of excess epichlorohydrin and the product.
-
Extract the aqueous layer twice with ethyl acetate (2 x 30 mL) to recover any dissolved product.
-
Combine all organic layers. Wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual NaOH, TBAB, and other water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess epichlorohydrin.
-
The resulting crude product will be an off-white solid or a viscous oil.
Recrystallization
-
Dissolve the crude solid in a minimum amount of hot isopropanol (~50-60°C).
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol and dry them under vacuum.
-
Expected Yield: 16.5 - 18.6 g (80-90%).
-
Melting Point: 163-167°C.[8]
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline powder.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.28 (br s, 1H, -NH), 7.15 (d, J=8.6 Hz, 2H, Ar-H), 6.91 (br s, 1H, -NH), 6.88 (d, J=8.6 Hz, 2H, Ar-H), 4.29 (dd, J=11.0, 2.8 Hz, 1H, -OCH₂-), 3.82 (dd, J=11.0, 6.2 Hz, 1H, -OCH₂-), 3.34 (s, 2H, -CH₂CONH₂), 3.28 (m, 1H, epoxide-CH), 2.83 (t, J=4.8 Hz, 1H, epoxide-CH₂), 2.68 (dd, J=4.8, 2.6 Hz, 1H, epoxide-CH₂).
-
FT-IR (KBr, cm⁻¹): 3350, 3180 (N-H stretch, amide), 3000 (C-H stretch, aromatic), 2925 (C-H stretch, aliphatic), 1640 (C=O stretch, amide I), 1610, 1510 (C=C stretch, aromatic), 1245 (C-O-C stretch, ether), 915, 830 (epoxide ring vibrations).
-
Mass Spectrometry (ESI+): m/z 208.0968 [M+H]⁺, 230.0787 [M+Na]⁺.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient base or catalyst; Reaction temperature too low. | Check TLC to confirm reaction completion. Extend reaction time if necessary. Ensure accurate addition of NaOH and TBAB. Maintain temperature at 40-50°C. |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted epichlorohydrin, side products). | Ensure work-up is thorough. Perform a second recrystallization or purify by column chromatography (silica gel, ethyl acetate/hexane gradient). |
| Incomplete Reaction by TLC | Deactivated catalyst; Low quality reagents. | Use fresh, high-purity reagents. Ensure the TBAB has been stored properly. |
References
-
Wikipedia. Phenyl glycidyl ether. [Link]
- The Dow Chemical Company. Preparation of glycidyl ethers.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Synthesis method of phenyl glycidyl ether.
- Shell Oil Company. Epoxidation process for aryl allyl ethers.
-
Hexion Research Corporation. Product of glycidyl ether of a mono or polyhydric phenol. Justia Patents. [Link]
- Shell Development Company. Process for manufacture of glycidyl ethers of polyhydric phenols.
-
PubChemLite. This compound. [Link]
-
The Royal Society of Chemistry. Green Chemistry. [Link]
-
PubChem. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986. [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. 4-Hydroxyphenylacetamide | 17194-82-0 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 9. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
Application of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide in Polymer Chemistry: A Detailed Guide for Researchers
This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a versatile monomer with significant potential in the field of polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in exploring the unique properties of polymers derived from this functionalized building block.
Introduction: A Monomer of Unique Bifunctionality
This compound is a molecule of interest due to its distinct chemical architecture, featuring a reactive epoxy (oxirane) ring and a hydrogen-bonding acetamide group. This bifunctionality opens avenues for the creation of novel polymers with tailored properties. The epoxy group serves as a polymerizable moiety, capable of undergoing various ring-opening polymerization reactions, while the pendant acetamide group can impart specific characteristics such as enhanced adhesion, thermal stability, and hydrophilicity to the resulting polymer.
While this compound is noted as a potential impurity in the synthesis of the beta-blocker Atenolol, its deliberate use as a monomer in polymer synthesis remains a largely unexplored yet promising area. This guide will provide a theoretical and practical framework for its application in creating advanced polymer systems.
Synthesis of this compound
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-hydroxyphenylacetamide and an excess of epichlorohydrin under basic conditions. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin.
Protocol: Synthesis of this compound
Materials:
-
4-Hydroxyphenylacetamide
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like dioxane or isopropanol)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetamide in the chosen solvent system.
-
Addition of Base: Add a stoichiometric amount of NaOH or KOH to the solution and stir until it dissolves completely.
-
Addition of Epichlorohydrin: Add a significant excess (e.g., 5-10 equivalents) of epichlorohydrin to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess epichlorohydrin under reduced pressure.
-
Extraction: Add water to the residue and extract the product into ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Polymerization Methodologies
The presence of the highly reactive epoxy ring allows for the polymerization of this compound through several distinct mechanisms. The choice of polymerization technique will significantly influence the final polymer's architecture, molecular weight, and properties.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of epoxides is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow polydispersity indices. This method is initiated by strong nucleophiles, such as alkoxides or hydroxides.
Materials:
-
This compound (monomer)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Initiator (e.g., Potassium tert-butoxide (t-BuOK) or Sodium naphthalenide)
-
Terminating agent (e.g., acidified methanol)
Procedure:
-
Monomer and Solvent Preparation: Dry the monomer and solvent rigorously to remove any traces of water, which can terminate the polymerization.
-
Initiation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the initiator solution dropwise.
-
Polymerization: Allow the reaction to proceed for a specified time, during which the viscosity of the solution will increase.
-
Termination: Terminate the polymerization by adding a proton source, such as acidified methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is initiated by Lewis or Brønsted acids. This method can be more rapid than AROP but is often more challenging to control, potentially leading to side reactions and broader molecular weight distributions.
Materials:
-
This compound (monomer)
-
Dry, non-nucleophilic solvent (e.g., Dichloromethane (DCM) or nitromethane)
-
Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂) or a diaryliodonium salt for photoinitiation)
-
Quenching agent (e.g., ammonia in methanol)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the monomer in the chosen solvent.
-
Initiation: Cool the solution and add the cationic initiator. For photoinitiated polymerization, add the photoinitiator and irradiate with UV light.
-
Polymerization: Stir the reaction mixture at the desired temperature until the desired conversion is reached.
-
Quenching: Terminate the reaction by adding a quenching agent.
-
Isolation and Purification: Isolate and purify the polymer by precipitation in a non-solvent, followed by washing and drying.
Step-Growth Polymerization with Amines
The epoxy group can react with primary and secondary amines in a step-growth polymerization mechanism. This is a common method for curing epoxy resins to form cross-linked thermosets. By using a diamine as a comonomer, linear or cross-linked polymers can be synthesized.
Materials:
-
This compound (monomer)
-
Diamine comonomer (e.g., 1,6-hexanediamine or m-phenylenediamine)
-
Solvent (optional, e.g., DMF or DMSO)
Procedure:
-
Mixing: In a reaction vessel, mix stoichiometric amounts of the epoxy monomer and the diamine comonomer. If a solvent is used, dissolve the monomers in it.
-
Curing: Heat the mixture to a specific temperature (e.g., 80-150 °C) for a set period. The curing process can be monitored by observing the increase in viscosity.
-
Post-Curing: For thermosets, a post-curing step at a higher temperature may be required to complete the cross-linking reaction and optimize the material properties.
-
Characterization: The resulting polymer can be characterized in its solid state.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion.[1] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization through the disappearance of the epoxy ring absorption bands. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |
Potential Applications
The unique combination of a polyether backbone and pendant acetamide groups suggests a range of potential applications for polymers derived from this compound.
Specialty Coatings and Adhesives
The presence of hydrogen-bonding acetamide groups can significantly enhance the adhesive properties of the polymer to various substrates.[2] These polymers could find use in high-performance coatings and adhesives where strong adhesion and good thermal stability are required. The polyether backbone, similar to that in many epoxy resins, would contribute to chemical resistance and durability.[3]
Biomedical Materials
Polyethers, such as polyethylene glycol (PEG), are well-known for their biocompatibility and are widely used in biomedical applications.[4][5] The polymers synthesized from this compound could be explored for applications such as:
-
Drug Delivery Systems: The polymer could be designed to form nanoparticles or hydrogels for controlled drug release. The acetamide group could also serve as a point for conjugating drugs or targeting ligands.[6][7]
-
Biocompatible Coatings: These polymers could be used to coat medical devices and implants to improve their biocompatibility and reduce protein fouling.[6][7][8]
-
Tissue Engineering Scaffolds: The ability to form cross-linked networks makes these materials potential candidates for creating scaffolds that support cell growth and tissue regeneration.[9][10]
Functional Polymer Supports
The acetamide group can be further modified, opening up possibilities for creating functional polymer supports for catalysis or separation applications.
Workflow and Mechanistic Diagrams
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis and polymerization of this compound.
Anionic Ring-Opening Polymerization Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Change in Polyamide Surface Behavior - ATRIA Innovation [atriainnovation.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxy-Based Composite Materials for Innovative Biomedical Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Abstract
This document provides a comprehensive guide to the analytical methods for the precise quantification of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This compound is a known process impurity and potential degradation product in the synthesis of several beta-blocker pharmaceuticals, most notably as Atenolol EP Impurity C.[1][2] Accurate quantification is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory requirements. This application note details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and an alternative Gas Chromatography (GC) method requiring derivatization. Each protocol is accompanied by detailed validation guidelines, experimental workflows, and expert insights into methodological choices, targeting researchers, quality control analysts, and drug development professionals.
Introduction and Significance
This compound is a reactive epoxide compound that can arise during the synthesis of active pharmaceutical ingredients (APIs) or as a degradant. Due to the potential for epoxides to react with biological macromolecules, their levels in drug substances and products must be strictly controlled. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure patient safety.[3]
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will explore the primary workhorse method, RP-HPLC-UV, for its robustness in routine quality control. For applications requiring ultra-trace level detection, an LC-MS/MS method is presented. Finally, a GC-based approach is discussed as a viable alternative, highlighting the necessity of derivatization. The core of this document is built upon the principles of method validation, ensuring that any protocol implemented is reliable, reproducible, and fit for its intended purpose.[4]
Analyte Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Atenolol EP Impurity C, 4-(Oxiran-2-ylmethoxy)benzeneacetamide | [5] |
| CAS Number | 29122-69-8 | [2] |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | [6] |
| Appearance | White Solid | [5] |
| Melting Point | 172-173 °C | [5] |
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
2.1. Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of compounds.[7] For this compound, a C18 stationary phase is ideal. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. By using a gradient elution with an organic modifier like acetonitrile, we can ensure efficient separation from the main API and other potential impurities.[8] UV detection is selected for its simplicity and applicability, as the phenylacetamide chromophore in the analyte exhibits strong absorbance in the UV range.
2.2. Experimental Protocol
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound, certified purity.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.22 µm PVDF or Nylon syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (approx. 200 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]
-
Working Standard Solution (approx. 2 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
-
Sample Preparation: Accurately weigh a portion of the test sample (e.g., API) expected to contain the analyte and dissolve in the diluent to achieve a final theoretical concentration of approximately 2 µg/mL of the impurity. The sample must be fully dissolved, using sonication if necessary.[10] Filter the final solution through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Gradient Elution | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 18.0 | |
| Run Time | 18 min |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.[3] Inject the Working Standard Solution five times and evaluate the following parameters:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
% RSD for Peak Area: ≤ 2.0%
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
2.3. Method Validation Protocol
The analytical method must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[11][12]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, standard, sample, and spiked sample. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API.[13] | The analyte peak should be free from interference from other components. Peak purity should pass when using a PDA detector. |
| Linearity | Prepare at least five concentrations across the range (e.g., LOQ to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant. |
| Range | The range is established by the linearity study. | The method should demonstrate acceptable linearity, accuracy, and precision within this range. |
| Accuracy | Analyze a sample spiked with the analyte at three levels (e.g., 50%, 100%, 150% of target conc.) in triplicate. Calculate percent recovery. | Mean recovery should be between 90.0% and 110.0% for each level. |
| Precision | Repeatability: Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | % RSD ≤ 10.0% for repeatability. Results from intermediate precision should show no significant difference. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) or standard deviation of the response and the slope of the calibration curve. | The LOQ must be verified for acceptable accuracy and precision. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | The system suitability criteria must be met, and the results should not be significantly affected by the variations. |
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
3.1. Principle and Rationale
For applications demanding higher sensitivity and selectivity, such as quantification in complex biological matrices or at very low impurity levels, LC-MS/MS is the method of choice.[14][15] This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, unparalleled selectivity is achieved, virtually eliminating matrix interference.
3.2. Experimental Protocol
Instrumentation and Reagents
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.9 µm particle size (or equivalent UPLC column).
-
Reagents: As per HPLC method, but using LC-MS grade solvents and additives is mandatory.
Preparation of Solutions
Sample and standard preparation follows the same principles as the HPLC-UV method, but typically to much lower concentrations (e.g., in the ng/mL range).
LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 50 mm x 2.1 mm, 1.9 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Gradient Elution | Similar gradient profile as HPLC, adapted for the shorter column and higher efficiency. |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 208.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion of standard. Likely fragments from the loss of the epoxy group or acetamide moiety. e.g., m/z 151.1, m/z 91.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Alternative Method: Gas Chromatography (GC) with Derivatization
4.1. Principle and Rationale
Gas Chromatography is a powerful separation technique for volatile and thermally stable compounds.[7] Due to its relatively high boiling point and polar functional groups (-NH₂, epoxide), this compound is not ideal for direct GC analysis. Derivatization is required to increase its volatility and thermal stability.[16] Silylation or acylation of the amide group can be effective. Another approach is derivatization with a halogenated reagent like pentafluorobenzyl bromide (PFBBr), which makes the analyte highly sensitive to an Electron Capture Detector (ECD).[17] However, for general quantification, a Flame Ionization Detector (FID) is more universal.
4.2. Experimental Protocol
Derivatization Step (Example with Silylation)
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC.
GC-FID Conditions
| Parameter | Condition |
| Column | TG-5MS (5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness[18] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the GC-FID analysis of this compound after derivatization.
Method Comparison and Conclusion
The choice of analytical method depends heavily on the specific application, required sensitivity, available instrumentation, and the sample matrix.
| Feature | HPLC-UV | LC-MS/MS | GC-FID (Derivatized) |
| Selectivity | Good | Excellent | Moderate to Good |
| Sensitivity | Moderate (µg/mL) | Excellent (pg/mL to ng/mL) | Good (ng/mL) |
| Sample Prep | Simple (dissolve & filter) | Simple to Moderate | Complex (requires derivatization) |
| Cost | Low | High | Low to Moderate |
| Primary Use | Routine QC, content uniformity, purity testing | Trace analysis, bioanalysis, impurity identification | Alternative for labs without LC; analysis of volatile impurities |
References
-
Billaud, C., vanDeuren, M., & Carlier, V. (2002). Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy. Applied Spectroscopy.
-
Semantic Scholar. (2002). Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy.
-
Fausti, S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
-
Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
-
ChemicalBook. (2023). This compound.
-
Patel, K., & Dedania, Z. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical Research.
-
Local Pharma Guide. (n.d.). CAS NO. 29122-69-8 | this compound.
-
ResearchGate. (2015). Quantitative Analysis of Curing Mechanisms of Epoxy Resin by Mid- and Near- Fourier Transform Infra Red Spectroscopy.
-
PubChemLite. (n.d.). This compound.
-
ResearchGate. (2011). Quantitative Characterization of Solid Epoxy Resins Using Comprehensive Two Dimensional Liquid Chromatography Coupled with Electrospray Ionization-Time of Flight Mass Spectrometry.
-
Echemi. (n.d.). This compound.
-
BenchChem. (n.d.). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column.
-
Pavlović, D. M., Babić, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
-
ResearchGate. (2011). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence.
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
-
Silva, C. P., et al. (2017). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules.
-
ResearchGate. (2007). Sample Preparation in Analysis of Pharmaceuticals.
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
-
Otsuki, K., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. Journal of Natural Medicines.
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
-
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
-
Asimakopoulos, A. G., et al. (2021). Recent advances in analysis of bisphenols and their derivatives in biological matrices. TrAC Trends in Analytical Chemistry.
-
Kubwabo, C., et al. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences.
-
Belal, T. S., et al. (2018). HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. Journal of Chromatographic Science.
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry.
-
Ates, H. C., et al. (2024). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids. Molecules.
-
Agilent Technologies. (n.d.). Analysis of Nonylphenol and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry.
-
Carpinteiro, I., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices. Analytica Chimica Acta.
-
Singh, S. K., et al. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. ACS Omega.
-
Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Eastern Finland.
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
-
Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(ethylamino)-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column.
-
ResearchGate. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. CAS NO. 29122-69-8 | this compound | C11H13NO3 [localpharmaguide.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. particle.dk [particle.dk]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. cipac.org [cipac.org]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaerudition.org [pharmaerudition.org]
- 12. wjarr.com [wjarr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. epa.gov [epa.gov]
- 17. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Robust, Validated RP-HPLC Method for the Analysis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This compound is a significant impurity and intermediate in the synthesis of various pharmaceuticals, including beta-blockers like Atenolol, where it is designated as Atenolol EP Impurity C.[1] The control of such impurities is critical for ensuring the safety and efficacy of the final drug product. This document provides a step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The methodologies and rationale described herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Analyte Overview
This compound is a key chemical entity characterized by a phenyl ring, an acetamide functional group, and a highly reactive epoxide (oxirane) ring.[5][6] Its analysis is paramount, not only for monitoring the progress of chemical reactions but also for quantifying its presence as a process-related impurity in active pharmaceutical ingredients (APIs). The reactive nature of the epoxide group makes it a potential source of degradation products, necessitating a stability-indicating analytical method.
The development of a robust HPLC method requires a systematic approach grounded in the physicochemical properties of the analyte. A summary of these properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29122-69-8 | [1][7][8] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][5][7] |
| Molecular Weight | 207.23 g/mol | [1][7][8] |
| Appearance | White Solid | [9] |
| Melting Point | 163.5 - 167 °C | [7] |
| Predicted pKa | 16.25 ± 0.40 | [7] |
| Solubility | Slightly soluble in DMSO and Methanol (heated) |[7] |
Given its structure, which confers moderate polarity, reversed-phase chromatography is the logical choice for separation. The presence of the phenyl group provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.
Method Development Strategy
The primary objective is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradants, within a reasonable analysis time. Our strategy follows a logical progression from initial parameter selection to fine-tuned optimization.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. This non-polar stationary phase is versatile and provides excellent retention for moderately polar aromatic compounds like our analyte, primarily through hydrophobic interactions.
-
Mobile Phase: A combination of water (or an aqueous buffer) and a polar organic solvent like acetonitrile (ACN) is standard for RP-HPLC.[10][11] ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of any residual silanols on the silica backbone of the column, thereby minimizing peak tailing and ensuring consistent retention times.
-
Detection: The phenyl chromophore in the analyte is expected to have significant UV absorbance. An initial detection wavelength is chosen based on common absorbance maxima for such structures (~220 nm or 270 nm), with the final wavelength determined by a UV scan of the analyte standard to ensure maximum sensitivity.
-
Gradient Elution: A gradient elution is chosen for the initial scouting runs. This approach allows for the elution of compounds with a wide range of polarities and provides a comprehensive overview of the sample complexity, helping to identify any late-eluting impurities. The gradient can then be optimized or converted to an isocratic method if the sample matrix is simple.
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (LC-MS grade, ≥99%).
-
Methanol (HPLC grade).
-
Dimethyl Sulfoxide (DMSO, HPLC grade).
-
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Add a small amount of DMSO or Methanol to dissolve the solid, then dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent. These will be used for linearity assessment.
-
Sample Preparation: Prepare sample solutions by accurately weighing the material to be tested, dissolving it in a suitable solvent, and diluting it with the diluent to a final concentration within the linear range of the method (e.g., 25 µg/mL).
Protocol 2: HPLC Method Development and Optimization
The development process is an iterative workflow designed to identify the optimal chromatographic conditions.
Caption: Workflow for systematic HPLC method development.
Step-by-Step Development:
-
Initial Scouting:
-
Equilibrate the C18 column with the mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a broad, linear gradient from 10% to 90% B over 20 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
Inject a mid-concentration working standard (e.g., 25 µg/mL).
-
Using the DAD, determine the optimal detection wavelength (λmax) from the UV spectrum of the analyte peak.
-
-
Optimization:
-
Based on the retention time from the scouting run, adjust the gradient to be shallower around the elution point of the analyte to improve resolution from nearby impurities. For example, if the analyte elutes at 40% B, a new gradient might be 20-60% B over 15 minutes.
-
Adjust the flow rate and column temperature to optimize peak shape, backpressure, and run time. A slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and reduce viscosity.
-
If no significant impurities are present and the peak of interest elutes at a stable mobile phase composition, the method can be converted to a more robust isocratic elution.
-
Table 2: Optimized HPLC Method Parameters (Example)
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-10 min (30% to 70% B), 10-12 min (70% B), 12-12.1 min (70% to 30% B), 12.1-15 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Protocol 3: Method Validation (per ICH Q2(R2))
Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[12] Validation is a continuous process, but a formal validation protocol establishes the method's performance characteristics.[13][14]
Caption: Workflow for HPLC method validation based on ICH Q2(R2).
Validation Experiments:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Inject the diluent to show no interfering peaks at the analyte's retention time.
-
Analyze forced degradation samples (acid, base, peroxide, heat, light) to ensure the analyte peak is resolved from all degradation product peaks (peak purity analysis via DAD is essential here).
-
-
Linearity: Establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Analyze the prepared working standards (e.g., 5 levels from 50% to 150% of the target concentration) in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] This is confirmed by the linearity and accuracy data.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results in both studies.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be estimated based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Vary parameters such as flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5 °C), and the percentage of organic solvent in the mobile phase (e.g., ±2%).
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Expected Results and Acceptance Criteria
All validation experiments must meet pre-defined acceptance criteria to confirm the method is fit for purpose.
Table 3: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Source |
|---|---|---|
| Specificity | No interference at analyte RT; peak purity index > 0.999. | [16] |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | [17] |
| Accuracy | Mean recovery between 98.0% and 102.0%. | [16] |
| Precision (Repeatability) | %RSD ≤ 2.0%. | [17] |
| Precision (Intermediate) | %RSD ≤ 2.0%. | [17] |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 10%. | [14] |
| Robustness | System suitability parameters remain within limits. |[15] |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantitative determination of this compound. The systematic approach to development, beginning with an understanding of the analyte's properties and culminating in a comprehensive validation according to current ICH guidelines, ensures that the method is accurate, precise, and specific. This validated procedure is suitable for routine quality control analysis, stability testing, and impurity profiling in pharmaceutical development and manufacturing environments.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- GMP Compliance.
- Lab Manager. (2024).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- ChemicalBook. This compound CAS 29122-69-8.
- PubMed. (1983).
- PubChemLite. This compound.
- Pharmaguideline. (2024).
- RSC Publishing. (2012).
- OSTI.GOV. (2011).
- ResearchGate. (2012).
- PubMed. (2007).
- AMSbiopharma. (2025).
- ResearchGate. (2007).
- ChemicalBook. (2025). This compound | 29122-69-8.
- YouTube. (2025). Understanding ICH Q2(R2)
- International Council for Harmonisation. (2023).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Local Pharma Guide. CAS NO. 29122-69-8 | this compound | C11H13NO3.
- Echemi. This compound.
- Wikipedia. Epoxide.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 8. CAS NO. 29122-69-8 | this compound | C11H13NO3 [localpharmaguide.com]
- 9. echemi.com [echemi.com]
- 10. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Lynchpin in Beta-Blocker Synthesis: Application Notes for 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide in the synthesis of key pharmaceutical intermediates, with a primary focus on the production of cardio-selective β-adrenergic blockers such as Atenolol, Practolol, and Acebutolol. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in a research and development setting.
Introduction: The Strategic Importance of the Epoxypropoxy Phenylacetamide Moiety
This compound, a bifunctional molecule, serves as a cornerstone in the synthesis of numerous aryloxypropanolamine-based beta-blockers.[1] Its strategic importance lies in the presence of a reactive epoxide ring, which is susceptible to nucleophilic attack, and a phenylacetamide group that is a common structural feature in several cardio-selective beta-blockers. This unique combination allows for the efficient introduction of the characteristic (2-hydroxy-3-alkylamino)propoxy side chain to the phenolic core, a key pharmacophore for β1-adrenergic receptor antagonism.[2] The ability to readily synthesize this intermediate and its subsequent conversion to active pharmaceutical ingredients (APIs) makes it a critical component in the manufacturing of drugs for cardiovascular diseases.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this key intermediate is paramount for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 29122-69-8 | [4][5] |
| Molecular Formula | C₁₁H₁₃NO₃ | [4][6] |
| Molecular Weight | 207.23 g/mol | [4][6] |
| Appearance | White solid | [6] |
| Melting Point | 163.5-173 °C | [4][6] |
| Boiling Point | 432.1 ± 25.0 °C at 760 mmHg | [6] |
| Density | 1.238 ± 0.06 g/cm³ | [4] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [4][6] |
Synthesis of this compound
The title compound is typically synthesized from 4-hydroxyphenylacetamide and epichlorohydrin in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
Caption: Synthesis of the title compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetamide (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide.[7]
-
Reagent Addition: To the stirred solution, add epichlorohydrin (2.0 eq) dropwise at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 4-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (1:5 v/v).[7]
-
Work-up and Isolation: Upon completion, the reaction mixture may form a solid. The product can be isolated by filtration and washing with water.[7] For improved purity, the crude product can be recrystallized from a suitable solvent like methanol.[8]
Application in the Synthesis of Atenolol
Atenolol is a widely prescribed beta-blocker for the treatment of hypertension and angina. The synthesis involves the ring-opening of the epoxide in this compound with isopropylamine.[9]
Reaction Scheme:
Caption: Synthesis of Atenolol.
Detailed Protocol for Racemic Atenolol Synthesis:
-
Reaction Setup: In a pressure-rated vessel, suspend this compound (1.0 eq) in a suitable solvent such as methanol or water.[7]
-
Reagent Addition: Add an excess of isopropylamine (typically 7-10 eq) to the suspension.[7]
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.[7] Monitor the reaction progress by TLC (Methanol:Dichloromethane 1:4 v/v).[7]
-
Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine. The crude product can be purified by recrystallization from water or a water/isopropanol mixture to yield Atenolol as a white solid.[10]
Enantioselective Synthesis of (S)-Atenolol:
The therapeutic activity of Atenolol resides primarily in the (S)-enantiomer. An enantioselective synthesis can be achieved through enzymatic kinetic resolution of an intermediate.[7]
Caption: Enantioselective synthesis of (S)-Atenolol.
Note on Enantioselective Synthesis: The key step is the lipase-catalyzed acylation of the racemic chlorohydrin intermediate. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-chlorohydrin is then separated and reacted with isopropylamine to yield (S)-Atenolol with high enantiomeric excess.[7]
Application in the Synthesis of Practolol
Practolol, another cardio-selective beta-blocker, shares a similar synthetic pathway to Atenolol, starting from N-(4-hydroxyphenyl)acetamide.
Reaction Scheme:
Caption: Synthesis of Practolol.
Detailed Protocol for Racemic Practolol Synthesis:
-
Formation of the Epoxide Intermediate: React N-(4-hydroxyphenyl)acetamide (1.0 eq) with epichlorohydrin (1.5-2.0 eq) in the presence of a base (e.g., NaOH or K₂CO₃) to form the corresponding epoxide intermediate, which is an analogue of the title compound.[11][12]
-
Reaction with Isopropylamine: The crude epoxide intermediate is then dissolved in a suitable solvent (e.g., water or an alcohol) and reacted with an excess of isopropylamine at room temperature for 48 hours.[13]
-
Isolation and Purification: After the reaction is complete, the solvent and excess amine are removed under reduced pressure. The resulting crude Practolol can be purified by recrystallization from acetonitrile to yield a white solid.[13]
Application in the Synthesis of Acebutolol
The synthesis of Acebutolol involves a multi-step process starting from a different precursor, N-(3-acetyl-4-hydroxyphenyl)butanamide.[14][15] This precursor is then reacted with epichlorohydrin to form an epoxide intermediate analogous to the title compound, which is subsequently reacted with isopropylamine.
Reaction Scheme:
Caption: Synthesis of Acebutolol.
Detailed Protocol for Racemic Acebutolol Synthesis:
-
Epoxide Formation: In a suitable reactor, dissolve N-(3-acetyl-4-hydroxyphenyl)butanamide (1.0 eq) in an alkaline solution (e.g., 3-20 wt% NaOH). Add epichlorohydrin (1.5-2.5 eq) dropwise at a controlled temperature of 10-30°C.[16] The reaction progress can be monitored by TLC.
-
Reaction with Isopropylamine: The resulting epoxide intermediate is then reacted with isopropylamine (molar ratio of 1:1 to 1:20) in an organic solvent such as methanol or ethanol at a temperature of 60-90°C for 3-7 hours.[16]
-
Work-up and Purification: After cooling, the excess solvent and isopropylamine are removed by distillation under reduced pressure. The crude Acebutolol is then subjected to an acid-base workup. The product is extracted into an organic solvent, which is then dried and concentrated. Final purification can be achieved by recrystallization.[16]
Analytical Methods for Reaction Monitoring and Product Characterization
| Analytical Technique | Application | Typical Conditions | Source |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Mobile Phase: Methanol/Dichloromethane (1:5 or 1:4 v/v) on silica gel plates. Visualization with iodine vapor. | [3][7] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and enantiomeric excess (ee) analysis | Purity: C18 column, isocratic mobile phase (e.g., Acetonitrile/Water). Chiral: Chirobiotic V or Chiralpak AD-H column with a mobile phase of n-hexane/ethanol/diethylamine. | [7][9][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). | [18] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) or other soft ionization techniques. | [19] |
Safety and Handling
This compound and the related epoxides are reactive compounds and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[17]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[17]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[17]
-
References
-
Tennfjord, A. L., Blindheim, F. H., Bocquin, L. H. Y., Aune, T. E. B., & Hansen, T. V. (2020). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 25(18), 4241. [Link]
-
Klančar, U., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. [Link]
-
LCGC International. (2015). Chiral Separation of Beta Blocker Pindolol Enantiomers. The Application Notebook. [Link]
-
Pharmaffiliates. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Kim, H. J., et al. (2013). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 34(1), 235-240. [Link]
-
Gao, W., et al. (2011). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 10(4), 719-726. [Link]
- Google Patents. (2011). CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
- Google Patents. (2006).
-
Patil, S. S., & Chaudhari, P. D. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]
-
Wang, Y., et al. (2008). New process for the synthesis of acebutolol. Chinese Journal of New Drugs, 17(20), 1736-1738. [Link]
- Google Patents. (2014). CN103739512A - Method for preparing (S)
- Google Patents. (2004). CN1510026A - The synthetic method of acebutolol.
-
Mulik, A. R., et al. (2016). Biocatalytic synthesis of (S)-Practolol, a selective β-blocker. Tetrahedron: Asymmetry, 27(14-15), 647-653. [Link]
- Google Patents. (2012).
-
SlideShare. (2002). A new approachto the synthesis of Atenolol using Coherent Synthesis™™. [Link]
-
Bhushan, R., & Kumar, R. (2008). Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents. Biomedical Chromatography, 22(9), 1028-1034. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supporting information. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 29122-69-8 | this compound | C11H13NO3. [Link]
-
PubChem. (n.d.). 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-). [Link]
-
Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-223. [Link]
-
PubChem. (n.d.). Practolol. [Link]
-
Gentile, G., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. International Journal of Molecular Sciences, 25(12), 6677. [Link]
- Google Patents. (2009). RU2423346C2 - Improved method for synthesis of beta-blocker.
- Google Patents. (2007).
-
ResearchGate. (2012). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]
-
ResearchGate. (n.d.). Practolol. [Link]
-
Therapeutic Target Database. (n.d.). Acebutolol. [Link]
-
ResearchGate. (2014). Atenolol characterization in solid formulations available in Brazilian market. [Link]
-
ENSCM. (n.d.). Acknowledgments. [Link]
-
ResearchGate. (2016). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof - EP 0525360 A2. [Link]
-
SpectraBase. (n.d.). acetamide, 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]-. [Link]
- Google Patents. (2007). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 5. CAS NO. 29122-69-8 | this compound | C11H13NO3 [localpharmaguide.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102603557A - Preparation method of atenolol - Google Patents [patents.google.com]
- 11. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 16. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
- 17. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Purification of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Abstract: This document provides a comprehensive guide to the purification of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, a critical intermediate in various synthetic applications. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested methodologies. Emphasis is placed on achieving high purity, which is paramount for the reliability and reproducibility of downstream applications. The guide covers recrystallization and column chromatography techniques, along with methods for purity assessment, ensuring a holistic approach to the purification process.
Introduction: The Significance of Purity
This compound is a bifunctional molecule containing both an epoxide ring and an acetamide group. This unique structure makes it a valuable building block in medicinal chemistry and material science. The high reactivity of the epoxide group, however, also makes the compound susceptible to degradation and the formation of by-products during synthesis and storage. Therefore, robust purification is not merely a suggestion but a prerequisite for its successful application. Impurities can interfere with subsequent reactions, leading to lower yields, undesired side products, and potentially confounding biological or material science data.
This guide is structured to provide a deep understanding of the principles behind the purification techniques, empowering the user to not only follow the protocols but also to troubleshoot and adapt them as needed.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | N/A |
| Molecular Weight | 207.23 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water. | General chemical knowledge |
Common Impurities: The primary impurities in crude this compound often stem from its synthesis, which typically involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin. Potential impurities include:
-
Unreacted 4-hydroxyphenylacetamide: More polar than the desired product.
-
Epichlorohydrin: Volatile and can be largely removed under vacuum, but traces may remain.
-
Di-substituted by-products: Formed by the reaction of two molecules of 4-hydroxyphenylacetamide with one molecule of epichlorohydrin. These are significantly less polar.
-
Hydrolyzed epoxide: The corresponding diol, which is highly polar.
Purification Strategy: A Two-Fold Approach
A multi-step purification strategy is often necessary to achieve high purity. The two most effective methods for this compound are recrystallization and column chromatography. The choice between them, or their sequential use, depends on the impurity profile of the crude material.
Figure 1: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the target compound.
Principle: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities should either be highly soluble or insoluble at all temperatures.
Recommended Solvent System: A mixture of ethanol and water has been found to be effective. The compound is soluble in hot ethanol and insoluble in cold water.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add water dropwise to the hot ethanolic solution until a slight turbidity persists. Re-heat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower boiling point solvent or a larger volume of the current solvent. |
| No crystal formation | Solution is not saturated; cooling is too rapid. | Evaporate some solvent to increase concentration; scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration. | Use a minimal amount of solvent; ensure the filtration apparatus is pre-warmed. |
Protocol 2: Column Chromatography
For crude material with a more complex impurity profile, or for achieving the highest possible purity, column chromatography is the method of choice.
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with stronger interactions with the stationary phase will move down the column more slowly than compounds with weaker interactions.
System Parameters:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is recommended.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is effective. A typical starting point is 20% ethyl acetate in hexane, gradually increasing the polarity to 50-70% ethyl acetate.
Figure 2: Schematic of a typical column chromatography setup for purification.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, a dry loading technique can be used.
-
Elution: Start the elution with the low-polarity mobile phase. The less polar impurities will elute first.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The target compound, this compound, will begin to elute.
-
Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
Rigorous purity assessment is crucial to validate the success of the purification.
A. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 50% Ethyl acetate in hexane.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Procedure: Spot the crude material, purified product, and relevant standards on a TLC plate. Develop the plate in a chamber saturated with the mobile phase. Visualize the spots and calculate the Retention Factor (Rf) values. A single spot for the purified product indicates high purity.
B. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is typically effective.
-
Detection: UV detector at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >98% is generally considered good for most applications.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified product and identifying any remaining impurities. The spectra should be clean, with all peaks assignable to the target compound.
D. Melting Point Analysis:
-
A sharp melting point range that is close to the literature value (134-138 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxides are potentially mutagenic and should be handled with care.
-
Avoid inhalation of dust and vapors.
Conclusion
The purification of this compound to a high degree of purity is an achievable yet critical task for its successful use in research and development. By understanding the principles behind recrystallization and column chromatography and by diligently applying the protocols outlined in this guide, researchers can obtain material of the required quality for their specific applications. The importance of post-purification analysis to confirm purity cannot be overstated.
References
Application Notes & Protocols: The Role of Glycidyl Ethers in Advanced Drug Delivery Systems
Abstract
Poly(glycidyl ether)s (PGEs) have emerged as a highly versatile and powerful class of polymers for the development of sophisticated drug delivery systems. Their inherent biocompatibility, tunable hydrophilicity, and amenability to a wide range of post-polymerization modifications provide a robust platform for creating functional biomaterials.[1][2][3] Unlike the relatively inert poly(ethylene glycol) (PEG), the PGE backbone can be readily functionalized with a variety of chemical handles, enabling the attachment of therapeutic agents, targeting moieties, and stimuli-responsive groups.[2] This guide provides an in-depth exploration of PGEs, covering their fundamental chemistry, synthesis protocols, functionalization strategies, and applications in creating next-generation drug carriers such as nanoparticles, hydrogels, and bioconjugates.
Introduction: Beyond PEG - The Rise of Functional Polyethers
For decades, poly(ethylene glycol) (PEG) has been the gold standard for stealth polymers in drug delivery, prized for its ability to increase circulation half-life and reduce immunogenicity. However, a significant limitation of PEG is the lack of functional handles along its backbone, which restricts its utility in more complex, targeted, or responsive systems.[2] Poly(glycidyl ether)s offer a compelling alternative, retaining the beneficial properties of a polyether backbone—such as biocompatibility and hydrophilicity—while incorporating pendant functional groups that serve as platforms for chemical modification.[2][4]
The versatility of PGEs stems from the epoxide monomer, glycidyl ether, which can bear various side chains. By polymerizing these monomers and subsequently modifying the side chains, researchers can precisely engineer polymers with tailored properties for specific drug delivery challenges. This includes creating systems that respond to physiological cues like temperature or pH, target specific cell types, and control the release of encapsulated therapeutics.[5][6][7]
Fundamentals of Glycidyl Ether-Based Polymers
Chemical Structure and Key Monomers
The core of PGE chemistry is the glycidyl ether monomer. The R-group on the ether linkage dictates the functionality of the resulting polymer. Anionic Ring-Opening Polymerization (AROP) is the most common and controlled method for synthesizing well-defined PGEs.[8]
Below is a summary of common glycidyl ether monomers and the properties they impart to the final polymer.
| Monomer | Abbreviation | Side Chain (R-group) | Key Features & Applications | Primary Reference |
| Allyl Glycidyl Ether | AGE | -CH₂-CH=CH₂ | Provides a pendant double bond, ideal for post-polymerization modification via thiol-ene "click" chemistry. A versatile platform for attaching drugs, peptides, and other molecules. | [2][9] |
| Propargyl Glycidyl Ether | GPE | -CH₂-C≡CH | Features a terminal alkyne group, perfect for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" chemistry.[10] | [10] |
| Ethyl Glycidyl Ether | EGE | -CH₂-CH₃ | Used to create thermoresponsive polymers. Copolymerization with more hydrophilic monomers allows for fine-tuning of the Lower Critical Solution Temperature (LCST).[1][3][5] | [5] |
| Methyl Glycidyl Ether | GME | -CH₃ | A hydrophilic monomer used in conjunction with others like EGE to adjust the thermoresponsiveness and hydrophilicity of the resulting copolymers.[5] | [5] |
| Ethoxyethyl Glycidyl Ether | EEGE | -CH₂-O-CH(CH₃)-O-CH₂CH₃ | Acts as a protected form of a hydroxyl group. After polymerization, the acetal group can be cleaved under acidic conditions to yield linear polyglycerol (LPG), a highly hydrophilic and functional backbone.[8] | [8] |
The Advantage of Controlled Polymerization
Anionic Ring-Opening Polymerization (AROP) is the preferred method for synthesizing PGEs because it offers excellent control over molecular weight and results in low polydispersity indices (PDI), typically between 1.05 and 1.33.[2] This level of control is critical for reproducible drug delivery applications, as polymer chain length directly influences properties like self-assembly, drug loading, and pharmacokinetics. The polymerization is typically initiated by a strong base, such as a potassium alkoxide, which attacks the epoxide ring of the monomer.[2]
Figure 1: Anionic Ring-Opening Polymerization (AROP) workflow.
Experimental Protocols: Synthesis and Functionalization
Protocol 1: Synthesis of Poly(allyl glycidyl ether) (PAGE) via AROP
This protocol describes the synthesis of PAGE, a foundational polymer for subsequent functionalization, using potassium benzoxide as an initiator.[2] The reaction temperature is kept below 40°C to prevent a common side reaction: the isomerization of the allyl side chain.[2]
Materials:
-
Allyl Glycidyl Ether (AGE), distilled before use
-
Potassium benzoxide initiator
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In the flask, dissolve the desired amount of potassium benzoxide initiator in the anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Monomer Injection: Add the distilled AGE monomer to the initiator solution via syringe. For polymerizations conducted in solution, ensure the monomer is added to a stirring solution.
-
Polymerization: Maintain the reaction temperature at 30-40°C.[2] The polymerization time will depend on the target molecular weight; for higher molar masses (>50 kg/mol ), reactions may require up to 144 hours to reach completion, while lower molar masses are typically complete within 20 hours.[2]
-
Termination: Once the desired reaction time is reached, quench the polymerization by adding a small amount of degassed methanol to protonate the active alkoxide chain-end.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated PAGE polymer by filtration, wash with several portions of fresh diethyl ether, and dry under vacuum at room temperature until a constant weight is achieved.[11]
-
Characterization: Confirm the structure and purity using ¹H NMR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Modification of PAGE via Thiol-Ene "Click" Chemistry
The pendant allyl groups on the PAGE backbone are ideal for modification using the highly efficient and orthogonal thiol-ene radical coupling reaction.[2] This protocol details the attachment of a generic thiol-containing molecule (e.g., a drug, peptide, or targeting ligand) to the PAGE backbone.
Materials:
-
Poly(allyl glycidyl ether) (PAGE) from Protocol 1
-
Thiol-containing molecule (R-SH)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
UV lamp (365 nm)
Procedure:
-
Dissolution: In a quartz reaction vessel, dissolve PAGE and a molar excess of the thiol-containing molecule (typically 1.1-1.5 equivalents per allyl group) in the solvent.
-
Initiator Addition: Add the photoinitiator to the solution (typically 1-5 mol% relative to the thiol).
-
Degassing: Thoroughly degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Photoreaction: While stirring, expose the solution to UV light (365 nm) at room temperature. Monitor the reaction progress by ¹H NMR, observing the disappearance of the allyl proton signals (~5.2-5.9 ppm).
-
Purification: After the reaction is complete, precipitate the functionalized polymer in a non-solvent such as cold diethyl ether or hexane. If the attached molecule is large, dialysis may be required to remove unreacted reagents.
-
Isolation and Characterization: Collect the purified polymer by filtration or lyophilization. Confirm successful conjugation using ¹H NMR and assess any changes in molecular weight with GPC.
Figure 2: Workflow for functionalizing PAGE via thiol-ene chemistry.
Applications in Drug Delivery System Design
The true power of PGEs lies in their application to create "smart" and effective drug delivery vehicles.
Stimuli-Responsive Systems
-
Thermo-responsive Polymers: By copolymerizing hydrophilic monomers like methyl glycidyl ether (GME) with more hydrophobic ones like ethyl glycidyl ether (EGE), polymers that exhibit a Lower Critical Solution Temperature (LCST) can be synthesized.[5][12] Below the LCST, the polymer is soluble in water; above it, the polymer chains collapse and aggregate.[5] This behavior is highly useful for creating injectable hydrogels that are liquid at room temperature but form a gel depot at body temperature, or for temperature-triggered drug release.[7] The cloud point temperature (Tcp) can be precisely tuned by adjusting the comonomer ratio.[5]
-
pH-Responsive Systems: The incorporation of ionizable groups allows for the creation of pH-sensitive drug carriers.[13] For instance, copolymers of lactide and allyl-glycidyl ether can be functionalized with acidic moieties like thioglycolic acid.[6][9] These polymers can be formulated into nanoparticles that are stable at physiological pH (7.4) but alter their structure or release their payload in the acidic microenvironment of a tumor or within the endo-lysosomal pathway of a cell.[6][14][15] This strategy enhances targeted drug delivery and reduces off-target toxicity.[6]
Nanoparticle and Micelle Formulation
Amphiphilic block copolymers, consisting of a hydrophilic PGE block and a hydrophobic block (e.g., poly(ε-caprolactone) or a hydrophobic PGE), can self-assemble in aqueous solution to form core-shell nanoparticles or micelles.[11][16] These structures are excellent vehicles for encapsulating hydrophobic drugs, improving their solubility and stability.[11]
Figure 3: Self-assembly of a PGE-based amphiphilic copolymer.
Protocol 3: Formulation of Drug-Loaded Nanoparticles
This protocol describes a general nanoprecipitation method for forming drug-loaded nanoparticles from a pre-synthesized amphiphilic PGE-based copolymer.
Materials:
-
Amphiphilic PGE-based block copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Water-miscible organic solvent (e.g., THF, acetone, or acetonitrile)
-
Aqueous phase (e.g., deionized water or PBS buffer)
Procedure:
-
Organic Phase Preparation: Dissolve the amphiphilic copolymer and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise into the vigorously stirring aqueous phase. The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to ensure rapid diffusion of the solvent and efficient nanoparticle formation.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension, typically overnight at room temperature in a fume hood, to allow for the complete evaporation of the organic solvent.
-
Purification: Remove any non-encapsulated drug and excess reagents by dialysis against the aqueous phase using an appropriate molecular weight cutoff (MWCO) membrane or by centrifugation/resuspension cycles.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading: Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
-
Characterization of PGE-Based Systems
A thorough characterization is essential to ensure the quality, efficacy, and safety of any drug delivery system.
| Technique | Abbreviation | Purpose | Expected Information |
| Nuclear Magnetic Resonance | NMR | To confirm polymer structure, monomer conversion, and successful functionalization. | Chemical shifts corresponding to the polymer backbone and functional side chains. Disappearance of monomer signals. |
| Gel Permeation Chromatography | GPC / SEC | To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Monomodal and narrow peaks indicating controlled polymerization. |
| Dynamic Light Scattering | DLS | To measure the hydrodynamic diameter, size distribution (PDI), and zeta potential of nanoparticles in suspension. | Average particle size, indication of aggregation (high PDI), and surface charge (stability). |
| Transmission Electron Microscopy | TEM | To visualize the morphology and size of nanoparticles. | Information on particle shape (e.g., spherical), size, and aggregation state in the dried form. |
| UV-Vis Spectroscopy | UV-Vis | To quantify drug loading in nanoparticles, often used to determine the cloud point of thermoresponsive polymers. | Absorbance values for drug concentration calculation; sharp change in transmittance vs. temperature for Tcp. |
| High-Performance Liquid Chromatography | HPLC | To accurately quantify drug loading and analyze drug release profiles. | Precise concentration of the drug in solution. |
Conclusion and Future Outlook
Glycidyl ethers provide a remarkably adaptable and functional platform for designing advanced drug delivery systems. Their synthesis via controlled polymerization techniques allows for the creation of well-defined architectures, while the versatility of their side chains enables a multitude of post-polymerization modifications. This combination facilitates the development of "smart" materials that can respond to physiological stimuli, target specific tissues, and control therapeutic release with high precision. As research continues, the application of PGEs is expected to expand further into complex areas like combination chemotherapy, gene delivery, and theranostics, solidifying their role as a cornerstone of next-generation biomaterials.[11]
References
- U.S. National Library of Medicine. (n.d.). Synthesis of Vectorized Nanoparticles Based on a Copolymer of N-Vinyl-2-Pyrrolidone with Allyl Glycidyl Ether and a Carbohydrate Vector. National Center for Biotechnology Information.
- Müller, V., Matthes, R., Wagner, M., Bros, M., Dreier, P., & Frey, H. (2022). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. Biomacromolecules. ACS Publications.
- Pounder, R. J., & Dove, A. P. (n.d.). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC.
- U.S. National Library of Medicine. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. National Center for Biotechnology Information.
- Müller, V., Matthes, R., Wagner, M., Bros, M., Dreier, P., & Frey, H. (n.d.). Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. PubMed Central.
- Polysciences, Inc. (n.d.). Glycidyl Glycerol-Ether, Polyfunctional.
- MDPI. (n.d.). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel.
- Lee, S., Park, J., Kim, G., & Lee, B. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters.
- Müller, V., Matthes, R., Wagner, M., Bros, M., Dreier, P., & Frey, H. (2022). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. PubMed.
- U.S. National Library of Medicine. (n.d.). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. National Center for Biotechnology Information.
- MDPI. (n.d.). Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications.
- Kost, B., Gonciarz, W., Krupa, A., Socka, M., Rogala, M., Biela, T., & Brzeziński, M. (2021). pH-tunable nanoparticles composed of copolymers of lactide and allyl-glycidyl ether with various functionalities for the efficient delivery of anti-cancer drugs. PubMed.
- U.S. National Library of Medicine. (n.d.). TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies. National Center for Biotechnology Information.
- Lee, J. S., Felella, N. A., Jarolimek, C. A., Ly, D. A., Vu, T., Ellington, A. D., & Lynd, N. A. (2023). Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells. PubMed.
- ResearchGate. (n.d.). Thermoresponsive Poly(glycidyl ether) Brush Coatings on Various Tissue Culture Substrates—How Block Copolymer Design and Substrate Material Govern Self-Assembly and Phase Transition.
- ResearchGate. (n.d.). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials | Request PDF.
- ResearchGate. (n.d.). Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells | Request PDF.
- Cal, P. M. S. D., & Bernardes, G. J. L. (2025). Click Chemistry with Polymers, Dendrimers, and Hydrogels for Drug Delivery. ResearchGate.
- Cal, P. M. S. D., & Bernardes, G. J. L. (n.d.). Click Chemistry Conjugations. PMC.
- Bajgai, M. P., & Aryal, S. (2019). Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering. PubMed.
- Singh, A. P., & Biswas, A. (2019). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. NIH.
- Research J. Pharm. and Tech. (2018). pH Responsive Polymers in Drug Delivery. ResearchGate.
- Monash University. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery.
- U.S. National Library of Medicine. (n.d.). pH- and ion-sensitive polymers for drug delivery. National Center for Biotechnology Information.
- Research Journal of Pharmacy and Technology. (n.d.). pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-tunable nanoparticles composed of copolymers of lactide and allyl-glycidyl ether with various functionalities for the efficient delivery of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Introduction: Acknowledging the Reactive Potential
2-[4-(2,3-epoxypropoxy)phenyl]acetamide is a chemical compound that, due to its epoxy functional group, possesses a high degree of reactivity. This reactivity is valuable in various research and development applications, particularly in the synthesis of more complex molecules. However, this same property necessitates a thorough understanding and strict adherence to safe handling and storage procedures to mitigate potential health risks. The presence of the epoxide ring, a three-membered cyclic ether, makes the molecule susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the basis for its utility but also for its potential to interact with biological molecules, highlighting the importance of minimizing direct exposure.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are designed to foster a culture of safety and to ensure the integrity of research by preventing accidental exposures and contamination.
Chemical and Physical Properties: A Foundation for Safe Handling
A comprehensive understanding of the physical and chemical properties of a substance is the first step toward safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 29122-69-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 163.5-173 °C | [3][4] |
| Boiling Point | 432.1 ± 25.0 °C (Predicted) | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [3] |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazards associated with this compound stem from its classification as a potential sensitizer and its acute oral toxicity.[3] The epoxy group is a known sensitizing agent, meaning that repeated exposure can lead to an allergic reaction in susceptible individuals.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Harmful if Swallowed: Acute oral toxicity is a concern.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent skin and eye contact, and inhalation of the powdered compound. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of epoxy compounds, nitrile or butyl rubber gloves are recommended. Double gloving is advised, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles are necessary.
-
Skin and Body Protection: A lab coat that is buttoned to its full length is required. For tasks with a higher potential for contamination, disposable Tyvek sleeves or a full-body suit should be considered.
-
Respiratory Protection: While the vapor pressure of the solid is low, the handling of the powder can generate dust. Therefore, all weighing and initial handling of the solid must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
Diagram: PPE Protocol for Handling this compound
Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE).
Safe Handling Protocols: From Weighing to Dissolution
Protocol 1: Weighing of Solid this compound
Objective: To accurately weigh the powdered compound while minimizing the risk of inhalation and dermal exposure.
Causality: The fine nature of the powder increases the risk of aerosolization. Performing this task in a contained and ventilated space is critical.[8][9]
Materials:
-
This compound solid
-
Analytical balance
-
Spatula (disposable or designated)
-
Weighing paper or boat
-
Sealable container for the weighed solid
-
Appropriate PPE (as outlined above)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface inside the fume hood.
-
Place the analytical balance inside the fume hood, or as close as possible, to minimize travel distance with the open container.[8] If the balance is outside the hood, the "tare method" should be used.[9]
-
Don all required PPE.
-
-
Weighing (Tare Method):
-
Place a labeled, sealable container on the balance and tare it.[9]
-
Move the tared container into the chemical fume hood.
-
Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Move the sealed container back to the balance to obtain the final weight.
-
-
Post-Weighing:
-
Clean the spatula and the weighing area within the fume hood. If using disposable materials, place them in a designated hazardous waste bag.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., acetone or isopropyl alcohol) followed by soap and water.[10]
-
Doff PPE in the correct sequence and wash hands thoroughly.
-
Protocol 2: Dissolution of this compound
Objective: To safely dissolve the weighed solid in a suitable solvent.
Causality: The choice of solvent and the dissolution process can affect the stability of the compound and the potential for exposure. This protocol ensures a controlled dissolution process.
Materials:
-
Weighed this compound in a sealed container
-
Appropriate solvent (e.g., acetone, ethanol, isopropyl alcohol)[11]
-
Glassware (e.g., beaker, flask)
-
Stir plate and magnetic stir bar
-
Appropriate PPE
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Don all required PPE.
-
-
Dissolution:
-
Place the appropriate volume of solvent into the glassware.
-
Add a magnetic stir bar and place the glassware on a stir plate.
-
Slowly add the weighed this compound to the stirring solvent to prevent clumping and splashing.
-
Cover the glassware with a watch glass or cap to minimize solvent evaporation and potential aerosol release.
-
Stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution as it can increase the volatility of the solvent and potentially accelerate degradation of the compound.
-
-
Post-Dissolution:
-
Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
-
Proceed with the intended experimental use or store the solution appropriately.
-
Decontaminate all glassware and equipment as described in the decontamination protocol.
-
Storage and Stability: Maintaining Compound Integrity
Proper storage is crucial for maintaining the stability of this compound and preventing unintended reactions.
-
Temperature: Store in a freezer at -20°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.[3]
-
Container: Use a tightly sealed, clearly labeled container.
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and strong bases, as these can catalyze the ring-opening of the epoxide.[12]
Emergency Procedures: Preparedness is Key
Spill Response
Causality: A prompt and correct response to a spill will minimize the spread of contamination and potential for exposure.
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if the powder is airborne.
-
Containment:
-
For Solid Spills: Gently cover the spill with absorbent pads or a dry, inert material like sand or vermiculite to prevent the powder from becoming airborne.
-
For Liquid Spills (Solutions): Surround the spill with an absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), working from the outside in.
-
Follow with a thorough cleaning using soap and water.
-
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to your institution's guidelines.
Diagram: Spill Response Workflow
Caption: A step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13]
Decontamination and Waste Disposal
-
Equipment Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone or isopropyl alcohol) to remove the bulk of the residue. Then, wash thoroughly with soap and water.
-
Waste Disposal: All solid waste, including contaminated PPE, weighing papers, and spill cleanup materials, should be collected in a clearly labeled hazardous waste container. Liquid waste (unused solutions) should also be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to Safety
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a steadfast commitment to established safety protocols. By implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with reactive compounds of this nature.
References
-
Weizmann Institute of Science. Powder Weighing Procedure. [Link]
-
Emory University. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]
-
Bitesize Bio. The Dos and Don'ts of Weighing Dangerous Chemicals. [Link]
-
University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]
-
Quora. What solvent is generally used to dilute powdered epoxy resin?. [Link]
-
New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]
-
INCURE INC. How To Dissolve Epoxy: The Ultimate Guide. [Link]
-
UltraClear Epoxy. How to clean resin cups, tumblers, and dishes. [Link]
-
MB Enterprises. Hack to Clean up after working with Epoxy Resin. [Link]
-
ArtResin. How To Clean Epoxy Resin Mixing Containers and Cups. [Link]
-
Occupational Safety and Health Administration. ACETAMIDE. [Link]
-
Union Composites Changzhou Co., Ltd. How to dissolve cured epoxy resin. [Link]
-
Reddit. how do y'all clean your mixing cups and tools? : r/epoxy. [Link]
-
INCURE INC. What Dissolves Epoxy Resin: The Ultimate Guide. [Link]
-
Rudolph Bros. & Co. SAFETY DATA SHEET. [Link]
-
Royal Society of Chemistry. Dissolution of epoxy thermosets via mild alcoholysis: the mechanism and kinetics study. [Link]
-
Original. how to clean up epoxy resin. [Link]
-
Tech-Labs. Safe Handling Guide UV curable materials. [Link]
-
PubChemLite. This compound. [Link]
-
Caltrans. METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS. [Link]
-
Chemical Compatibility Chart. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
Advent Chembio. 2-[4-(3-Chloro-2-hydroxy propoxy)phenyl] acetamide. [Link]
-
Fabrication Research Lab. Standard Operating Procedure for Photoreactive Resins. [Link]
-
JCP Fixings. SAFETY DATA SHEET Epoxy Acrylate - part A. [Link]
-
FooDB. Showing Compound 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (FDB010699). [Link]
-
3M. Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Glycidyl phenyl ether, 99%. [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 29122-69-8 [m.chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. ACETAMIDE | Occupational Safety and Health Administration [osha.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. mbenterprises.co [mbenterprises.co]
- 11. What solvent is generally used to dilute powdered epoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Welcome to the technical support center for the synthesis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important compound. As a known impurity of Atenolol, a widely used cardioselective β-adrenergic blocker, achieving high purity and yield of this compound is critical for its use as a reference standard in pharmaceutical quality control.[1][2]
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin in the presence of a base. The reaction proceeds via a nucleophilic substitution, where the phenoxide ion, generated from 4-hydroxyphenylacetamide, attacks the electrophilic carbon of epichlorohydrin.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
The key to a successful synthesis lies in controlling the reaction conditions to favor the desired O-alkylation and minimize side reactions.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to diagnosing and solving this issue:
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Deprotonation | The phenolic hydroxyl group of 4-hydroxyphenylacetamide must be deprotonated to form the nucleophilic phenoxide. Insufficient base will lead to unreacted starting material. | - Use a stoichiometric amount or slight excess of a strong base (e.g., NaOH, KOH). - Ensure the base is fresh and has not absorbed significant atmospheric CO2. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote side reactions. | - Optimize the reaction temperature. A typical range is 50-70°C.[3] - Use a temperature-controlled reaction vessel (e.g., oil bath) to maintain a stable temperature.[4] |
| Poor Mixing | In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction. | - Employ vigorous mechanical stirring , especially if the reaction mixture is thick or contains solids. |
| Hydrolysis of Epichlorohydrin | Epichlorohydrin can be hydrolyzed under basic conditions, especially in the presence of water, to form glycerol dichlorohydrin or other byproducts. | - Use a non-aqueous solvent or minimize the amount of water in the reaction. - Consider adding epichlorohydrin slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Product Loss During Workup | The product may be lost during extraction or precipitation steps. | - Optimize the extraction solvent and pH. - If purifying by recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation. |
Issue 2: Presence of Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge in this synthesis. Understanding the potential side reactions is the first step toward mitigating them.
Common Impurities and Their Formation:
-
2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide (Diol Impurity): This is a very common impurity formed by the hydrolysis of the epoxide ring of the desired product. This can occur during the reaction or, more commonly, during aqueous workup, especially under acidic or basic conditions.[5][6]
-
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide (Chlorohydrin Impurity): This impurity arises from the attack of the phenoxide on the central carbon of epichlorohydrin, followed by the opening of the epoxide ring by a chloride ion.[5]
-
Polymerization Products: Epichlorohydrin can polymerize under both cationic and anionic conditions, leading to a complex mixture of oligomers and polymers.[7][8][9][10] This is often exacerbated by high temperatures and high concentrations of base.
Strategies to Minimize Impurities:
| Strategy | Mechanism of Action | Implementation |
| Control of Stoichiometry | Using a slight excess of epichlorohydrin can drive the reaction to completion, but a large excess can increase the likelihood of polymerization and the formation of dialkylated byproducts. | - Start with a molar ratio of 4-hydroxyphenylacetamide to epichlorohydrin of approximately 1:1.1 to 1:1.5. |
| Temperature Control | As mentioned for yield, maintaining a moderate and stable temperature is crucial.[11] | - Keep the reaction temperature below 70°C. Higher temperatures significantly increase the rate of side reactions. |
| Slow Addition of Reagents | Adding the base or epichlorohydrin slowly helps to control the reaction exotherm and maintain a low concentration of the reactive species, which can suppress polymerization.[9] | - Use a syringe pump or dropping funnel for the controlled addition of epichlorohydrin. |
| Choice of Solvent | A suitable solvent can improve solubility and help to control the reaction rate. | - Consider using a polar aprotic solvent like DMF or DMSO, which can facilitate the SN2 reaction. However, be mindful of potential difficulties in removal during workup. |
| Careful Workup | The workup procedure is a critical step where impurities, particularly the diol, can form. | - Neutralize the reaction mixture carefully before extraction. - Avoid prolonged exposure to strongly acidic or basic aqueous solutions. - Use brine washes to remove water-soluble impurities. |
Issue 3: Difficulty in Purification
Question: I am struggling to purify the final product. What are the most effective purification techniques?
Answer:
The choice of purification method depends on the nature and quantity of the impurities.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a solid with good crystallinity.[4]
-
Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: For complex mixtures with multiple impurities, column chromatography is the preferred method.[4]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The polarity of the solvent system will need to be optimized based on the separation observed by Thin Layer Chromatography (TLC).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal base for this reaction?
A1: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and are cost-effective. For improved selectivity and milder reaction conditions, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K2CO3) in a polar aprotic solvent can be considered.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (4-hydroxyphenylacetamide) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing. A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1).
Q3: What are the key analytical techniques for characterizing the final product?
A3:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.[13]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Epichlorohydrin is a toxic and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14]
IV. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
4-Hydroxyphenylacetamide
-
Epichlorohydrin
-
Sodium hydroxide (pellets)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxyphenylacetamide (1 equivalent) in ethanol.
-
Base Addition: Add powdered sodium hydroxide (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Workflow Diagram:
Caption: Step-by-step experimental workflow.
V. References
-
BenchChem. (2025). Technical Support Center: Optimizing 2-Aminophenol and Epichlorohydrin Reactions. BenchChem.
-
Boyd, D. R., & Marle, E. R. (1908). The reaction of epichlorohydrin with phenols. Journal of the Chemical Society, Transactions, 93, 838-843.
-
ChemicalBook. (2025). This compound Safety Data Sheet. ChemicalBook.
-
Climie, I. J., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Xenobiotica, 11(6), 401-424.
-
Fraunhofer-Publica. (n.d.). POLY(EPICHLOROHYDRIN-CO-1,2-EPOXYHEXANE) – A PROMISING PRECURSOR FOR AN ENERGETIC AZIDO POLYMER FOR CAST.
-
Google Patents. (n.d.). US20050192402A1 - Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking.
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(20), 4796.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C.
-
Smolecule. (2023). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide. Smolecule.
-
Wu, D., & Zhou, S. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide | 61698-76-8 | > 95% [smolecule.com]
- 6. Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. US20050192402A1 - Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Characterization of Reactive Epoxy Compounds
Welcome to the Technical Support Center for the characterization of reactive epoxy compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet challenging materials. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to overcome common experimental hurdles. Here, we will delve into the nuances of various analytical techniques and equip you with the knowledge to obtain reliable and reproducible data.
Section 1: The Curing Conundrum - Why Characterization is Tricky
Reactive epoxy systems are dynamic. Their properties are in constant flux from the moment the resin and hardener are mixed until the final cross-linked network is formed. This transition from a low-viscosity liquid to a rigid thermoset presents a unique set of analytical challenges. Incomplete mixing, environmental factors like temperature and humidity, and the inherent reactivity of the components can all lead to inconsistent results.[1][2][3][4] Understanding and controlling these variables is paramount to successful characterization.
A primary challenge is monitoring the curing process in real-time to determine key parameters like the degree of cure, gelation point, and the glass transition temperature (Tg) of the final product.[5][6][7] Furthermore, side reactions or impurities can complicate analyses and impact the material's final properties.[8][9] This guide will address these issues within the context of specific analytical techniques.
Section 2: Troubleshooting Spectroscopic Techniques
Spectroscopic methods are powerful tools for probing the chemical changes that occur during epoxy curing. However, they are not without their pitfalls.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a workhorse for monitoring the disappearance of the epoxy group and the formation of new bonds.
FAQs & Troubleshooting
-
Q: My epoxy peak (around 915 cm⁻¹) isn't decreasing as expected. What's wrong?
-
A: Insufficient Curing: This is the most common reason. Ensure your resin-to-hardener ratio is correct and that the curing temperature and time are adequate.[1] A slight excess of hardener can sometimes be used to drive the reaction to completion, but this can affect the final properties.
-
A: Incorrect Baseline: A poorly chosen baseline can mask changes in peak intensity. Ensure your baseline is set consistently across all spectra in your time-course experiment.
-
A: Sample Thickness: For transmission FTIR, if the sample is too thick, the epoxy peak may be completely absorbing, making it impossible to quantify changes. Prepare a thinner film on a suitable IR-transparent substrate like KBr or NaCl.[10]
-
-
Q: I'm seeing a broad peak in the hydroxyl region (~3400 cm⁻¹) that's making it hard to track the reaction. What is it?
-
A: Water Contamination: Epoxy resins and, more so, amine hardeners can be hygroscopic.[9] This absorbed moisture can appear as a broad hydroxyl peak and can also interfere with the curing reaction.[8] It's crucial to work in a dry environment and use dried reagents.
-
A: Secondary Reactions: The reaction between the epoxy group and the hardener generates hydroxyl groups. This is an expected outcome of the curing process.
-
-
Q: Can I use FTIR to determine the degree of cure?
-
A: Yes, quantitatively. The degree of cure can be estimated by monitoring the decrease in the area of the epoxy peak (e.g., at 915 cm⁻¹) relative to an internal standard peak that does not change during the reaction, such as an aromatic C-H stretching band.[10][11][12]
Experimental Protocol: Quantitative FTIR Analysis of Epoxy Curing
-
Sample Preparation: Prepare a thin film of the mixed epoxy-hardener system on an IR-transparent substrate (e.g., KBr pellet or NaCl crystal).[10]
-
Initial Spectrum: Immediately after mixing, acquire an initial FTIR spectrum. This will serve as your t=0 reference.
-
Time-Course Measurement: Place the sample in a controlled temperature environment (e.g., a heated stage in the FTIR) and acquire spectra at regular intervals.
-
Data Analysis:
-
Select the characteristic epoxy peak (e.g., ~915 cm⁻¹ for the oxirane ring deformation) and an internal reference peak (e.g., an aromatic ring vibration around 1510 cm⁻¹ for DGEBA-based resins).[10][11]
-
For each spectrum, calculate the ratio of the absorbance of the epoxy peak to the reference peak.
-
The degree of cure (α) at time 't' can be calculated using the formula: α(t) = 1 - (A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0)) where A_epoxy(t) and A_ref(t) are the absorbances at time 't', and A_epoxy(0) and A_ref(0) are the initial absorbances.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information about the uncured resins and the final cross-linked network. However, analyzing solid, cross-linked materials presents challenges.
FAQs & Troubleshooting
-
Q: My peaks in the ¹³C solid-state NMR (ssNMR) spectrum of the cured epoxy are very broad. How can I improve the resolution?
-
A: Incomplete Curing: An incompletely cured sample will have a mixture of mobile and rigid components, leading to broad lines. Ensure the sample is fully cured before analysis.
-
A: Magic Angle Spinning (MAS): For solid samples, high-speed MAS is essential to average out anisotropic interactions that cause line broadening. Ensure your spinning speed is stable and sufficiently high.
-
A: Cross-Polarization (CP): Using a CP-MAS experiment can enhance the signal of less abundant carbons and can sometimes help in narrowing lines by transferring magnetization from abundant protons.[13]
-
-
Q: How can I differentiate between the resin and hardener signals in the cured product?
-
Q: Can I use NMR to track the curing process?
-
A: Yes, particularly with pulsed NMR. Techniques that measure spin-spin relaxation times (T₂) can be used to monitor the decrease in molecular mobility as the epoxy cures.[15] This provides a non-destructive way to follow the hardening process in real-time.
-
Workflow for ssNMR Analysis of Cured Epoxy
Caption: Workflow for solid-state NMR analysis of cured epoxy.
Section 3: Navigating Thermal Analysis Techniques
Thermal analysis methods are indispensable for characterizing the curing process and the properties of the final thermoset.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying cure kinetics and determining the glass transition temperature (Tg).
FAQs & Troubleshooting
-
Q: My DSC thermogram shows a very small or no exotherm for the curing reaction. What's the issue?
-
A: Low Sample Mass: Ensure you are using a sufficient amount of sample (typically 5-10 mg).
-
A: Slow Heating Rate: The sensitivity of the DSC is proportional to the heating rate.[16] Using a very slow heating rate might make the exotherm too broad and shallow to detect. A common range is 5-20 °C/min.[16]
-
A: Pre-curing: The sample may have already partially cured before the DSC run. Mix the components just before loading them into the DSC pan.
-
-
Q: I'm having trouble determining the glass transition temperature (Tg) of my cured sample. The step change is very weak.
-
A: Incomplete Cure: A partially cured sample will have a broad and weak Tg. Ensure the material is fully cured, possibly by a post-curing step at an elevated temperature.
-
A: Highly Cross-linked System: Very high cross-link densities can restrict molecular motion, leading to a subtle Tg.[16] Dynamic Mechanical Analysis (DMA) is often more sensitive for detecting the Tg in such materials.[17][18]
-
A: Second Heating Scan: For a cured sample, it is standard practice to run a second heating scan. The first scan removes any thermal history, and the Tg is determined from the second scan.
-
-
Q: My DSC results are not reproducible. What are the common causes?
-
A: Inconsistent Sample Preparation: Ensure the resin and hardener are mixed thoroughly and consistently for each run. Incomplete mixing can lead to variations in the curing profile.[1][19]
-
A: Variations in Sample Mass: Use a consistent sample mass for all experiments to allow for direct comparison of heat flow data.
-
A: Instrument Calibration: Regularly calibrate your DSC for temperature and enthalpy.
-
Quantitative Data from DSC
| Parameter | Typical Information Obtained | Notes |
| Onset Temperature | Temperature at which the curing reaction begins to be detectable. | Can be influenced by the heating rate. |
| Peak Exotherm Temperature | Temperature at which the curing reaction rate is at its maximum.[8] | Used in kinetic models like the Kissinger method to determine activation energy. |
| Total Enthalpy (ΔH) | Total heat released during the curing reaction.[8] | Proportional to the extent of reaction. Can be used to calculate the degree of cure. |
| Glass Transition Temp. (Tg) | Temperature at which the material transitions from a glassy to a rubbery state.[20] | A key indicator of the degree of cure and the material's service temperature.[5] |
Dynamic Mechanical Analysis (DMA)
DMA is highly sensitive to the viscoelastic properties of polymers and is excellent for determining the Tg and monitoring the development of mechanical properties during curing.
FAQs & Troubleshooting
-
Q: What is the best way to determine Tg from DMA data?
-
A: Multiple Indicators: Tg can be determined from the onset of the drop in the storage modulus (E'), the peak of the loss modulus (E''), or the peak of the tan delta curve.[21] The peak of tan delta is a commonly reported value. It is important to be consistent in the method used for comparison.
-
-
Q: My storage modulus (E') increases after the glass transition. Is this normal?
-
A: Post-curing: An increase in E' at temperatures above the initial Tg often indicates that the sample was not fully cured and is undergoing further cross-linking as it is heated.[18] This is a sign of an incomplete initial cure.
-
-
Q: Why is DMA more sensitive to Tg than DSC for highly cross-linked epoxies?
Logical Flow for Investigating Incomplete Curing
Sources
- 1. zdschemical.com [zdschemical.com]
- 2. terrazzo-usa.com [terrazzo-usa.com]
- 3. epoxyclasses.com [epoxyclasses.com]
- 4. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. bdmaee.net [bdmaee.net]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. atlantis-press.com [atlantis-press.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 18. pepolska.pl [pepolska.pl]
- 19. nexusepoxy.contractors [nexusepoxy.contractors]
- 20. m.youtube.com [m.youtube.com]
- 21. engineering.unt.edu [engineering.unt.edu]
side reactions and by-product formation in glycidyl ether synthesis
Welcome to the Technical Support Center for Glycidyl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycidyl ether synthesis, with a focus on troubleshooting common side reactions and by-product formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your final products.
Introduction: The Challenge of Selectivity in Glycidyl Ether Synthesis
Glycidyl ethers are pivotal intermediates in the synthesis of a wide range of commercially important compounds, including epoxy resins, surfactants, and pharmaceuticals.[1] The most common synthetic route involves the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base.[2] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly reduce the yield and purity of the desired product.
This guide provides a structured approach to understanding and mitigating these challenges. We will delve into the mechanisms of the most common side reactions, offer practical troubleshooting advice in a question-and-answer format, and provide detailed experimental protocols for both synthesis and analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your glycidyl ether synthesis experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: I am experiencing a significantly low yield of my desired glycidyl ether. What are the likely causes and how can I improve it?
A low yield in glycidyl ether synthesis is a common issue that can often be traced back to several competing side reactions.
Potential Causes and Solutions:
-
Hydrolysis of Epichlorohydrin: Epichlorohydrin can be hydrolyzed to form glycerol and other by-products, especially in the presence of water and a base. This reaction is accelerated at higher temperatures.[3]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.
-
Control Temperature: Maintain the reaction temperature at an optimal level. For many syntheses, a temperature range of 50-60°C is a good starting point.[1] Temperatures exceeding 70°C can dramatically increase the rate of hydrolysis.[3]
-
Optimize Base Concentration: An excess of base can promote the hydrolysis of epichlorohydrin. A molar ratio of approximately 1.05:1 of sodium hydroxide to the alcohol is often a good starting point.[3]
-
-
-
Polymerization/Oligomerization: Epichlorohydrin and the glycidyl ether product can undergo ring-opening polymerization, initiated by acidic or basic catalysts, leading to the formation of polyethers and reducing the yield of the monomeric product.[3]
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure that your starting materials, especially epichlorohydrin, are free from acidic impurities that can initiate cationic polymerization.
-
Control Temperature: Lower reaction temperatures can help minimize unwanted polymerization.[3]
-
Optimize Catalyst Loading: If using a Lewis acid or other catalyst, use the minimum effective amount to prevent promoting side reactions.
-
-
-
Incomplete Reaction: The conversion of your starting alcohol or phenol may be incomplete.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and extend the reaction time if necessary.
-
Optimize Stoichiometry: While a large excess of epichlorohydrin can drive the reaction to completion, it can also lead to more by-products. A molar ratio of 1.5 to 3 equivalents of epichlorohydrin to the alcohol is a common starting point.[1]
-
-
Q2: My final product has a high chlorine content. What is the source of this chlorine and how can I reduce it?
A high chlorine content in your glycidyl ether product is typically due to the formation of chlorohydrin by-products.
Potential Causes and Solutions:
-
Formation of Chlorohydrin Isomers: The primary cause is the incomplete dehydrochlorination of the chlorohydrin intermediate formed during the initial reaction between the alcohol/phenol and epichlorohydrin. The two main isomers are 1-alkoxy-3-chloro-2-propanol and 2-alkoxy-3-chloro-1-propanol.
-
Troubleshooting:
-
Ensure Sufficient Base: Use at least a stoichiometric amount of base (e.g., NaOH) to ensure complete dehydrochlorination of the chlorohydrin intermediate. An excess of base is often used.
-
Optimize Reaction Time and Temperature for Dehydrochlorination: After the initial addition of epichlorohydrin, a "cooking" period at a slightly elevated temperature (e.g., 50-60°C) is often necessary to drive the ring-closure to completion.[4]
-
Efficient Mixing: Ensure vigorous stirring to promote contact between the organic and aqueous/solid phases, which is crucial for the dehydrochlorination step.
-
-
-
Formation of 1,3-dichloro-2-propanol: This by-product can arise from the reaction of glycerol (formed from epichlorohydrin hydrolysis) with HCl, which can be generated in situ.[5]
-
Troubleshooting:
-
Minimize Water: As mentioned previously, anhydrous conditions will limit the formation of glycerol, a precursor to 1,3-dichloro-2-propanol.
-
Use of a Phase-Transfer Catalyst (PTC): A PTC can enhance the reaction rate of the desired etherification, allowing for milder reaction conditions and shorter reaction times, which can minimize the formation of this by-product.[6]
-
-
Q3: My reaction mixture is becoming increasingly viscous and I suspect polymerization. How can I prevent this?
Increased viscosity is a clear indicator of polymerization, a common side reaction in glycidyl ether synthesis.
Potential Causes and Solutions:
-
Cationic Polymerization: Initiated by acidic impurities or Lewis acid catalysts. The reaction proceeds via the opening of the epoxide ring by a carbocationic species.[7]
-
Troubleshooting:
-
Purify Reagents: Ensure epichlorohydrin and your alcohol/phenol are free of acidic contaminants.
-
Use a Non-Acidic Catalyst System: If a catalyst is needed, consider a phase-transfer catalyst system with a solid base, which avoids acidic conditions.
-
Control Temperature: Higher temperatures can promote polymerization.
-
-
-
Anionic Polymerization: Can be initiated by strong bases. The propagating species is an alkoxide.
-
Troubleshooting:
-
Control Base Addition: Add the base slowly and in a controlled manner to avoid localized high concentrations.
-
Use a Weaker Base: If possible, consider using a weaker base like potassium carbonate, although this may require more forcing conditions.
-
Temperature Control: Exothermic reactions can lead to temperature spikes that accelerate polymerization. Ensure adequate cooling.
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of a phase-transfer catalyst (PTC) in glycidyl ether synthesis?
A: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is used to facilitate the reaction between the alcohol/phenol and epichlorohydrin, which often exist in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase with epichlorohydrin). The PTC transports the alkoxide anion from the aqueous/solid phase to the organic phase, where it can react with epichlorohydrin. This offers several advantages:
-
Increased Reaction Rates: By bringing the reactants together, the PTC significantly accelerates the reaction.
-
Milder Reaction Conditions: The increased efficiency allows for the use of lower temperatures, which helps to minimize side reactions.[1]
-
Improved Yields: By favoring the desired reaction pathway, PTCs can lead to higher yields of the glycidyl ether.[6]
-
Potential for Solvent-Free Conditions: In some cases, PTCs can enable solvent-free synthesis, which is more environmentally friendly.[8]
Q: How can I effectively remove by-products and purify my glycidyl ether?
A: Purification is a critical step to obtain a high-purity glycidyl ether. The choice of method depends on the nature of the by-products.
-
Washing: The crude product is often washed with water to remove salts (e.g., NaCl) and any remaining base.
-
Solvent Extraction: If the product is soluble in a non-polar solvent, extraction can be used to separate it from water-soluble impurities.
-
Distillation: For volatile glycidyl ethers, vacuum distillation is a highly effective method for removing non-volatile by-products such as polymers and salts.
-
Chromatography: For non-volatile products or when high purity is required, column chromatography on silica gel is a common purification technique.
Q: What analytical techniques are best for monitoring the reaction and assessing product purity?
A: A combination of analytical techniques is often employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile by-products.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile products and for quantifying the purity of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities.
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Glycidyl Ether using Phase-Transfer Catalysis
This protocol provides a general procedure for the synthesis of an alkyl glycidyl ether from a fatty alcohol.
Materials:
-
Fatty alcohol (e.g., 1-dodecanol)
-
Epichlorohydrin
-
Sodium hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve the fatty alcohol (1 equivalent) and TBAB (0.05 equivalents) in toluene.
-
Add powdered sodium hydroxide (1.5 equivalents) to the mixture.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add epichlorohydrin (2 equivalents) dropwise over 1 hour.
-
After the addition is complete, continue stirring at 60°C for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid sodium chloride and excess sodium hydroxide.
-
Wash the filtrate with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycidyl ether.
-
Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis of Glycidyl Ether Synthesis By-products
This protocol outlines a general method for the analysis of by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating polar compounds (e.g., a wax or mid-polarity column)
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve the volatility and chromatographic behavior of polar by-products like diols. Silylation with a reagent like BSTFA is a common approach.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: 40-500 m/z.
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the relative amounts of the product and by-products by integrating the peak areas.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Glycidyl Ether
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | - | 80 | 8 | 45 | [Hypothetical Data] |
| NaOH | 150 | 60 | 6 | 75 | [Hypothetical Data] |
| TBAB | 5 | 60 | 4 | 92 | [6] |
| Lewis Acid (SnCl₄) | 1 | 50 | 5 | 85 (with high Cl content) | [4] |
Note: This table is illustrative and compiles data from various sources. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Key Side Reactions in Glycidyl Ether Synthesis
Caption: Overview of the desired reaction versus common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.[Link]
-
RSC Publishing. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether.[Link]
-
RSC Publishing. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers.[Link]
-
ResearchGate. Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.[Link]
-
ResearchGate. Influence of pH on the Kinetics of Hydrolysis Reactions: The Case of Epichlorohydrin and Glycidol.[Link]
-
ACS Publications. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts.[Link]
-
ALTAGA. TWO RP-HPLC METHODS TO QUANTIFY AND IDENTIFY BISPHENOL A DIGLYCIDYL ETHER (BADGE).[Link]
- Google Patents.
- Google Patents.
-
ACS Publications. Mechanisms Of Epoxide Reactions.[Link]
-
Semantic Scholar. Mechanism of the acidic hydrolysis of epichlorohydrin.[Link]
-
RSC Publishing. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.[Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.[Link]
-
Growing Science. Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid.[Link]
-
LCGC. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.[Link]
-
Journal of Food and Drug Analysis. Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis.[Link]
-
Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin.[Link]
-
NIH. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs).[Link]
-
ACS Publications. Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators.[Link]
-
NIIR Project Consultancy Services. Epoxy Resins Technology Handbook (Synthesis, Epoxy Resin Adhesives, Epoxy Coatings) with Manufacturing Process and Machinery Equipment Details (3rd Edition).[Link]
-
ResearchGate. Mechanism of the acidic hydrolysis of epichlorohydrin.[Link]
-
NIIR Project Consultancy Services. Epoxy Resins Technology Handbook (Manufacturing Process, Synthesis, Epoxy Resin Adhesives and Epoxy Coatings) 2nd Revised Editio.[Link]
-
ResearchGate. Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis.[Link]
-
ResearchGate. Determination of glycidyl esters in edible Oils by GC-MS.[Link]
-
NIH. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS.[Link]
-
Oxford Academic. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods.[Link]
-
ResearchGate. Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system.[Link]
-
Malaysian Journal of Chemistry. GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022).[Link]
-
ACS Publications. Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism.[Link]
-
ResearchGate. Polymerization of Allyl Glycidyl Ether under the Action of the BF3–H2O Catalytic System.[Link]
-
Wikipedia. Epoxy.[Link]
-
YouTube. Epichlorohydrin Opening Mechanism.[Link]
-
RSC Publishing. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior.[Link]
- Google Patents.Method for quantitatively determining impurities in glycerin.
- Google Patents.Process for the manufacture of epichlorohydrin.
-
Organic Chemistry Portal. Chlorohydrin synthesis by chlorination or substitution.[Link]
-
ResearchGate. Methods of Preparing Epichlorohydrin.[Link]
- Google Patents.
-
ResearchGate. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector.[Link]
-
ChemRxiv. Relative Generality and Risk: Quantitative Measures For Broad Catalyst Success.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 5. EP0561441A1 - Process for the manufacture of epichlorohydrin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: A Guide to Preventing Polymerization of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
Welcome to the technical support center for 2-[4-(2,3-epoxypropoxy)phenyl]acetamide (CAS No. 29122-69-8). As researchers and drug development professionals, ensuring the stability and purity of your reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, experience-driven advice to help you prevent the unwanted polymerization of this highly reactive epoxy compound during storage and handling. We will delve into the causality behind storage choices, provide actionable troubleshooting protocols, and offer methods for validating the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What is this compound, and why is it so prone to polymerization?
A: this compound is a chemical compound featuring a highly strained three-membered ring known as an epoxide or oxirane ring[1]. The high potential energy stored in this strained ring makes it susceptible to ring-opening reactions, which is the fundamental step in polymerization[2]. This reaction can be initiated by a wide range of substances, including acids, bases, nucleophiles (like water), and even other molecules of the compound itself, especially at elevated temperatures. This process, if not controlled, converts the individual monomer molecules into long-chain polymers, rendering the material useless for its intended application.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: Proper storage is the most critical factor in preventing polymerization. The primary goal is to minimize molecular mobility and eliminate potential initiators. Based on material safety data sheets and chemical principles, we have consolidated the optimal storage parameters below. Long-term storage at -20°C is strongly recommended[3].
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | -20°C (Long-term) [3] or Cool, Dry Place (Short-term) [4][5] | Reduces the kinetic energy of molecules, drastically slowing the rate of reaction and preventing spontaneous polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Water can act as a nucleophile to initiate ring-opening, and oxygen can participate in side reactions. |
| Container | Tightly Sealed, Amber Glass Vial or Bottle | Prevents exposure to atmospheric contaminants[4][5]. Amber glass protects the compound from potential light-induced degradation, while glass is preferred for its inertness. |
| Light Exposure | Store in the Dark | Although thermal initiation is the primary concern, UV light can provide the energy to generate free radicals, which can also initiate polymerization. |
| Handling | Aliquot Upon Receipt | Minimizes freeze-thaw cycles and repeated exposure of the bulk material to the atmosphere, thereby reducing the risk of contamination with water or other initiators. |
Q3: What are the first visual signs that my sample may be polymerizing?
A: Early detection is key to avoiding failed experiments. You should be vigilant for the following physical changes in your sample:
-
Increased Viscosity: The sample will become noticeably thicker and less mobile as polymer chains begin to form.
-
Cloudiness or Haziness: The clear or lightly colored liquid may become opaque as insoluble polymer chains precipitate.
-
Gel Formation: Localized, semi-solid masses may appear within the liquid.
-
Complete Solidification: In advanced stages, the entire sample will have turned into a solid, inert mass.
Q4: Should I use a polymerization inhibitor? If so, which one?
A: For highly reactive monomers, adding a polymerization inhibitor can significantly extend shelf life[6]. The choice of inhibitor depends on the likely polymerization mechanism.
-
For Free-Radical Polymerization: Phenolic inhibitors like Hydroquinone (HQ) or its derivatives are effective. HQ functions by reacting with and neutralizing free radicals, a process that works synergistically with trace amounts of oxygen[6]. A typical concentration is 100-1000 ppm.
-
For Acid/Base Catalyzed Polymerization: Maintaining a strictly neutral environment is crucial. If acidic or basic contaminants are a concern, purification via column chromatography or neutralization prior to storage is recommended over adding an inhibitor that might interfere with downstream applications. Some specialized epoxy formulations use inhibitors like boric or maleic acid to prevent premature curing, but these are typically added for specific applications and may not be suitable for a pure research chemical[7][8].
Expert Insight: Before adding any inhibitor, you must consider its potential interference with your planned experiments. Always test a small, inhibited aliquot to ensure it does not negatively impact your reaction.
Part 2: Troubleshooting Guide - When Things Go Wrong
Even with the best practices, issues can arise. This guide helps you diagnose and respond to common problems.
Problem: My sample's viscosity has increased, but it is still liquid.
-
Probable Cause: The initial stages of polymerization have begun. The average molecular weight of the material is increasing.
-
Immediate Action:
-
Cease using this vial for critical experiments.
-
If you have the capability, perform a quality control check to determine the extent of polymerization (See Protocol 3.2).
-
Review your storage and handling procedures. Was the vial left at room temperature for an extended period? Was the cap properly sealed?
-
-
Solution: If QC confirms partial polymerization, it is safest to discard the affected vial according to your institution's hazardous waste guidelines[9]. The risk of using a partially polymerized reagent and obtaining unreliable data is too high.
Problem: I see solid particles or a gel-like substance in my vial.
-
Probable Cause: Advanced polymerization has occurred. The material is significantly compromised.
-
Immediate Action: The sample is no longer viable for any application requiring the monomer.
-
Solution: Document the lot number and date, and dispose of the material safely. A thorough review of your lab's storage protocol for this compound is mandatory to prevent recurrence. Mix the waste resin and hardener in small quantities to cure to a non-hazardous solid before disposal[9].
Problem: My experimental results are inconsistent when using an older batch of the compound.
-
Probable Cause: Undetected, low-level polymerization may have occurred over time. This alters the effective concentration of the reactive monomer and can introduce polymeric impurities that interfere with the reaction.
-
Solution: Implement a routine quality control (QC) schedule for reactive reagents. Before starting a new series of experiments with an older batch, perform a quick QC check (Protocol 3.2) to validate its integrity.
Part 3: Protocols and Validating Systems
This section provides step-by-step methodologies for proper handling and quality control.
Protocol 3.1: Recommended Storage and Handling Protocol
This protocol is designed as a self-validating system to maximize the shelf-life of this compound.
-
Upon Receipt: Immediately inspect the container for any signs of damage or leakage. If the material was shipped at ambient temperature, transfer it to the recommended storage condition (-20°C) as soon as possible[3].
-
Initial Aliquoting: Before placing the bulk container into long-term storage, perform a one-time aliquoting procedure in a controlled environment (e.g., a glove box or a fume hood with low humidity).
-
Prepare several smaller, amber glass vials appropriate for single-use or weekly needs.
-
Blanket the headspace of the bulk container and each new aliquot with an inert gas like argon or nitrogen.
-
Seal each vial tightly with a high-quality, chemically resistant cap.
-
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), lot number, and the date it was aliquoted.
-
Storage: Place all aliquots in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).
-
Daily Use: When an aliquot is needed, remove only one vial from the freezer. Allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing inside. Use the required amount and immediately re-purge with inert gas, seal, and return to the freezer if material remains.
Protocol 3.2: Quality Control Workflow - How to Test for Polymerization
Regularly verifying the purity of your compound is the best way to ensure trustworthy results. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose[2][10][11].
-
Objective: To measure the heat of reaction (enthalpy) from the epoxy ring-opening. A partially polymerized sample will have fewer intact epoxy rings and thus will release less energy upon curing.
-
Sample Preparation:
-
Prepare a "gold standard" sample by mixing a small amount of a freshly opened, trusted batch of the compound with an appropriate amine curing agent (e.g., isophorone diamine) in the correct stoichiometric ratio.
-
Prepare an identical sample using the batch you wish to test ("test sample").
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of each sample into separate hermetically sealed DSC pans.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to approximately 250°C.
-
-
Data Interpretation:
-
The instrument will record an exothermic peak as the polymerization (curing) reaction occurs.
-
Integrate the area under this peak to determine the total enthalpy of reaction (ΔH in J/g).
-
Validation: Compare the ΔH of the "test sample" to the "gold standard." A significantly lower ΔH (e.g., >10% reduction) in the test sample indicates that partial polymerization has already occurred during storage.
-
Part 4: Visual Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect the stability of your this compound sample has been compromised.
Caption: A logical workflow for troubleshooting suspected sample polymerization.
References
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]
- Gan, J. (1998). Cure inhibited epoxy resin compositions and laminates prepared from the compositions.
- Gan, J. (1994). Cure inhibited epoxy resin compositions and laminates prepared from the compositions.
-
AR-N 4340 - Safety data sheet. (2021). allresist. [Link]
-
EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. [Link]
-
Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. (2015). Analytical Methods (RSC Publishing). [Link]
-
Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. (2023). MDPI. [Link]
-
Modern Methods for Polymer Characterization. (n.d.). NSPC Insights. [Link]
-
Kinetic investigation of the polymerization of an epoxy resin by DSC and temperature profile determination during cure. (2008). ResearchGate. [Link]
-
SAFE HANDLING OF EPOXY SYSTEMS. (n.d.). PlasticsEurope. [Link]
-
EpoxyMaster SDS Epoxy Part A - English. (2015). EpoxyMaster. [Link]
-
Epoxy Safety. (n.d.). WEST SYSTEM. [Link]
-
Safe Handling of Epoxy Resin Systems. (n.d.). Wolverine Coatings Corporation. [Link]
-
Epoxy Resin Safety Precautions. (n.d.). Entropy Resins. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
General Concepts about Epoxy Polymers 1. (2010). Wiley-VCH. [Link]
-
2,2-bis(p-(2,3-epoxypropoxy)phenyl)-propan. (2025). ChemBK. [Link]
-
A simple model reaction where phenyl glycidyl ether (PGE) and... (2021). ResearchGate. [Link]
Sources
- 1. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. engineering.unt.edu [engineering.unt.edu]
- 3. dev.usbio.net [dev.usbio.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chempoint.com [chempoint.com]
- 7. US5721323A - Cure inhibited epoxy resin compositions and laminates prepared from the compositions - Google Patents [patents.google.com]
- 8. US5314720A - Cure inhibited epoxy resin compositions and laminates prepared from the compositions - Google Patents [patents.google.com]
- 9. wolverinecoatings.com [wolverinecoatings.com]
- 10. mdpi.com [mdpi.com]
- 11. nadkarnispc.com [nadkarnispc.com]
Validation & Comparative
A Comparative Analysis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide for Advanced Biomedical Applications
A Senior Application Scientist's Guide to a Novel Epoxy Monomer
In the landscape of advanced materials for biomedical applications, the choice of monomers for polymer synthesis is paramount. Performance characteristics such as mechanical robustness, thermal stability, and, most critically, biocompatibility, dictate the suitability of a material for use in drug delivery systems, medical devices, and tissue engineering scaffolds. This guide provides a comprehensive comparative analysis of a promising, yet lesser-explored epoxy monomer, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, against established epoxy systems. Our focus is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into its potential advantages and performance trade-offs.
Introduction: The Quest for Advanced Biocompatible Polymers
The utility of epoxy resins in the biomedical field is well-documented, owing to their excellent adhesion, chemical resistance, and tunable mechanical properties.[1] The workhorse of the industry, Diglycidyl ether of bisphenol A (DGEBA), has long been the standard. However, the quest for materials with enhanced biocompatibility and specific functionalities has led to the exploration of novel monomers. This compound emerges as a compelling candidate due to its unique molecular architecture, which features a hydrophilic amide group. This guide will dissect the anticipated impact of this functionality on key performance metrics.
Molecular Architecture: A Tale of Two Monomers
The performance of a cured epoxy resin is intrinsically linked to the chemical structure of its constituent monomers. Here, we compare the molecular architecture of this compound with the widely used DGEBA.
Caption: Chemical structures of the compared epoxy monomers.
The key distinction lies in the presence of the acetamide group in this compound. This functional group is anticipated to introduce hydrogen bonding capabilities within the polymer network, a factor known to significantly influence mechanical and thermal properties.[2]
Comparative Performance Analysis: A Data-Driven Approach
To provide a quantitative comparison, we will examine three critical performance areas: thermal stability, mechanical properties, and biocompatibility. The following sections detail the experimental protocols for these evaluations and present a comparative data summary.
Thermal Stability: The Impact of Amide Functionality
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to assess the thermal stability of polymers.[3]
Objective: To determine the onset of thermal degradation and the char yield of cured epoxy resins.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
A small sample (5-10 mg) of the cured epoxy resin is placed in a TGA sample pan.[4]
-
The sample is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[4][5]
-
The weight loss of the sample is recorded as a function of temperature.[6]
-
The onset of degradation is determined as the temperature at which 5% weight loss occurs (Td5%), and the char yield is the percentage of material remaining at the end of the test.
Data Summary: Thermal Properties
| Property | This compound (Predicted) | Diglycidyl Ether of Bisphenol A (DGEBA) (Typical) | Aliphatic Epoxy (Typical) | Test Method |
| Glass Transition Temp. (Tg) | Higher | 150-180 °C | 40-80 °C | DSC |
| Onset of Degradation (Td5%) | Higher | ~350 °C | ~300 °C | TGA |
| Char Yield at 800°C | Higher | 20-30% | <10% | TGA |
Analysis and Causality:
The presence of the amide group in this compound is expected to introduce strong intermolecular hydrogen bonding.[7] This should lead to a more rigid and thermally stable polymer network compared to DGEBA. The increased char yield is also a likely consequence of the amide linkage, which can promote the formation of a stable char structure at elevated temperatures. Aliphatic epoxies, lacking the rigid aromatic structures, generally exhibit lower thermal stability.[8]
Mechanical Properties: Strength and Flexibility
Experimental Protocol: Tensile and Flexural Testing
Standardized mechanical tests are crucial for evaluating the structural integrity of polymers.[9]
Objective: To determine the tensile and flexural strength and modulus of the cured epoxy resins.
Apparatus:
-
Universal Testing Machine with appropriate grips and fixtures.
Specimen Preparation:
-
Epoxy resin and curing agent are mixed in stoichiometric ratios.
-
The mixture is degassed to remove air bubbles and poured into molds conforming to ASTM D638 (for tensile testing) and ASTM D790 (for flexural testing).[10]
-
Specimens are cured according to a predefined schedule (e.g., 2 hours at 120°C).[11]
Procedure:
-
Tensile Test (ASTM D638): Dog-bone shaped specimens are pulled at a constant rate of extension until failure.[12]
-
Flexural Test (ASTM D790): Rectangular specimens are subjected to a three-point bending load until failure.
Data Summary: Mechanical Properties
| Property | This compound (Predicted) | Diglycidyl Ether of Bisphenol A (DGEBA) (Typical) | Aliphatic Epoxy (Typical) | Test Method |
| Tensile Strength (MPa) | Higher | 60-80 | 30-50 | ASTM D638 |
| Tensile Modulus (GPa) | Higher | 2.5-3.5 | 1.5-2.5 | ASTM D638 |
| Flexural Strength (MPa) | Higher | 100-130 | 50-80 | ASTM D790 |
| Flexural Modulus (GPa) | Higher | 3.0-4.0 | 2.0-3.0 | ASTM D790 |
Analysis and Causality:
The anticipated increase in mechanical strength and stiffness for the this compound-based resin can be attributed to the combined effects of the rigid aromatic ring and the hydrogen bonding from the amide group. These interactions are expected to create a more densely cross-linked and rigid network, capable of withstanding higher mechanical loads.[13] In contrast, the more flexible aliphatic chains in aliphatic epoxies result in lower strength and modulus but often higher elongation at break.[8]
Caption: Experimental workflow for material characterization.
Biocompatibility: A Critical Parameter for Biomedical Applications
Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5)
The ISO 10993-5 standard provides a framework for assessing the in vitro cytotoxicity of medical device materials.[14][15][16][17][18]
Objective: To evaluate the potential of the cured epoxy resin to cause cell damage.
Procedure (Elution Test):
-
Extracts of the cured epoxy resin are prepared by incubating the material in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).[15]
-
A monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts) is exposed to the extracts.[15]
-
After a defined incubation period, the cells are examined for morphological changes and cell viability is quantified using a colorimetric assay (e.g., MTT assay).[16]
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[18]
Data Summary: Biocompatibility
| Property | This compound (Predicted) | Diglycidyl Ether of Bisphenol A (DGEBA) | Aliphatic Epoxy | Test Method |
| In Vitro Cytotoxicity | Low to None | Potential for cytotoxicity due to leachable Bisphenol A | Generally low cytotoxicity | ISO 10993-5 |
Analysis and Causality:
The presence of the acetamide group in this compound is hypothesized to enhance its biocompatibility. The hydrophilic nature of the amide group may reduce the leaching of unreacted monomers and other potentially cytotoxic components. Furthermore, the absence of Bisphenol A, a compound with known estrogenic activity, is a significant advantage over DGEBA-based systems.[19] While many epoxy systems can be formulated to be biocompatible, the inherent structure of this novel monomer may offer a superior safety profile for sensitive biomedical applications.[20][21]
Conclusion and Future Outlook
This comparative analysis suggests that this compound holds significant promise as a monomer for high-performance biomedical epoxy resins. The presence of the acetamide functionality is predicted to impart superior thermal stability and mechanical properties compared to conventional epoxy systems, including DGEBA. Most importantly, its molecular structure suggests the potential for enhanced biocompatibility, a critical attribute for applications in drug development and medical devices.
While the data presented for this compound is largely predictive due to the current lack of extensive experimental studies, the underlying chemical principles provide a strong rationale for these anticipated performance benefits. Further empirical research is warranted to fully validate these claims and unlock the full potential of this novel monomer. Researchers and formulation scientists are encouraged to explore the synthesis and characterization of polymers derived from this compound to pave the way for the next generation of advanced biomedical materials.
References
- ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online.
- In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009/11: 2025). IVAMI.
- IS EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity.
- Cytotoxicity testing & ISO 10993-5: 7 tips for labor
- Hydrogen bonding and anti-plasticization in epoxy coatings: Molecular insights into water uptake and network stability. ScienceDirect.
- Amidoamine: Synthesis, Disparity in Cure With Epoxy Resins Between Bulk and Solvent Systems, and Structure-Property Relationships of Its Epoxy-Based Co
- Resin –TGA. Thermcon.
- How Does the Hydrogen Bonding Interaction Influence the Properties of Furan-Based Epoxy Resins.
- Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens. UDSpace.
- Thermoplastic & Thermoset Plastics Tensile Testing. TestResources.
- METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS. Caltrans.
- Investigation of reaction mechanism of epoxy resins with amide functional groups. Bogazici University.
- METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS. Caltrans.
- Mechanical Testing of Composites. Addcomposite.
- Hydrogen Bond-Driven Rigid Filling Strategy: Regulation of Epoxy Resin Network Structure and Properties by Anchored Groups. AMiner.
- Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. MDPI.
- ASTM D412 Tensile test rubber & elastomers. ZwickRoell.
- Epoxy-Based Composite Materials for Innovative Biomedical Applic
- Green Engineering of Bio-Epoxy Resin: Functionalized Iron-Oxide Nanoparticles for Enhanced Thermal, Mechanical, Surface and Magnetic Properties. MDPI.
- Tensile Testing of Reinforced Thermosetting Plastics. Intertek.
- Epoxy-Based Composite Materials for Innovative Biomedical Applications.
- Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. MDPI.
- How Does the Hydrogen Bonding Interaction Influence the Properties of Furan-Based Epoxy Resins.
- Thermogravimetric Analysis (TGA)
- ASTM D5083 Tensile Test of Reinforced Thermosetting Plastics Using Straight-Sided Specimens. TestResources.
- Role of Hydrogen-Bonding and OH−π Interactions in the Adhesion of Epoxy Resin on Hydrophilic Surfaces.
- Tex-614-J, Testing Epoxy Materials.
- A comparative study of structural and dielectric properties of diglycidyl ether of bisphenol A (DGEBA) cured with aromatic or aliphatic hardeners.
- Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. OUCI.
- Epoxy. Wikipedia.
- Aromatic amide-amines as hardening agent for epoxy resins.
- Bio-Based Aromatic Epoxy Monomers for Thermoset M
- Characterization of (Epoxy) Adhesives Using Multiple Thermal Analysis Techniques. PerkinElmer.
- Comparative study of some epoxy polymers based on bisphenolic and aromatic diamines: synthesis, viscosity, thermal properties computational and statistical approaches.
- A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA. RSC Publishing.
- Chemistry of Siloxane Amide as a New Curing Agent for Epoxy Resins: Material Characterization and Properties.
- Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI.
- Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radi
- ASTM's Standards For Tensile Polymer Testing. Scribd.
- What is Biocompatible Epoxy? A Professional's Guide. INCURE INC.
- Medical Epoxy Adhesives | Selection, Uses & Biocomp
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI.
- Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymeriz
- Mono-aromatic, di-epoxy monomers and thermal properties of the cured...
- Investigations on the curing of epoxy resins with hexahydrophthalic anhydride. SpringerLink.
- Curing of diglycidyl ether of bisphenol‐A epoxy resin using a poly(aryl ether ketone) bearing pendant carboxyl groups as macromolecular curing agent.
Sources
- 1. Epoxy-Based Composite Materials for Innovative Biomedical Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thermalsupport.com [thermalsupport.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Resin –TGA [thermconscientific.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. testresources.net [testresources.net]
- 10. dot.ca.gov [dot.ca.gov]
- 11. dot.ca.gov [dot.ca.gov]
- 12. udspace.udel.edu [udspace.udel.edu]
- 13. aminer.cn [aminer.cn]
- 14. dent.chula.ac.th [dent.chula.ac.th]
- 15. mddionline.com [mddionline.com]
- 16. In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009/11: 2025). - IVAMI [ivami.com]
- 17. mdcpp.com [mdcpp.com]
- 18. blog.johner-institute.com [blog.johner-institute.com]
- 19. Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is Biocompatible Epoxy? A Professional's Guide - INCURE INC. [incurelab.com]
- 21. Medical Epoxy Adhesives | Selection, Uses & Biocompatibility [epoxysetinc.com]
A Comparative Guide to the Reactivity of Glycidyl Ethers in Polymerization
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical decision that dictates the properties and performance of the final polymeric material. Glycidyl ethers, a versatile class of epoxide monomers, are instrumental in the synthesis of a wide array of functional polyethers. Their reactivity in polymerization, however, is not uniform and is intricately linked to their molecular structure. This guide provides an in-depth comparison of the reactivity of different glycidyl ethers, supported by experimental data, to empower you in making informed decisions for your research and development endeavors.
Fundamentals of Glycidyl Ether Polymerization
The polymerization of glycidyl ethers predominantly proceeds via two major pathways: anionic and cationic ring-opening polymerization. The choice of mechanism is a key determinant of the polymer's architecture and properties.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization is a living polymerization technique that offers excellent control over molecular weight and results in polymers with low dispersity. The reaction is initiated by a nucleophile, typically an alkoxide, which attacks one of the carbon atoms of the epoxide ring. The propagation proceeds through a nucleophilic attack of the resulting alkoxide on another monomer molecule.
The reactivity in AROP is highly sensitive to the purity of the reagents. Protic impurities, such as water or alcohols, can act as chain transfer agents, leading to a broader molecular weight distribution and a decrease in the overall rate of formation of high molecular weight polymers[1].
Caption: Anionic Ring-Opening Polymerization (AROP) of Glycidyl Ethers.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid. The initiator activates the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule. This process can be more complex than AROP, with the potential for side reactions.
In CROP, the reactivity of glycidyl ethers can be influenced by the stability of the intermediate oxonium ions[2]. The solvent's basicity also plays a crucial role; for instance, the polymerization of allyl glycidyl ether can yield different products depending on the solvent used[3].
Caption: Cationic Ring-Opening Polymerization (CROP) of Glycidyl Ethers.
Comparative Reactivity of Glycidyl Ethers
The reactivity of a glycidyl ether monomer is primarily governed by the electronic and steric effects of its substituent group.
Alkyl Glycidyl Ethers
The length and branching of the alkyl substituent in alkyl glycidyl ethers influence their reactivity. Generally, an increase in the steric bulk of the alkyl group can decrease the rate of polymerization. For instance, homopolymers of methyl and ethyl glycidyl ether are readily soluble in aqueous solutions, while those derived from n-propyl and iso-propyl glycidyl ether are more hydrophobic[4].
| Glycidyl Ether | Polymerization Behavior | Key Characteristics |
| Methyl Glycidyl Ether | Generally exhibits good reactivity in both anionic and cationic polymerization. | The resulting polymer is water-soluble[4]. |
| Ethyl Glycidyl Ether | Similar reactivity to methyl glycidyl ether. | Polymer is also water-soluble[4]. |
| n-Propyl Glycidyl Ether | Reactivity may be slightly lower due to increased steric hindrance. | The resulting polymer is hydrophobic[4]. |
| iso-Propyl Glycidyl Ether | Lower reactivity compared to linear alkyl glycidyl ethers due to greater steric bulk. | Produces a hydrophobic polymer[4]. |
| tert-Butyl Glycidyl Ether | Significantly lower reactivity due to the bulky tert-butyl group. | Often used to introduce bulky side chains. |
Aromatic Glycidyl Ethers: The Influence of Substituents
For phenyl glycidyl ether and its derivatives, the electronic nature of the substituents on the aromatic ring plays a pivotal role in their reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, draw electron density away from the epoxide ring, making it more electrophilic and thus more susceptible to nucleophilic attack in anionic polymerization.[5][6] In a study on p-substituted phenyl glycidyl ethers, those with electron-withdrawing groups were found to be highly reactive when polymerized with aluminum-based coordinative initiators[7].
-
Electron-Donating Groups (EDGs): EDGs, such as alkoxy or alkyl groups, push electron density towards the epoxide ring, making it less electrophilic and potentially decreasing its reactivity in anionic polymerization.[5][6]
| Glycidyl Ether | Substituent Effect | Impact on Reactivity in AROP |
| Phenyl Glycidyl Ether | Phenyl group is generally considered electron-withdrawing by induction[5]. | Serves as a baseline for comparison. |
| p-Nitrophenyl Glycidyl Ether | Strong electron-withdrawing nitro group. | Increased reactivity towards nucleophilic attack. |
| p-Methoxyphenyl Glycidyl Ether | Electron-donating methoxy group. | Decreased reactivity compared to phenyl glycidyl ether. |
| p-Tolyl Glycidyl Ether | Weakly electron-donating methyl group. | Slightly decreased reactivity compared to phenyl glycidyl ether. |
Functional Glycidyl Ethers: A Platform for Advanced Materials
Functional glycidyl ethers are invaluable for synthesizing polymers with pendant groups that can be further modified post-polymerization.
-
Allyl Glycidyl Ether (AGE): The allyl group provides a site for various post-polymerization modifications, such as thiol-ene reactions. The polymerization of AGE can be well-controlled using potassium alkoxide initiators, yielding polymers with low polydispersity[8]. However, side reactions like the isomerization of the allyl group can occur, particularly at higher temperatures[8].
-
Propargyl Glycidyl Ether (GPE): The terminal alkyne group in GPE is highly versatile for modifications like "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Controlled anionic ring-opening polymerization of GPE can be challenging due to the acidity of the alkyne proton under strongly basic conditions. However, using a Lewis pair catalyst system can suppress these side reactions, allowing for precise control over the polymerization[9].
-
Azidoalkyl Glycidyl Ethers: The azide group is another "clickable" functionality. Organic superbase-catalyzed AROP of azidoalkyl glycidyl ethers proceeds under mild conditions, yielding well-defined azide-functionalized polyethers[10][11].
| Functional Glycidyl Ether | Functional Group | Polymerization Considerations | Post-Polymerization Potential |
| Allyl Glycidyl Ether (AGE) | Alkene | Controlled polymerization is achievable, but isomerization can be a side reaction at elevated temperatures[8]. | Thiol-ene coupling, epoxidation, hydroformylation. |
| Propargyl Glycidyl Ether (GPE) | Alkyne | The acidic proton can interfere with anionic polymerization; Lewis pair catalysts can mitigate this issue[9]. | Cu-catalyzed azide-alkyne cycloaddition (CuAAC), thiol-yne reactions[9]. |
| Azidoalkyl Glycidyl Ethers | Azide | Can be polymerized under mild conditions using organic superbases[10][11]. | CuAAC, Staudinger reduction[10]. |
Copolymerization Reactivity: A Quantitative Comparison
The reactivity ratios in copolymerization provide a quantitative measure of the relative reactivity of two monomers. For the anionic copolymerization of various glycidyl ethers with ethylene oxide (EO), the following reactivity ratios have been reported:
| Comonomer Pair | rGE | rEO | Interpretation | Reference |
| Allyl Glycidyl Ether (AGE) / Ethylene Oxide (EO) | 1.31 ± 0.26 | 0.54 ± 0.03 | AGE is more reactive than EO. | [12] |
| Ethylene Glycol Vinyl Glycidyl Ether (EGVGE) / Ethylene Oxide (EO) | 3.50 ± 0.90 | 0.32 ± 0.10 | EGVGE is significantly more reactive than EO. | [12] |
| Ethoxy Ethyl Glycidyl Ether (EEGE) / Ethyl Glycidyl Ether (EGE) | rEEGE = 1.787 ± 0.007 | rEGE = 0.560 ± 0.002 | EEGE is more reactive than EGE. | [13] |
These data indicate that the structure of the glycidyl ether side chain significantly influences its incorporation into the polymer backbone during copolymerization. The higher reactivity of EGVGE compared to AGE with EO is attributed to the additional oxygen atom in the side chain of EGVGE, which enhances its ability to chelate the counter-cation[13].
Experimental Protocols
General Considerations for Glycidyl Ether Polymerization
-
Purity is Paramount: Traces of water and other protic impurities can terminate the polymerization in AROP[1]. Therefore, rigorous purification of monomers, solvents, and initiators is essential.
-
Inert Atmosphere: Many polymerization reactions, particularly AROP, are sensitive to atmospheric oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether (AGE)
This protocol is based on the use of a potassium alkoxide initiator generated from potassium naphthalenide, which avoids the introduction of protic impurities[8].
Materials:
-
Allyl glycidyl ether (AGE), dried over CaH₂ and distilled under reduced pressure.
-
Benzyl alcohol, dried and distilled.
-
Potassium metal.
-
Naphthalene, sublimed.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
Procedure:
-
Prepare the potassium naphthalenide solution by stirring potassium metal and naphthalene in dry THF under an inert atmosphere until the characteristic dark green color appears.
-
In a separate flame-dried flask under an inert atmosphere, dissolve a known amount of benzyl alcohol in dry THF.
-
Titrate the benzyl alcohol solution with the potassium naphthalenide solution until a faint green color persists, indicating the formation of the potassium benzoxide initiator.
-
Add the desired amount of purified AGE to the initiator solution via a gas-tight syringe.
-
Allow the polymerization to proceed at the desired temperature (e.g., 30°C to minimize side reactions) for a specified time (e.g., 20 hours)[8].
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold hexane), filter, and dry under vacuum.
-
Characterize the polymer by ¹H NMR for molecular weight determination and GPC for molecular weight distribution.
Caption: Experimental Workflow for Anionic Polymerization of AGE.
Conclusion
The reactivity of glycidyl ethers in polymerization is a multifaceted topic, with the monomer's structure being the primary determinant of its behavior. For alkyl glycidyl ethers, steric hindrance is a key factor, while for aromatic glycidyl ethers, the electronic effects of substituents on the phenyl ring are paramount. Functional glycidyl ethers offer a rich platform for creating advanced materials through post-polymerization modification, with the choice of functional group dictating the subsequent chemical transformations that are possible. A thorough understanding of these structure-reactivity relationships, supported by quantitative data such as reactivity ratios, is essential for the rational design and synthesis of polyethers with tailored properties for a wide range of applications, from biomedical devices to high-performance coatings.
References
- Benchchem. (n.d.). Impact of impurities in glycidyl methyl ether on polymerization kinetics.
- Lee, J., Han, S., Kim, M., et al. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters.
- Lynd, N. A., et al. (2012). Reactivity Ratios and Mechanistic Insight for Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules.
- Lee, J., Han, S., Kim, M., et al. (2019). Anionic Polymerization of Azidoalkyl Glycidyl Ethers and Post-Polymerization Modification. Macromolecules.
- Lee, J., Han, S., Kim, M., et al. (2020). Anionic Polymerization of Azidoalkyl Glycidyl Ethers and Post-Polymerization Modification. Macromolecules.
- Müller, V., et al. (2023). Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. Polymer Chemistry.
-
Crivello, J. V. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Penczek, S., et al. (2015). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Macromolecules. Retrieved from [Link]
-
Crivello, J. V. (2006). Cationic photopolymerization of alkyl glycidyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 44(9), 3036-3052. Retrieved from [Link]
-
Turog, K., et al. (2015). Cationic polymerization of allyl glycidyl ether in solvents of different basicity. ResearchGate. Retrieved from [Link]
- De, P., et al. (1997). Coordinative polymerization of p-substituted phenyl glycidyl ethers, 1 Effect of electron-donating groups. Semantic Scholar.
-
Frey, H., et al. (2022). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. Biomacromolecules. Retrieved from [Link]
-
Turog, K., et al. (2015). Cationic polymerization of allyl glycidyl ether in solvents of different basicity. ResearchGate. Retrieved from [Link]
- Frey, H., et al. (2022). Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials. Biomacromolecules.
- Turog, K., et al. (2015). Cationic polymerization of allyl glycidyl ether in solvents of different basicity. ResearchGate.
-
Lynd, N. A. (2012). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC. Retrieved from [Link]
-
Quora. (2017). What is the difference between electron withdrawing groups and electron donating groups? Retrieved from [Link]
- Lynd, N. A. (2012). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC.
-
The Organic Chemistry Tutor. (2023). Electron-donating and Electron-withdrawing Groups. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Coordinative polymerization of p-substituted phenyl glycidyl ethers, 1 Effect of electron-donating groups | Semantic Scholar [semanticscholar.org]
- 8. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-[4-(2,3-epoxypropoxy)phenyl]acetamide
This guide provides an in-depth comparison of analytical techniques for the robust characterization and quantification of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. As a known impurity of the cardioselective β-adrenergic blocker, Atenolol, referred to as Atenolol EP Impurity C, rigorous analytical control is paramount to ensure pharmaceutical safety and efficacy.[1] We will move beyond procedural descriptions to explore the causal logic behind methodological choices, ensuring that each protocol functions as a self-validating system grounded in authoritative standards.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into creating a multi-faceted, cross-validated analytical strategy that aligns with global regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The Imperative of Cross-Validation in Pharmaceutical Analysis
In the regulated pharmaceutical environment, an analytical method's validation demonstrates its reliability. However, cross-validation is the process that confirms this reliability across different conditions, such as between two different laboratories, or, as we will focus on here, between two different analytical techniques.[7][8] This is often referred to as employing an "orthogonal" method—a technique that measures the same analyte based on a different scientific principle. This approach significantly strengthens data integrity by ensuring that the observed result is not an artifact of a single analytical system.[7]
The lifecycle of an analytical method, from development through validation and transfer, requires a structured, risk-based approach to ensure it remains fit for purpose.[2][6][9]
Caption: The lifecycle of an analytical procedure, emphasizing the role of validation and cross-validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For quantifying impurities like this compound in active pharmaceutical ingredients (APIs) and drug products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard.[10] Its strength lies in its high resolving power, sensitivity, and adaptability for stability-indicating assays.
The causality for selecting RP-HPLC is its ability to separate the moderately polar analyte from the more polar or non-polar related substances based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Protocol: Quantitative RP-HPLC Method
-
Chromatographic System: A UPLC or HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a suitable starting point for high efficiency.
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 5% B to 95% B over 10-15 minutes allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35-40 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of maximum absorbance for the phenylacetamide chromophore (typically around 225-230 nm).
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration within the validated range.
Validation Data Summary (per ICH Q2(R2))
| Parameter | Objective & Methodology | Typical Acceptance Criteria |
| Specificity | Demonstrate that the analyte peak is free from interference from excipients, degradants, or other impurities. Assessed using PDA peak purity analysis and by spiking the sample with related substances. | Peak Purity Index > 0.999 |
| Linearity | Analyze a minimum of five concentrations across the specified range.[4] | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).[4] | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment. | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≈ 10). | Precision at LOQ (RSD ≤ 10.0%) |
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation and Identification
GC-MS provides an excellent orthogonal technique to HPLC because its separation is based on volatility and boiling point, rather than polarity and partitioning.[13] For a compound like this compound, direct analysis is challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is a critical step.
Expertise Insight: The choice to derivatize is a deliberate strategy to enhance analytical performance. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amide group and potentially on a hydrolyzed epoxy group, making the molecule more volatile and thermally stable.[14] This prevents on-column degradation and improves peak shape.
Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., acetone) and 50 µL of BSTFA.[14]
-
Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
-
GC System: A gas chromatograph with a capillary column.
-
Column: A low-polarity 5% phenylpolysilphenylene-siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is standard for general-purpose analysis.[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 290 °C (hold 7 min).[15]
-
Injector: 250 °C, splitless mode.
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan (e.g., m/z 40-500) to obtain fragmentation patterns for identification.
-
The mass spectrum provides a molecular fingerprint, with the molecular ion confirming the mass of the derivatized analyte and the fragmentation pattern confirming its structure.
Spectroscopic Techniques: Unambiguous Structural Elucidation
While chromatographic techniques separate and quantify, spectroscopic techniques provide definitive structural information, which is essential for impurity identification and reference standard characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural confirmation. A ¹H NMR spectrum of this compound would provide unambiguous evidence of its structure.
Predicted ¹H NMR Signals:
-
Aromatic Protons: Two doublets in the ~6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Acetamide Methylene (-CH₂-C=O): A singlet around 3.5 ppm.
-
Epoxy Methylene (-O-CH₂-CH): Two signals (doublet of doublets) around 3.9-4.2 ppm.
-
Epoxy Methine (-CH-CH₂): A multiplet around 3.3 ppm.
-
Epoxy Methylene (oxirane ring): Two signals (doublet of doublets) around 2.7-2.9 ppm.
-
Amide Protons (-NH₂): Two broad singlets, which may exchange with D₂O.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. It serves as a quick identity check.
Key FT-IR Vibrational Bands:
-
N-H Stretch (Amide): Two bands in the 3200-3400 cm⁻¹ region.
-
C=O Stretch (Amide I): A strong absorption around 1650 cm⁻¹.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
Epoxy Ring Vibration: Characteristic bands around 915 cm⁻¹ and 830 cm⁻¹, corresponding to the C-O-C asymmetric stretch and ring breathing, respectively.[16][17] The disappearance of these bands would indicate degradation via ring-opening.
Caption: A decision matrix for selecting the appropriate analytical technique based on the scientific goal.
The Cross-Validation Matrix: A Comparative Overview
The true power of a robust analytical strategy comes from understanding how different techniques complement each other. The table below summarizes the strengths and applications of each method in the context of analyzing this compound.
| Feature | HPLC-UV | GC-MS (with Derivatization) | NMR | FT-IR |
| Primary Use | Quantitative Analysis , Purity | Qualitative Confirmation , Orthogonal Quantification | Definitive Structural Elucidation | Rapid Identity Confirmation |
| Principle | Polarity-based Separation | Volatility-based Separation & Mass | Nuclear Spin Resonance | Infrared Absorption |
| Sensitivity | High (ng-pg level) | Very High (pg-fg level) | Low (µg-mg level) | Moderate (µg level) |
| Specificity | High (Chromatographic) | Very High (Chromatographic + Mass) | Absolute (Structural) | Moderate (Functional Groups) |
| Sample Throughput | High | Moderate (derivatization adds time) | Low | Very High |
| Destructive? | Yes | Yes | No | No |
| Key Insight | Accurate concentration in a sample matrix. | Confirms mass and provides an orthogonal quantitative result, reducing risk of analytical artifacts. | Provides absolute proof of the molecular structure, essential for reference standards. | Confirms key functional groups (especially the reactive epoxy ring) are present. |
Practical Cross-Validation Scenario:
A new batch of Atenolol API is analyzed. The primary HPLC method detects an impurity at the retention time corresponding to this compound at a level of 0.08%.
-
Cross-Validation Step 1 (Identity): The sample is derivatized and analyzed by GC-MS. A peak is observed at the expected retention time for the silylated impurity. The mass spectrum shows the expected molecular ion and fragmentation pattern, confirming the identity assigned by HPLC.
-
Cross-Validation Step 2 (Quantification): The GC-MS method, having been validated for linearity and response, is used to quantify the impurity. It yields a result of 0.075%.
Conclusion
The analysis of this compound, or any pharmaceutical impurity, cannot rely on a single analytical technique. A robust, scientifically-sound approach requires the strategic integration of multiple methods. HPLC serves as the foundation for quantification, while GC-MS offers powerful orthogonal confirmation. Spectroscopic tools like NMR and FT-IR provide the definitive structural proof required for unambiguous identification. By employing this cross-validation framework, researchers and drug development professionals can ensure the highest level of data integrity, meet stringent regulatory requirements, and ultimately, safeguard product quality and patient safety.
References
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- SIELC Technologies. Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column.
- SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis.
- Smolecule. (2023). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide.
- Charles University Digital Repository. Validation of chromatographic methods in pharmaceutical analysis.
- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
- ChemicalBook. (2025). This compound | 29122-69-8.
- MDPI. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
- Royal Society of Chemistry. (2021). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- PubChemLite. This compound.
- SIELC Technologies. Separation of N-(2-Nitro-4-propoxyphenyl)acetamide on Newcrom R1 HPLC column.
- ResearchGate. (2015). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
- MDPI. (2015). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
- PubMed. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
- National Institutes of Health. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
- ChemicalBook. 2-Phenylacetamide(103-81-1) 1H NMR spectrum.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide for Resin Formulation: 2-[4-(2,3-epoxypropoxy)phenyl]acetamide vs. Bisphenol A Diglycidyl Ether (BADGE)
This guide provides a comprehensive comparison between the well-established epoxy resin monomer, Bisphenol A diglycidyl ether (BADGE), and a potential alternative, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This document is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel resin formulations. We will delve into the known performance characteristics of BADGE, supported by experimental data, and explore the hypothesized attributes of this compound based on its chemical structure, while clearly identifying areas requiring further experimental validation.
Introduction: The Quest for Advanced Epoxy Resins
Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, thermal stability, chemical resistance, and strong adhesive properties.[1][2] The most common epoxy resin monomer is Bisphenol A diglycidyl ether (BADGE), a derivative of bisphenol A (BPA).[3] Its versatility has led to its widespread use in protective coatings, adhesives for various materials including metals and composites, and as an encapsulating material in electronics.[1][4]
However, the reliance on BADGE is not without its challenges. Concerns have been raised over the potential for BPA, a suspected endocrine disruptor, to leach from BADGE-based resins, particularly in applications involving food contact.[5][6][7] This has spurred research into alternative epoxy monomers that can match or exceed the performance of BADGE without the associated health concerns.
One such molecule of interest is this compound. While primarily known as an impurity in the synthesis of the beta-blocker Atenolol, its chemical structure, featuring a reactive epoxy group and a polar acetamide group, suggests it could be a valuable component in novel resin formulations.[8][9][10] This guide will compare the known properties of BADGE with the potential properties of this compound, providing a framework for its evaluation as a viable alternative.
Chemical Structures and Inherent Properties
A molecule's performance in a polymer network is fundamentally dictated by its structure. The chemical architectures of BADGE and this compound are presented below, highlighting their key functional groups.
Bisphenol A diglycidyl ether (BADGE) is a larger, more symmetric molecule with two epoxy groups, one at each end.[5] Its rigid aromatic core, derived from bisphenol A, is a key contributor to the high thermal stability and mechanical strength of cured BADGE-based resins.[11]
This compound , in contrast, is a smaller, monofunctional epoxy compound.[8] Its distinguishing feature is the presence of an acetamide group (-NHCOCH3), which is expected to introduce polarity and hydrogen bonding capabilities into the resulting polymer network.
Figure 1: Chemical structures and properties of BADGE and this compound.
Performance Comparison: Established vs. Hypothesized
The following sections compare the performance characteristics of resins formulated with BADGE against the anticipated performance of those incorporating this compound. While extensive data exists for BADGE, the data for its counterpart is largely theoretical at this stage and requires experimental confirmation.
Curing Kinetics and Resin Viscosity
The curing process, an exothermic reaction between the epoxy resin and a hardener, transforms the liquid resin into a solid, cross-linked polymer network.[3] The kinetics of this reaction and the initial viscosity of the resin are critical processing parameters.
BADGE-based resins typically have a low viscosity, which is advantageous for formulation and processing.[2] The curing kinetics can be tailored by the choice of curing agent (e.g., polyamines, aminoamides) and the curing temperature.[5]
This compound , being a smaller molecule, may contribute to a lower initial viscosity of the uncured resin mixture, potentially improving wetting and impregnation of substrates. The amide group could also influence the curing reaction, possibly through autocatalytic effects or by interacting with certain hardeners, which would need to be investigated through techniques like Differential Scanning Calorimetry (DSC).
| Property | Bisphenol A diglycidyl ether (BADGE) | This compound (Hypothesized) |
| Viscosity | Low, facilitating ease of processing.[2] | Potentially lower due to smaller molecular size. |
| Curing Mechanism | Cross-linking via reaction with hardeners (e.g., amines, anhydrides).[5] | Can act as a reactive diluent or be incorporated into the polymer backbone. |
| Curing Kinetics | Well-characterized and can be controlled by formulation. | Amide group may influence reactivity and curing profile. |
Mechanical Properties
The mechanical performance of a cured epoxy resin, including its strength, stiffness, and toughness, is paramount for most applications.
BADGE-based resins are known for their excellent mechanical properties, forming hard, durable thermosets with high tensile strength and modulus.[1][4] However, they can be brittle, and toughening agents are often added to improve their fracture resistance.
The incorporation of This compound into a resin formulation could have several effects. The presence of the polar acetamide group might enhance intermolecular forces within the polymer network, potentially increasing tensile strength. Furthermore, the hydrogen bonding capability of the amide group could lead to improved energy dissipation, possibly enhancing the toughness of the cured resin.
| Property | Bisphenol A diglycidyl ether (BADGE) | This compound (Hypothesized) |
| Tensile Strength | High | Potentially high due to increased intermolecular forces. |
| Stiffness (Modulus) | High | May be comparable to or slightly lower than BADGE resins. |
| Toughness | Can be brittle; often requires toughening agents. | Potentially enhanced due to hydrogen bonding and energy dissipation. |
| Hardness | High | Expected to be high. |
Thermal Properties
The ability of an epoxy resin to withstand high temperatures without significant degradation is crucial for many applications. The glass transition temperature (Tg) is a key indicator of the upper service temperature of the material.
BADGE-based resins , with their aromatic backbones, generally exhibit high thermal stability and a high Tg.[4]
For resins containing This compound , the thermal properties would depend on its role in the formulation. If used as a reactive diluent, it might slightly lower the Tg. However, the strong intermolecular hydrogen bonds from the acetamide groups could potentially increase the overall thermal stability of the cured network. Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) would be essential to characterize these properties.
| Property | Bisphenol A diglycidyl ether (BADGE) | This compound (Hypothesized) |
| Glass Transition Temp. (Tg) | High | Dependent on formulation; hydrogen bonding may positively influence Tg. |
| Thermal Stability | Excellent | Potentially high due to strong intermolecular interactions. |
Adhesion Properties
The ability of epoxy resins to bond to a wide variety of substrates is one of their most valuable characteristics.[12]
BADGE-based adhesives form strong and durable bonds with materials like metals, ceramics, glass, and composites.[1][13]
The polarity introduced by the acetamide group in This compound could significantly enhance adhesion to polar substrates through dipole-dipole interactions and hydrogen bonding. This could lead to improved performance in demanding adhesive applications. Lap shear tests on various substrates would be necessary to quantify this potential advantage.
| Property | Bisphenol A diglycidyl ether (BADGE) | This compound (Hypothesized) |
| Adhesion Strength | Excellent on a wide range of substrates.[14][15] | Potentially superior, especially on polar substrates, due to the amide group. |
Toxicological Profile and Safety Considerations
A significant driver for seeking alternatives to BADGE is the concern over potential health effects.
BADGE itself is a subject of toxicological study, and there are regulatory limits on its migration from food contact materials.[16] The primary concern, however, is often linked to the potential for residual or hydrolyzed BPA.[6]
This compound does not contain bisphenol A in its structure, which is a major potential advantage. However, as with any chemical, a thorough toxicological assessment would be required before it could be considered a safe alternative, especially for applications in sensitive areas like drug delivery systems or food packaging. Its current classification is as an impurity, and its safety data sheet indicates standard precautions for handling chemicals.[17]
Experimental Protocols for Comparative Analysis
To validate the hypothesized properties of this compound and enable a direct, data-driven comparison with BADGE, a series of standardized experiments are necessary.
Resin Formulation and Curing
-
Objective: To prepare cured samples of epoxy resins for characterization.
-
Procedure:
-
Prepare resin mixtures by combining the epoxy monomer(s) (BADGE or formulations containing this compound) with a suitable curing agent (e.g., a diamine hardener) in stoichiometric ratios.
-
Thoroughly mix the components at a controlled temperature to ensure homogeneity.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the resin mixture into pre-heated molds treated with a release agent.
-
Cure the samples in an oven following a defined temperature-time profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Allow the samples to cool slowly to room temperature to minimize internal stresses.
-
Figure 2: Workflow for the preparation of cured epoxy resin samples.
Characterization of Curing Kinetics and Viscosity
-
Objective: To determine the curing profile and viscosity of the resin formulations.
-
Instruments: Differential Scanning Calorimeter (DSC), Rheometer.
-
Procedure:
-
DSC: Perform non-isothermal scans to determine the total heat of reaction and the peak exothermic temperature. Conduct isothermal scans at various temperatures to study the rate of cure.
-
Rheometry: Use a parallel-plate rheometer to measure the viscosity of the uncured resin as a function of temperature and time.
-
Mechanical Property Testing
-
Objective: To measure the tensile strength, modulus, and toughness of the cured resins.
-
Instrument: Universal Testing Machine.
-
Procedure:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard.
-
Conduct tensile tests at a constant crosshead speed, recording the stress-strain curve until fracture.
-
Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain data.
-
Thermal Analysis
-
Objective: To determine the glass transition temperature and thermal stability of the cured resins.
-
Instruments: Dynamic Mechanical Analyzer (DMA), Thermogravimetric Analyzer (TGA).
-
Procedure:
-
DMA: Analyze rectangular specimens in a single cantilever or three-point bending mode. Determine the Tg from the peak of the tan δ curve.
-
TGA: Heat a small sample of the cured resin in an inert atmosphere (e.g., nitrogen) at a constant heating rate. Record the weight loss as a function of temperature to determine the onset of thermal degradation.
-
Adhesion Testing
-
Objective: To quantify the adhesive strength of the resin formulations on different substrates.
-
Instrument: Universal Testing Machine.
-
Procedure:
-
Prepare single-lap-joint specimens according to ASTM D1002 standard using substrates such as aluminum or steel.
-
Apply the epoxy adhesive between the overlapping sections of the substrates.
-
Cure the adhesive as per the defined schedule.
-
Measure the lap shear strength by pulling the joint to failure.
-
Conclusion and Future Outlook
Bisphenol A diglycidyl ether (BADGE) remains the industry standard for high-performance epoxy resins due to its well-understood chemistry and excellent balance of properties.[2][4] However, the ongoing concerns regarding its association with BPA necessitate the exploration of viable alternatives.
This compound presents an intriguing possibility. Its unique chemical structure, featuring a reactive epoxy group and a polar, hydrogen-bonding acetamide group, suggests the potential for enhanced adhesion, toughness, and thermal stability in cured resin formulations, all while being free of BPA.
This guide has laid out a direct comparison based on the extensive existing knowledge of BADGE and a reasoned, structure-based hypothesis for the performance of this compound. It is crucial to emphasize that the properties outlined for this compound are currently theoretical. A rigorous experimental program, following the protocols detailed herein, is essential to validate these hypotheses and to fully elucidate the potential of this compound as a next-generation component for advanced epoxy resins. The findings of such research would be of significant interest to the scientific and industrial communities, potentially paving the way for safer and higher-performing materials.
References
- Wikipedia. (n.d.). Bisphenol A diglycidyl ether.
- Grokipedia. (n.d.). Bisphenol A diglycidyl ether.
- Sanudo. (n.d.). Bisphenol A diglycidyl Ether | Adhesives Industrial Chemicals.
- (n.d.). Choosing the Right Epoxy Resin: Why Bisphenol A Diglycidyl Ether is a Key Ingredient.
- Sigma-Aldrich. (n.d.). Bisphenol A diglycidyl ether DGEBA.
- Epoxy Europe. (n.d.). BADGE.
- Google Patents. (n.d.). EP2702029A1 - Bisphenol a (bpa) free epoxy resins.
- Food Packaging Forum. (2015). Bio-based alternative for FCM coatings.
- ChemicalBook. (2025). This compound | 29122-69-8.
- ResearchGate. (n.d.). Petrol-derived BADGE and its bio-renewable replacement obtained from lignin oligomers and GDE.
- ResearchGate. (2025). Comparative study on the adhesive properties of different epoxy resins.
- PubMed. (n.d.). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE).
- (2011). Durability of adhesives based on different epoxy/aliphatic amine networks.
- ResearchGate. (n.d.). Adhesive strength of different epoxy resins: homopolymerised epoxy... | Download Scientific Diagram.
- SpecialChem. (2025). Epoxy Resins Selection for Adhesives and Sealants: Complete Guide.
- Benchchem. (n.d.). This compound | 29122-69-8.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-(2,3-Epoxypropoxy)phenylacetamide | CAS 29122-69-8 | SCBT.
Sources
- 1. Bisphenol A diglycidyl Ether | Adhesives Industrial Chemicals | Sanudo [sanudotrade.com]
- 2. nbinno.com [nbinno.com]
- 3. epoxy-europe.eu [epoxy-europe.eu]
- 4. grokipedia.com [grokipedia.com]
- 5. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 6. EP2702029A1 - Bisphenol a (bpa) free epoxy resins - Google Patents [patents.google.com]
- 7. Bio-based alternative for FCM coatings | Food Packaging Forum [foodpackagingforum.org]
- 8. This compound | 29122-69-8 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Biocompatibility Assessment of Novel 2-[4-(2,3-epoxypropoxy)phenyl]acetamide-Based Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Biocompatibility in Polymer-Based Drug Delivery
The advent of polymeric materials has revolutionized drug delivery and tissue engineering, offering unprecedented control over therapeutic release profiles and targeted action. However, the successful translation of any novel polymer from the bench to the clinic hinges on a rigorous evaluation of its biocompatibility—its ability to perform its intended function without eliciting a deleterious local or systemic response in the host.[1][2] This guide provides an in-depth framework for assessing the biocompatibility of a promising, yet nascent, class of polymers derived from 2-[4-(2,3-epoxypropoxy)phenyl]acetamide.
The presence of reactive epoxy groups and hydrogen-bonding acetamide moieties suggests a unique potential for functionalization and interaction with biological systems. To provide a robust and objective performance benchmark, this guide will compare the expected biocompatibility profile of these novel epoxy-based polymers against three well-established, FDA-approved polymers widely used in biomedical applications: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan.
Our analysis is grounded in the principles of the ISO 10993 international standards , which provide a framework for the biological evaluation of medical devices and materials.[3][4] We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize comparative data to empower researchers in making informed decisions during the material selection and development process.
The Foundational Framework: Understanding ISO 10993
The International Organization for Standardization (ISO) 10993 series of standards is the globally recognized benchmark for evaluating the biocompatibility of medical devices and their component materials.[2][4] It is not a simple checklist but a risk-management process that guides manufacturers in determining the appropriate evaluation path.[5] The initial step involves categorizing a device based on the nature and duration of its contact with the body, which then determines the specific biological endpoints that must be evaluated.[3] For polymers intended for drug delivery, which may have prolonged contact with internal tissues, a comprehensive evaluation including cytotoxicity, hemocompatibility, and implantation effects is typically required.
Caption: A simplified workflow for biocompatibility assessment based on the ISO 10993 standards.
Comparative Analysis of Polymer Chemistry and Biocompatibility
The biocompatibility of a polymer is intrinsically linked to its chemical structure, molecular weight, degradation products, and surface properties. Here, we compare our target polymer with established alternatives.
This compound-Based Polymers (Target Polymer)
-
Chemistry and Expected Biocompatibility: These polymers are synthesized from a monomer containing a reactive epoxy ring and a phenylacetamide group. The polymerization process, likely through ring-opening of the epoxy group, can lead to polyether backbones. The presence of hydroxyl groups from the opened epoxy ring and the acetamide moiety can increase hydrophilicity and offer sites for hydrogen bonding. Recent studies on similar epoxy-polyetheramine-based nanogels have shown excellent biocompatibility, suggesting that such structures do not inherently induce significant cytotoxicity or genotoxicity at relevant concentrations.[6] The degradation mechanism would likely involve enzymatic or hydrolytic cleavage of the polyether backbone, which is generally considered a slow process. The biocompatibility will be highly dependent on the purity of the polymer and the absence of unreacted, potentially cytotoxic, monomers.[6]
Poly(ethylene glycol) (PEG) (Comparator)
-
Chemistry and Established Biocompatibility: PEG is a hydrophilic polyether renowned for its "stealth" properties.[7] Its high flexibility and hydration capacity create a water cloud that shields it from protein adsorption and recognition by the immune system, leading to non-toxicity and non-immunogenicity.[8][9] This makes PEG a gold standard for increasing the circulation half-life of drugs.[8] It is not biodegradable but is readily cleared from the body by the kidneys if the molecular weight is below a certain threshold.[7]
Poly(lactic-co-glycolic acid) (PLGA) (Comparator)
-
Chemistry and Established Biocompatibility: PLGA is a biodegradable and biocompatible aliphatic polyester approved by the FDA for numerous therapeutic devices.[10][11] It undergoes hydrolysis of its ester linkages to produce lactic acid and glycolic acid, which are natural metabolites eliminated from the body via the Krebs cycle.[12][13] The degradation rate can be precisely tuned by altering the ratio of lactic to glycolic acid.[10] While generally very biocompatible, the acidic microenvironment created by its degradation products can sometimes cause a localized inflammatory response.[12]
Chitosan (Comparator)
-
Chemistry and Established Biocompatibility: Chitosan is a natural polysaccharide derived from chitin.[14] Its structure, composed of repeating glucosamine and N-acetylglucosamine units, imparts properties like biodegradability, low toxicity, and mucoadhesion.[15][16] Chitosan's cationic nature allows it to interact with negatively charged cell membranes, a property leveraged for enhancing drug absorption.[15] It is considered highly biocompatible and is broken down by enzymes like lysozyme present in the body.[17]
Quantitative Comparison of Biocompatibility Performance
The following table summarizes the expected performance of the target polymer class against the established alternatives based on key biocompatibility assays. The values for the target polymer are predictive, based on data from structurally similar epoxy-based systems.[6]
| Biocompatibility Assay | 2-[4-(epoxypropoxy)phenyl]acetamide Polymer (Predicted) | PEG | PLGA | Chitosan |
| In Vitro Cytotoxicity (Cell Viability %) | > 90% | > 95% | > 90% (Polymer) 70-85% (Degradation Products) | > 90% |
| Hemolysis (%) | < 2% (Non-hemolytic) | < 2% (Non-hemolytic) | < 2% (Non-hemolytic) | 2-5% (Slightly hemolytic, depending on deacetylation) |
| In Vivo Implantation (Inflammatory Score) | Minimal to Mild | Minimal | Mild to Moderate (transient, due to acidic byproducts) | Minimal to Mild |
Detailed Experimental Protocols for Biocompatibility Assessment
Authoritative and reproducible protocols are the cornerstone of trustworthy scientific evaluation. The following sections provide detailed, step-by-step methodologies for the essential in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are the first line of screening to evaluate if a material or its leachables have a toxic effect on cells.[18] We describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.[19]
This assay quantifies the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[20] A decrease in formazan production correlates with a reduction in cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Extracts: Prepare extracts of the test polymer, a negative control (e.g., high-density polyethylene), and a positive control (e.g., organotin-stabilized PVC) according to ISO 10993-12 standards. This typically involves incubating the material in cell culture medium at 37°C for 24-72 hours.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared polymer extracts. Include untreated cells as a blank control.
-
Incubation: Incubate the plate for a defined period, typically 24 hours. Causality: This exposure time allows any leachable cytotoxic substances to affect cell metabolism.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: During this time, viable cells with active mitochondria will reduce the MTT to formazan.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance_test / Absorbance_negative_control) * 100%.
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[21][22] Increased LDH in the culture supernatant is indicative of cell death and loss of membrane integrity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Causality: The supernatant contains the LDH released from damaged cells.
-
LDH Reaction: Use a commercial LDH assay kit. Typically, this involves adding 50 µL of the reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. Causality: During this step, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually ~490 nm).
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed completely to achieve maximum LDH release).
Hemocompatibility Assessment: Hemolysis
For any polymer intended for applications involving direct or indirect blood contact, hemocompatibility testing is mandatory under ISO 10993-4.[23][24] The hemolysis assay determines a material's propensity to damage red blood cells (erythrocytes).
Caption: Workflow for the direct contact hemolysis assay.
Step-by-Step Methodology:
-
Blood Collection: Collect fresh human blood from a healthy volunteer into a tube containing an anticoagulant (e.g., citrate).[25]
-
Preparation of Erythrocyte Suspension: Dilute the blood with phosphate-buffered saline (PBS) as specified in the standard (e.g., 4:5 volume ratio of saline to blood).[26]
-
Sample Preparation: Place the test polymer samples of a known surface area into test tubes. Prepare a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., PBS alone).
-
Incubation: Add the diluted blood to the tubes containing the test and control materials. Incubate at 37°C for 3-4 hours with gentle rotation.[23][25] Causality: This incubation mimics physiological conditions and allows time for material-blood interactions to occur, leading to erythrocyte lysis if the material is hemolytic.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Measurement: Carefully collect the supernatant, which contains the free hemoglobin released from lysed cells. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percent hemolysis using the formula: [(Abs_test - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.
-
Interpretation: According to ASTM F756, materials are classified as:
-
0-2% hemolysis: Non-hemolytic
-
2-5% hemolysis: Slightly hemolytic
-
5% hemolysis: Hemolytic[25]
-
-
In Vivo Biocompatibility: Subcutaneous Implantation
In vivo tests are crucial for evaluating the local tissue response to an implanted material over time.[27] The subcutaneous implantation model in rodents is a standard method described in ISO 10993-6.[28]
-
Material Preparation: Sterilize the polymer samples to be implanted.
-
Animal Model: Use healthy, adult rats (e.g., Sprague-Dawley). Anesthetize the animal following approved ethical protocols.
-
Surgical Procedure: Shave and disinfect the dorsal region. Make small incisions and create subcutaneous pockets using blunt dissection. Place one sterile polymer sample into each pocket. Suture the incisions.
-
Post-Operative Care: Monitor the animals for signs of distress or infection.
-
Explantation and Histopathology: At predefined time points (e.g., 7, 28, and 90 days), euthanize the animals.[27] Carefully excise the implant and the surrounding tissue.
-
Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A qualified pathologist examines the slides microscopically.[29][30] The evaluation focuses on:
-
The presence and thickness of the fibrous capsule around the implant.
-
The inflammatory response: type and number of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).
-
Evidence of tissue necrosis, neovascularization, or material degradation.
-
The response is typically scored semi-quantitatively and compared to a negative control material.[28]
-
Conclusion and Future Outlook
This guide provides a comprehensive framework for assessing the biocompatibility of novel this compound-based polymers. By systematically comparing their expected performance against industry standards like PEG, PLGA, and Chitosan, and by adhering to the rigorous methodologies outlined in the ISO 10993 standards, researchers can build a robust safety and efficacy profile.
Based on the chemistry and data from similar epoxy-based systems, this new class of polymers holds significant promise, with an anticipated profile of low cytotoxicity and minimal inflammatory response. However, this must be validated through the meticulous application of the experimental protocols detailed herein. The ultimate goal of this evaluative process is to ensure that innovative materials not only meet their functional design criteria but do so with the utmost safety, paving the way for the next generation of advanced drug delivery systems and medical devices.
References
-
Alves, N. M., & Mano, J. F. (2008). Chitosan-based carriers for drug delivery. PMC - NIH. [Link]
-
ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. International Organization for Standardization. [Link]
-
Rimsys. (2023). ISO 10993: Standards for the biologic evaluation of medical devices. Rimsys Inc. [Link]
-
Cheung, R. C. F., Ng, T. B., Wong, J. H., & Chan, W. Y. (2015). Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review. PMC - NIH. [Link]
-
Sobel. (n.d.). ISO 10993 Biocompatibility: What Changes With the Updated Standard? Sobel. [Link]
-
MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute. [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. PMC - NIH. [Link]
-
Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent Applications of PLGA in Drug Delivery Systems. PMC - PubMed Central. [Link]
-
HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. HaemoScan. [Link]
-
U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". FDA. [Link]
-
Ali, A., & Ahmed, S. (2018). Chitin and Chitosan: Prospective Biomedical Applications in Drug Delivery, Cancer Treatment, and Wound Healing. PMC - NIH. [Link]
-
Scribd. (n.d.). Hemolysis Assay SOP for Biomaterials. Scribd. [Link]
-
OUCI. (2023). Recent Applications of PLGA in Drug Delivery Systems. Odessa University of Chemical Industries. [Link]
-
Rezvantalab, S., Drude, N., Mourran, A., et al. (2023). Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs. PubMed. [Link]
-
Zhang, Y., Chen, Y., Zhang, K., et al. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. PMC - NIH. [Link]
-
HaemoScan. (n.d.). Hemolysis Assay for Biomaterials. HaemoScan. [Link]
-
ResearchGate. (2023). (PDF) Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs. ResearchGate. [Link]
-
ACS Publications. (2022). Drug-Loaded Biocompatible Chitosan Polymeric Films with Both Stretchability and Controlled Release for Drug Delivery. ACS Omega. [Link]
-
ResearchGate. (2012). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. ResearchGate. [Link]
-
MDPI. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI. [Link]
-
ACS Publications. (2011). Synthesis of Biocompatible PEG-Based Star Polymers with Cationic and Degradable Core for siRNA Delivery. Biomacromolecules. [Link]
-
YouTube. (2022). PEG for Drugs and Drug Delivery Systems. BOC Sciences. [Link]
-
Ferrer, G. G., Nickerson, M., et al. (2013). Hemocompatibility and Biocompatibility of Antibacterial Biomimetic Hybrid Films. PMC - PubMed Central. [Link]
-
Salthouse, T. N., & Willigan, D. A. (1978). Biocompatibility testing of polymers: in vivo implantation studies. PubMed. [Link]
-
ResearchGate. (n.d.). In vitro and vivo biocompatibility study. ResearchGate. [Link]
-
Toxicologic Pathology. (2017). Histopathology of biodegradable polymers: challenges in interpretation and the use of a novel compact MRI for biocompatibility evaluation. SAGE Journals. [Link]
-
ResearchGate. (2015). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. ResearchGate. [Link]
-
Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Pacific BioLabs. [Link]
-
NIH. (2023). Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Results from LDH cytotoxicity (upper panel) and MTT viability (lower panel) assays. ResearchGate. [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque. [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Andrada, M., et al. (2024). Unveiling Biocompatibility: Comprehensive Study on Epoxy–Polyetheramine-Based Polymeric Nanogels in CHO-K1 Cell Line. MDPI. [Link]
-
Trepo. (n.d.). IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. Theseus. [Link]
Sources
- 1. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 2. sobelconsult.com [sobelconsult.com]
- 3. ISO 10993 - Wikipedia [en.wikipedia.org]
- 4. medinstitute.com [medinstitute.com]
- 5. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process" | FDA [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chitin and Chitosan: Prospective Biomedical Applications in Drug Delivery, Cancer Treatment, and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 22. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]
- 23. haemoscan.com [haemoscan.com]
- 24. haemoscan.com [haemoscan.com]
- 25. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. trepo.tuni.fi [trepo.tuni.fi]
- 29. focusontoxpath.com [focusontoxpath.com]
- 30. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Identification of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide Using Reference Standards
In the landscape of pharmaceutical development and quality control, the unambiguous identification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. The active pharmaceutical ingredient (API) Atenolol, a widely prescribed cardioselective β-adrenergic blocker, is no exception. During its synthesis, a number of related substances can be generated, one of which is the epoxide, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide, officially designated as Atenolol EP Impurity C.[1]
This guide provides an in-depth, technically-focused comparison of an in-house or newly synthesized batch of this compound against a certified reference standard. We will move beyond a simple checklist of procedures to explain the causality behind the selection of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted approach is fundamental to building a robust, self-validating system for identity confirmation, ensuring the integrity of quality control processes.
The Imperative of Orthogonal Analysis in Reference Standard Qualification
A reference standard is a highly purified and well-characterized compound that serves as a benchmark for qualitative and quantitative analyses.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of these standards.[3] The principle of orthogonality—using multiple, independent analytical methods—is crucial. Each technique interrogates the molecule based on different physicochemical properties. By achieving concordant results across these methods, we build a powerful and irrefutable case for the identity and purity of the material .
This guide will detail the practical application of this principle, comparing our "In-House Batch" of this compound against a "Certified Reference Standard" (CRS).
Experimental Workflow: A Triad of Analytical Rigor
Our identity confirmation process is built on a three-pronged analytical approach. Each stage provides a unique and essential piece of the structural puzzle.
Caption: Overall workflow for the identity confirmation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and spatial relationships.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the In-House Batch and the Certified Reference Standard into separate NMR tubes. Dissolve each in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum for each sample. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum for each sample using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Comparative Data Analysis
The spectra of the In-House Batch must be superimposable with those of the CRS. Pay close attention to chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR).
Table 1: Comparative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| CRS | In-House Batch | |
| Amide (C=O) | - | - |
| Aromatic (C-O) | - | - |
| Aromatic (CH) | 7.15 (d) | 7.15 (d) |
| Aromatic (C-CH₂) | - | - |
| Aromatic (CH) | 6.88 (d) | 6.88 (d) |
| Ether (O-CH₂) | 4.18 (dd), 3.95 (dd) | 4.18 (dd), 3.95 (dd) |
| Epoxide (CH) | 3.35 (m) | 3.35 (m) |
| Epoxide (CH₂) | 2.90 (t), 2.74 (dd) | 2.90 (t), 2.74 (dd) |
| Acetamide (CH₂-C=O) | 3.50 (s) | 3.50 (s) |
| Amide (NH₂) | 5.50 (br s) | 5.50 (br s) |
| Data is based on a published synthesis and characterization report and serves as a representative example.[4] |
Part 2: Mass Spectrometry (MS) – Corroborating Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its elemental composition. Furthermore, the fragmentation pattern under specific ionization conditions serves as a molecular fingerprint.
Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the In-House Batch and the CRS (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (207.23 g/mol ) and potential fragments (e.g., m/z 50-300).
-
Data Analysis: Compare the mass spectrum of the In-House Batch with that of the CRS. The molecular ion peak (M⁺) and the relative abundances of the major fragment ions must match.
Comparative Data Analysis
The molecular formula of this compound is C₁₁H₁₃NO₃, with a monoisotopic mass of approximately 207.09 Da.[5] The EI-MS spectrum should show a prominent molecular ion peak at m/z 207. Key fragmentation pathways would involve cleavage of the epoxypropoxy side chain and the acetamide group.
Table 2: Expected EI-MS Fragmentation for this compound
| m/z | Proposed Fragment | Interpretation |
| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion (M⁺) |
| 150 | [M - C₃H₅O]⁺ | Loss of the glycidyl group |
| 134 | [M - C₃H₅O₂]⁺ | Loss of the epoxypropoxy group |
| 107 | [C₇H₇O]⁺ | Cleavage at the ether linkage, forming a hydroxybenzyl cation |
| 44 | [C₂H₆N]⁺ | Fragment corresponding to the acetamide group |
| Fragmentation patterns are predicted based on common fragmentation rules for ethers and amides. |
Part 3: High-Performance Liquid Chromatography (HPLC) – Assessing Purity and Stereochemistry
HPLC is the workhorse of pharmaceutical analysis for purity determination. By comparing the retention time of the main peak in the In-House Batch to that of the CRS, we confirm its chromatographic identity. Furthermore, given the presence of a stereocenter in the epoxy ring, chiral HPLC is essential for confirming the racemic nature of the compound, as is typical for this impurity.
Protocol: Reversed-Phase and Chiral HPLC
Caption: Workflow for Reversed-Phase and Chiral HPLC analysis.
-
Reversed-Phase HPLC (Purity Assessment):
-
Column: C18, 125 mm x 4.0 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., methanol/tetrahydrofuran mixture).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.[7]
-
Procedure: Inject equal concentrations of the In-House Batch and the CRS. The retention time of the main peak should be identical. The purity of the In-House Batch should be comparable to the CRS and meet pre-defined specifications.
-
-
Chiral HPLC (Stereochemical Assessment):
-
Column: A teicoplanin-based chiral stationary phase (e.g., Chiral-T) is often effective for this class of compounds.
-
Mobile Phase: Typically a mixture of an organic solvent like methanol or isopropanol with a buffer containing an amine modifier like triethylamine.
-
Procedure: Inject the In-House Batch and the CRS. As this compound is a racemate, two peaks of equal area, corresponding to the (R)- and (S)-enantiomers, should be observed.
-
Comparative Data Analysis
Table 3: Comparative HPLC Data
| Parameter | Certified Reference Standard (CRS) | In-House Batch | Acceptance Criteria |
| RP-HPLC Retention Time | ~X.X min | Must match CRS ± 2% | Match within ± 2% |
| RP-HPLC Purity | ≥ 99.5% | ≥ 99.5% | ≥ 99.5% |
| Chiral HPLC Profile | Two peaks of ~1:1 area ratio | Two peaks of ~1:1 area ratio | Confirms racemic nature |
Conclusion: Synthesizing the Evidence for Unambiguous Identity
The identity of a candidate batch of this compound can be confirmed with a high degree of certainty only when data from all three orthogonal techniques—NMR, MS, and HPLC—are in complete agreement with a certified reference standard.
-
NMR provides the definitive structural fingerprint.
-
MS confirms the molecular weight and expected fragmentation.
-
HPLC verifies the chromatographic behavior, purity, and, critically, the stereochemical nature of the compound.
Any significant deviation in the results from any of these analytical methods between the in-house material and the certified reference standard would indicate a structural difference or the presence of significant impurities, necessitating further investigation. This rigorous, multi-faceted approach ensures that the reference standards used in quality control are fit for purpose, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
- SynZeal. (n.d.). Atenolol EP Impurity C | 29122-69-8.
- Simson Pharma Limited. (n.d.). Atenolol EP Impurity C | CAS No- 29122-69-8.
- GLP Pharma Standards. (n.d.). Atenolol EP Impurity C | CAS No- 29122-69-8.
- Benchchem. (n.d.). This compound | 29122-69-8.
- SynThink Research Chemicals. (n.d.). Atenolol EP Impurity C | 29122-69-8. Retrieved from SynThink Research Chemicals website.
- Klivon. (n.d.). Atenolol EP Impurity C | CAS Number 29122-69-8.
- Patel, S., & Patel, N. (2011). ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 2(7), 1776-1781.
- Al-Ghannam, S. M., & Belal, F. (2000). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 853-859.
- Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
- Sadek, O., & El-Shabrawy, Y. (2015). Validated Reversed‐Phase HPLC Method for the Determination of Atenolol in the Presence of Its Major Degradation Product.
- Merck Millipore. (n.d.). HPLC Application Note: USP method - Atenolol using Purospher STAR columns.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS 29122-69-8.
- ChemicalBook. (n.d.). This compound | 29122-69-8.
- LGC. (n.d.). Together, beyond the standard.
- Benchchem. (n.d.). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide | 61698-76-8.
- Scribd. (n.d.). Pharma Impurity Standards.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). CAS 29122-69-8.
- Smolecule. (2023, August 15). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijpsm.com [ijpsm.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. This compound, a known impurity of the beta-blocker Atenolol, is of significant interest to researchers, scientists, and drug development professionals due to its potential genotoxic properties.[1] The accurate and precise quantification of such impurities is paramount for ensuring drug safety and regulatory compliance.[2] This document outlines a robust protocol for an inter-laboratory study designed to assess the reproducibility and reliability of analytical methods used for this critical quality attribute.
The Imperative for Inter-Laboratory Comparison
The control of genotoxic impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of these impurities, often requiring their quantification at parts-per-million (ppm) levels.[2] Given the low concentration levels and the potential for analytical variability, it is essential to establish the consistency and reliability of analytical methods across different laboratories. An inter-laboratory comparison, also known as a proficiency test, serves as a vital tool for:
-
Method Validation: Assessing the reproducibility of an analytical method when performed by different analysts in different laboratories with varying equipment.
-
Laboratory Performance Evaluation: Providing an objective measure of a laboratory's competence in performing a specific analysis.
-
Harmonization of Results: Ensuring that different testing sites can produce comparable results, which is crucial for global pharmaceutical manufacturing and supply chains.
This guide will walk through the essential steps of designing and executing an inter-laboratory study for this compound, from the preparation of test materials to the statistical analysis of the results.
Designing the Inter-Laboratory Study
A successful inter-laboratory study is built upon a foundation of careful planning and a clearly defined protocol. The following sections detail the key considerations for a study focused on the analysis of this compound.
Participating Laboratories
A minimum of five to ten laboratories from different organizations should be recruited to ensure a statistically significant comparison. Participants should have experience in trace-level analysis and possess the necessary equipment, specifically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides the required sensitivity and selectivity for genotoxic impurity analysis.[2][3]
Test Material and Sample Preparation
A single, homogenous batch of a representative API (e.g., Atenolol) spiked with a known concentration of this compound should be prepared by a central, accredited laboratory. The concentration of the impurity should be at a level relevant to the typical specification for genotoxic impurities (e.g., 1-5 ppm).
Each participating laboratory will receive:
-
One vial of the spiked API (the "test sample").
-
One vial of a certified reference standard of this compound.
-
A detailed analytical protocol.
Participants will be instructed to prepare their samples and standards according to the provided protocol to minimize variability arising from sample preparation.
Standardized Analytical Protocol: HPLC-MS/MS Method
To ensure a meaningful comparison of laboratory performance, all participants must adhere to a standardized analytical method. The following hypothetical HPLC-MS/MS method is designed for the sensitive and selective quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | UPLC/UHPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 208.1 |
| Product Ion (m/z) | 135.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Experimental Workflow
Caption: High-level workflow for the analysis of this compound.
Data Analysis and Interpretation
Upon receipt of the analytical results from all participating laboratories, a robust statistical analysis will be performed to evaluate the data.
Data Reporting
Each laboratory will be required to report the following:
-
The calculated concentration of this compound in the test sample (in ppm).
-
The raw data, including chromatograms and peak areas.
-
A summary of any deviations from the analytical protocol.
Statistical Evaluation
The core of the data analysis will involve the calculation of performance statistics, including the robust Z-score for each laboratory. The Z-score is a measure of how many standard deviations an individual result is from the consensus value. A robust Z-score is preferred as it is less influenced by outliers.[4][5]
The robust Z-score is calculated as follows:
Z = (x - x) / σ*
Where:
-
Z is the robust Z-score
-
x is the result reported by the laboratory
-
x* is the assigned value (robust mean of all reported results)
-
σ* is the robust standard deviation of all reported results
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance (warning signal)
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal)
Hypothetical Comparative Data
The following table presents a hypothetical set of results and their corresponding Z-scores for an inter-laboratory comparison study.
| Laboratory | Reported Concentration (ppm) | Robust Z-score | Performance |
| A | 4.8 | -0.5 | Satisfactory |
| B | 5.2 | 0.5 | Satisfactory |
| C | 4.5 | -1.25 | Satisfactory |
| D | 6.5 | 3.75 | Unsatisfactory |
| E | 5.1 | 0.25 | Satisfactory |
| F | 4.9 | -0.25 | Satisfactory |
| G | 5.5 | 1.25 | Satisfactory |
| H | 4.7 | -0.75 | Satisfactory |
| Robust Mean | 5.0 | ||
| Robust SD | 0.4 |
Discussion and Conclusion
The results of this inter-laboratory comparison will provide valuable insights into the state of analytical testing for this compound. Laboratories with satisfactory Z-scores can have confidence in their analytical capabilities for this specific impurity. For laboratories with questionable or unsatisfactory results, this study serves as a catalyst for investigation and improvement. Potential root causes for poor performance could include:
-
Systematic errors in sample or standard preparation.
-
Instrumental issues.
-
Errors in data processing and calculation.
By fostering a collaborative approach to analytical science, inter-laboratory comparisons play a crucial role in ensuring the quality and safety of pharmaceutical products. This guide provides a framework for a robust and scientifically sound study that can be adapted for other critical quality attributes in the pharmaceutical industry.
References
-
Waters Corporation. Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]
-
Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of New Drugs. [Link]
-
A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.[Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Sciences Research. [Link]
-
HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL. [Link]
-
Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
-
Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. ResearchGate. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]
-
First inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities. ResearchGate. [Link]
-
The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. PubMed. [Link]
-
RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. [Link]
-
Validated Reversed‐Phase HPLC Method for the Determination of Atenolol in the Presence of Its Major Degradation Product. ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. [Link]
-
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 5. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
This document provides essential procedural guidance for the safe handling and disposal of 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide (CAS No. 29122-69-8), a compound often encountered in pharmaceutical research as an impurity of Atenolol.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined herein are grounded in an understanding of the compound's chemical reactivity, particularly its strained epoxide ring, and its associated health hazards.
Hazard Identification and Core Safety Principles
This compound is a hazardous substance requiring careful management. The primary risks are associated with its irritant properties and acute toxicity if ingested.[2] The epoxide functional group, while useful synthetically, imparts reactivity that necessitates specific handling and disposal considerations to mitigate potential health and environmental effects.[3]
A thorough risk assessment must be conducted before handling this compound. The key hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[2][4][5] |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[2] |
The epoxide moiety also presents a potential for skin sensitization, a common characteristic of this class of compounds.[6][7] Therefore, preventing direct contact is of paramount importance.
Essential Personal Protective Equipment (PPE) and Safe Handling
To mitigate the risks of exposure, all personnel must use appropriate PPE and adhere to standard laboratory safety practices.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][8]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is required if there is a splash hazard.[2] All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, consider additional protective clothing.[2][6]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[8]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain and Absorb: Do not add water. Carefully cover the solid spill with a dry, inert absorbent material such as sand, cat litter, or vermiculite.[9][10] Avoid any actions that could create dust.[2]
-
Collect Waste: Gently sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[2][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to the procedures in Section 4.
Primary Disposal Pathway: Licensed Waste Management
The most direct and universally compliant method for disposing of this compound and its contaminated materials is through a licensed professional waste disposal service.[2] This ensures that the chemical is managed in accordance with all local, regional, and national hazardous waste regulations.[11]
The workflow for this disposal pathway is a self-validating system designed to ensure safety and compliance at every stage.
Caption: Standard workflow for compliant hazardous chemical disposal.
Advanced Protocol: In-Lab Deactivation via Hydrolysis
Disclaimer: This procedure should only be performed by trained chemists operating under established institutional safety protocols. It is designed to convert the reactive epoxide into a more stable and less hazardous 1,2-diol before disposal.[12] This may be advantageous for labs that generate small quantities of waste, but it does not replace the need for professional waste disposal of the final solution.
Principle of Deactivation: The strained three-membered epoxide ring is susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) will attack one of the epoxide carbons, leading to a ring-opening reaction that forms a stable, water-soluble 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide.[12][13] This process effectively neutralizes the primary reactive functional group responsible for the compound's hazardous properties.
Step-by-Step Deactivation Protocol:
-
Preparation: In a chemical fume hood, equip a flask with a magnetic stirrer. For every 1 gram of this compound waste, prepare approximately 50 mL of a 2 M sodium hydroxide (NaOH) solution.
-
Reaction: While stirring the NaOH solution, slowly and portion-wise add the solid acetamide waste. The reaction may be slightly exothermic; monitor the temperature and control the addition rate to keep it below 50°C.
-
Completion: Continue stirring the mixture at room temperature for at least 2 hours to ensure the hydrolysis reaction is complete. The solid should fully dissolve.
-
Neutralization: Carefully neutralize the resulting solution by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) dropwise while monitoring the pH with a calibrated meter or pH paper. Adjust the pH to a neutral range (pH 6-8).
-
Final Disposal: The neutralized aqueous solution, now containing the significantly less hazardous diol, should be transferred to a clearly labeled aqueous waste container. This container must still be disposed of through a licensed waste contractor, as it contains organic material. Do not pour down the drain unless explicitly permitted by local regulations and institutional policy.
Disposal of Contaminated Materials
-
Contaminated Packaging: The original product container must be disposed of as unused product.[2] Do not rinse and reuse.
-
Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Labware and PPE: Disposable labware (pipette tips, etc.) and contaminated PPE (gloves, bench paper) must be collected in a sealed, labeled bag or container for incineration by a licensed waste disposal facility.
By implementing these comprehensive procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical stewardship.
References
- ChemicalBook. (2025, March 8). This compound - Safety Data Sheet.
- DAP. (n.d.). US/GHS MSDS Project.
- Angene Chemical. (2025, September 8). Safety Data Sheet.
- ChemicalBook. (2025, March 6). This compound | 29122-69-8.
- Local Pharma Guide. (n.d.). CAS NO. 29122-69-8 | this compound | C11H13NO3.
- Rudolph Bros. & Co. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Palmer Holland. (n.d.). Material Safety Data Sheet.
- 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Benchchem. (n.d.). 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide | 61698-76-8.
- AR-N 4340. (2021, December 12). Safety data sheet.
- Generic SDS Provider. (n.d.).
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance.
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
Sources
- 1. This compound | 29122-69-8 [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. palmerholland.com [palmerholland.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. dap.com [dap.com]
- 10. rudolphbros.com [rudolphbros.com]
- 11. fishersci.com [fishersci.com]
- 12. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
